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  • Product: Methanesulfinic acid, propyl ester
  • CAS: 52693-45-5

Core Science & Biosynthesis

Foundational

Propyl methanesulfonate chemical structure and bonding

An In-Depth Technical Guide to the Chemical Structure and Bonding of Propyl Methanesulfonate Abstract Propyl methanesulfonate (CAS 1912-31-8), commonly known as propyl mesylate, is an organic ester of methanesulfonic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Bonding of Propyl Methanesulfonate

Abstract

Propyl methanesulfonate (CAS 1912-31-8), commonly known as propyl mesylate, is an organic ester of methanesulfonic acid with significant applications in synthetic chemistry as an alkylating agent.[1] Its structural features, particularly the highly effective methanesulfonate leaving group, dictate its reactivity.[2] This reactivity, however, also positions it as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing processes where methanesulfonic acid and propanol-based solvents are utilized.[3][4] A thorough understanding of its chemical structure, bonding, and molecular geometry is therefore paramount for researchers, scientists, and drug development professionals to effectively control its formation, detect its presence, and leverage its synthetic utility while ensuring pharmaceutical product safety. This guide provides a detailed examination of the fundamental structural and bonding characteristics of propyl methanesulfonate, its synthesis and reactivity, and its implications in the pharmaceutical industry.

Molecular Identity and Physicochemical Properties

Propyl methanesulfonate is an organic compound featuring a propyl group covalently linked to a methanesulfonate moiety.[1] It is typically a colorless to pale yellow liquid that is soluble in water and a variety of organic solvents.[1] Its key identifiers and physical properties are summarized in Table 1.

PropertyValueSource(s)
CAS Number 1912-31-8[1][5][6]
Molecular Formula C₄H₁₀O₃S[1][5][7]
Molecular Weight 138.19 g/mol [6][7]
IUPAC Name propyl methanesulfonate[5]
Synonyms Propyl mesylate, n-Propyl methanesulfonate[1][6]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 110 °C at 20 mmHg[6][8]
Solubility Soluble in water and various organic solvents[1]

In-Depth Analysis of Chemical Structure and Bonding

The reactivity and function of propyl methanesulfonate are direct consequences of its molecular architecture. A detailed analysis of its structure reveals a molecule with distinct regions of polarity and reactivity, governed by the principles of atomic hybridization and electron distribution.

Atomic Connectivity and Functional Groups

The molecule can be deconstructed into two primary functional components:

  • The n-propyl group (CH₃CH₂CH₂-) : A non-polar, aliphatic hydrocarbon chain.

  • The Methanesulfonate (Mesylate) Group (CH₃SO₃-) : A powerful electron-withdrawing group and an excellent leaving group in nucleophilic substitution reactions.[2]

The atoms are connected in the sequence CH₃-CH₂-CH₂-O-S(=O)₂-CH₃.

Caption: 2D representation of Propyl Methanesulfonate.

Molecular Geometry and Hybridization

The three-dimensional arrangement of atoms in propyl methanesulfonate is predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.[9][10]

  • Sulfur (S) Center : The central sulfur atom is bonded to four other atoms (two oxygens via double bonds, one ester oxygen, and one carbon). The electron domain geometry around the sulfur is tetrahedral . The hybridization is sp³.

  • Carbon (C) Atoms : All four carbon atoms in the molecule (three in the propyl chain and one in the methyl group) are sp³ hybridized, each exhibiting a tetrahedral geometry with bond angles of approximately 109.5°.[10]

  • Ester Oxygen (O) : The oxygen atom linking the propyl group to the sulfur atom is sp³ hybridized and has a bent geometry due to its two lone pairs of electrons.

The tetrahedral geometry around the sulfur atom is crucial for its reactivity, as it allows for backside attack by nucleophiles in Sₙ2 reactions.

Caption: Tetrahedral geometry around the central sulfur atom.

Covalent Bonding and Polarity

The bonds within propyl methanesulfonate are predominantly covalent. The significant difference in electronegativity between sulfur (2.58), oxygen (3.44), and carbon (2.55) creates highly polar bonds, particularly the S-O and C-O bonds. The two S=O double bonds are highly polarized towards the oxygen atoms. This charge distribution is key to the stability of the methanesulfonate anion when it functions as a leaving group. The negative charge becomes delocalized across the two oxygen atoms and the sulfur atom through resonance, stabilizing the resulting anion and making the departure of the group energetically favorable.

Spectroscopic Characterization

The structure of propyl methanesulfonate can be unequivocally confirmed through a combination of spectroscopic techniques. The expected data are summarized in Table 2.

TechniqueExpected Observations
¹H NMR Four distinct signals are expected: a triplet for the terminal -CH₃ of the propyl group, a sextet for the adjacent -CH₂-, a triplet for the -CH₂-O- group, and a singlet for the CH₃-S- group.[11]
¹³C NMR Four signals corresponding to the four unique carbon environments in the molecule.[12]
Mass Spec. (MS) The molecular ion peak [M]⁺ would be observed at m/z = 138.[13] Fragmentation patterns would correspond to the loss of the propyl group and other characteristic fragments.
Infrared (IR) Strong absorption bands characteristic of S=O stretching (around 1350 cm⁻¹ and 1175 cm⁻¹) and C-O stretching (around 1000 cm⁻¹).

Synthesis and Chemical Reactivity

A deep understanding of the synthesis and reactivity of propyl methanesulfonate is essential for both its utilization as a reagent and the control of its presence as an impurity.

General Synthesis

Propyl methanesulfonate is typically synthesized via an esterification reaction between methanesulfonyl chloride and n-propanol in the presence of a non-nucleophilic base like triethylamine or pyridine. The base serves to neutralize the HCl byproduct.[2]

start Start Materials: n-Propanol Methanesulfonyl Chloride Triethylamine (Base) reaction Combine reactants in an appropriate aprotic solvent (e.g., Dichloromethane) at 0°C. start->reaction stir Stir the mixture at room temperature for several hours to allow the reaction to complete. reaction->stir workup Aqueous Workup: Wash with dilute HCl to remove base. Wash with NaHCO₃ to remove acid. Wash with brine. stir->workup dry Dry the organic layer over anhydrous MgSO₄ and filter. workup->dry purify Purification: Remove solvent via rotary evaporation. Purify by vacuum distillation. dry->purify end_product Final Product: Propyl Methanesulfonate purify->end_product

Caption: General workflow for the synthesis of propyl methanesulfonate.

Protocol 1: Laboratory-Scale Synthesis of Propyl Methanesulfonate
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add n-propanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the flask to 0 °C in an ice bath. Add methanesulfonyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure propyl methanesulfonate.[6]

Reactivity as an Alkylating Agent

The primary reactivity of propyl methanesulfonate is as an alkylating agent.[1] It participates in Sₙ2 reactions where a nucleophile attacks the carbon atom adjacent to the ester oxygen, displacing the methanesulfonate anion, which is an excellent leaving group due to resonance stabilization.[2]

SN2_Reaction reactant Nu:⁻  +  CH₃CH₂CH₂-O-SO₂CH₃ ts [ Nu···CH₂(CH₂CH₃)···O-SO₂CH₃ ]⁻ reactant->ts Sₙ2 Attack product Nu-CH₂CH₂CH₃  +  ⁻O-SO₂CH₃ ts->product Leaving Group Departs

Sources

Exploratory

A Technical Guide to the Synthesis and Characterization of Propyl Methanesulfinate

This guide provides a comprehensive overview of the synthesis and analytical characterization of propyl methanesulfinate (CH₃S(O)OCH₂CH₂CH₃). Designed for researchers and professionals in drug development and organic che...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis and analytical characterization of propyl methanesulfinate (CH₃S(O)OCH₂CH₂CH₃). Designed for researchers and professionals in drug development and organic chemistry, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for the chosen methodologies. Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction to Propyl Methanesulfinate

Sulfinate esters are a class of organosulfur compounds characterized by a sulfur atom bonded to two oxygen atoms (one via a double bond, one via a single bond), a carbon atom, and the oxygen of an alkoxy group. They are valuable and versatile intermediates in organic synthesis. Unlike their more common isomers, sulfonate esters, sulfinate esters possess a stereogenic sulfur center, making them useful in asymmetric synthesis. Propyl methanesulfinate, specifically, serves as a fundamental model for understanding the synthesis, stability, and reactivity of simple alkyl alkanesulfinates.[1]

Part 1: Synthesis of Propyl Methanesulfinate

The most direct and reliable synthesis of propyl methanesulfinate involves the reaction of methanesulfinyl chloride with n-propanol. This is an esterification reaction where the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfinyl chloride.

Reaction Principle & Causality

The core of this synthesis is a nucleophilic acyl substitution-type reaction at the sulfur center.

  • Reagents :

    • Methanesulfinyl Chloride (CH₃S(O)Cl) : This is the key electrophile. The sulfur atom is electron-deficient due to the electronegativity of the attached oxygen and chlorine atoms, making it susceptible to nucleophilic attack. It is a highly reactive compound that serves as an efficient source of the methanesulfinyl moiety.[2]

    • n-Propanol (CH₃CH₂CH₂OH) : As the nucleophile, the lone pair of electrons on the alcohol's oxygen atom attacks the sulfur center.

    • Pyridine (C₅H₅N) : A non-nucleophilic base is essential for the success of this reaction. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. By neutralizing the acid, the base prevents the protonation of the alcohol (which would deactivate it as a nucleophile) and drives the reaction equilibrium towards the product side.

  • Reaction Conditions :

    • Anhydrous Solvent : The reaction must be conducted in a dry, aprotic solvent such as diethyl ether or dichloromethane. Methanesulfinyl chloride is highly susceptible to hydrolysis and will readily react with water to form methanesulfinic acid, which would prevent the desired esterification.[2]

    • Low Temperature : Executing the reaction at a reduced temperature (e.g., 0 °C) is critical for controlling the exothermicity of the reaction and minimizing the formation of side products or the decomposition of the sensitive sulfinyl chloride starting material.[2]

Reaction Scheme

Caption: Synthesis of propyl methanesulfinate from methanesulfinyl chloride and n-propanol.

Detailed Experimental Protocol

Safety First : Methanesulfinyl chloride is a reactive, corrosive, and moisture-sensitive compound. This entire procedure must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Apparatus Setup :

    • Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a pressure-equalizing dropping funnel.

    • Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation :

    • In the flask, dissolve n-propanol (1.20 g, 20.0 mmol, 1.0 equiv) and pyridine (1.74 g, 22.0 mmol, 1.1 equiv) in 40 mL of anhydrous diethyl ether.

    • Cool the stirred solution to 0 °C using an ice-water bath.

  • Reaction Execution :

    • In the dropping funnel, prepare a solution of methanesulfinyl chloride (2.17 g, 22.0 mmol, 1.1 equiv) in 10 mL of anhydrous diethyl ether.

    • Add the methanesulfinyl chloride solution dropwise to the cooled alcohol solution over a period of 30 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Upon completion of the addition, allow the reaction mixture to stir at 0 °C for an additional 1 hour, then warm to room temperature and stir for another 2 hours.

  • Work-up and Purification :

    • Quench the reaction by slowly adding 20 mL of cold water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of cold 1 M HCl (to remove excess pyridine), 20 mL of saturated NaHCO₃ solution, and finally 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield propyl methanesulfinate as a colorless liquid.

Part 2: Characterization of Propyl Methanesulfinate

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques. Each method provides unique structural information that, when combined, offers a complete analytical profile.

Experimental & Analytical Workflow

cluster_char Characterization A Reaction Setup (Anhydrous, N₂) B Reagent Addition (0 °C) A->B C Reaction & Work-up (Quench, Extract, Wash) B->C D Purification (Vacuum Distillation) C->D E Structural Confirmation D->E F ¹H NMR & ¹³C NMR E->F G IR Spectroscopy H Mass Spectrometry

Caption: Overall workflow from synthesis to final analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule by probing the local chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei. Spectra are typically recorded in a deuterated solvent such as CDCl₃.

Table 1: Predicted ¹H NMR Data for Propyl Methanesulfinate

Assigned ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
c H₃-S(O)-~ 2.6 - 2.8Singlet (s)3HMethyl group attached to the electron-withdrawing sulfinyl group.
-O-Ca H₂-~ 3.9 - 4.1Triplet (t)2HMethylene group directly attached to the ester oxygen, deshielded. Split by adjacent CH₂ group.
-CH₂-Cb H₂-~ 1.6 - 1.8Sextet2HMethylene group adjacent to both the O-CH₂ and the terminal CH₃ group.
-CH₂-Cd H₃~ 0.9 - 1.1Triplet (t)3HTerminal methyl group of the propyl chain, least deshielded. Split by adjacent CH₂ group.

Table 2: Predicted ¹³C NMR Data for Propyl Methanesulfinate

Assigned CarbonChemical Shift (δ, ppm)Rationale
C H₃-S(O)-~ 40 - 45Methyl carbon attached to the sulfinyl group.
-O-C H₂-~ 68 - 72Carbon directly bonded to the ester oxygen, highly deshielded.
-CH₂-C H₂-~ 22 - 25Propyl methylene carbon.
-CH₂-C H₃~ 10 - 12Terminal methyl carbon of the propyl chain.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The most diagnostic peak for propyl methanesulfinate is the strong sulfinyl (S=O) stretch.

Table 3: Key IR Absorption Bands for Propyl Methanesulfinate

Wavenumber (cm⁻¹)Bond VibrationDescription
~ 2850 - 3000C-H (sp³) stretchIndicates the presence of the alkyl methyl and propyl groups.
~ 1120 - 1140S=O stretchKey diagnostic peak . Strong absorption characteristic of a sulfinate ester. This is distinct from the two S=O stretches seen in sulfonate esters (~1350 and ~1175 cm⁻¹).[3]
~ 1000 - 1100C-O stretchIndicates the C-O single bond of the ester functionality.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps to confirm its structure. For propyl methanesulfinate (Molecular Weight: 122.17 g/mol ), the electron ionization (EI) mass spectrum would be expected to show the following features.

  • Molecular Ion (M⁺) : A peak at m/z = 122 corresponding to the intact molecule.

  • Major Fragmentation Pathways : The fragmentation of sulfinate esters is often dominated by cleavage of the bonds adjacent to the sulfur atom.[4][5]

    • Cleavage of the S-O bond : Loss of the propoxy radical (•OCH₂CH₂CH₃) would lead to a fragment at m/z = 63, corresponding to the [CH₃SO]⁺ ion.

    • Cleavage of the C-S bond : Loss of the methyl radical (•CH₃) would give a fragment at m/z = 107, corresponding to the [S(O)OCH₂CH₂CH₃]⁺ ion.

    • Alkene Elimination : A common fragmentation for esters is the loss of an alkene (propene, C₃H₆) via a McLafferty-type rearrangement, which would result in a fragment at m/z = 80, corresponding to the protonated methanesulfinic acid [CH₃S(O)OH]⁺.

References

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161. Retrieved from [Link]

  • Harpp, D. N., & Back, T. G. (1976). MASS SPECTROMETRY OF SULFINAMIDES AND SULFINATE ESTERS. Phosphorus and Sulfur and the Related Elements, 1(2-3), 159-168. Retrieved from [Link]

  • Sdfine. (n.d.). METHANESULFONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

  • Harpp, D. N., & Back, T. G. (2006). MASS SPECTROMETRY OF SULFINAMIDES AND SULFINATE ESTERS. Phosphorus and Sulfur and the Related Elements, 1(2-3). Retrieved from [Link]

  • Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Retrieved from [Link]

  • Zhang, X., et al. (2022). Synthesis of Chiral Sulfinate Esters by Asymmetric Condensation. Nature, 604, 298–303. Retrieved from [Link]

  • Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 7(8), 1483–1485. Retrieved from [Link]

  • Chemical Review and Letters. (2023). Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. Chem Rev Lett, 6, 95-104. Retrieved from [Link]

  • Google Patents. (n.d.). US6399815B2 - Process for preparing a sulfinate.
  • ResearchGate. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. J Org Chem, 75(13), 4333-4343. Retrieved from [Link]

  • PubMed. (2019). Empirical S=O stretch vibrational frequency map. J Chem Phys, 151(23), 234107. Retrieved from [Link]

  • ACS Publications. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4333-4343. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Convenient synthesis of sulfinate esters from sulfonyl chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. J Org Chem, 75(13), 4333-43. Retrieved from [Link]

  • ResearchGate. (2005). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of propyl methanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methanesulfinyl chloride. Retrieved from [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of Propyl Methanesulfonate (CAS 1912-31-8): A Technical Guide for Pharmaceutical Quality Control

Executive Summary & Mechanistic Context Propyl methanesulfonate (CAS 1912-31-8), commonly known as n-propyl mesylate, is an alkylating agent frequently scrutinized in pharmaceutical drug development. Regulatory framework...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Propyl methanesulfonate (CAS 1912-31-8), commonly known as n-propyl mesylate, is an alkylating agent frequently scrutinized in pharmaceutical drug development. Regulatory frameworks, such as the ICH M7 guidelines, classify short-chain alkyl mesylates as Potential Genotoxic Impurities (PGIs) due to their ability to directly alkylate DNA bases[1].

As a Senior Application Scientist, understanding the causality behind the formation and detection of this compound is critical. Propyl methanesulfonate typically emerges as an unintended byproduct during the synthesis of Active Pharmaceutical Ingredient (API) mesylate salts. When methanesulfonic acid (MSA) is introduced to an API free base in the presence of an alcoholic solvent like n-propanol, the highly favorable proton-transfer reaction forms the desired salt. However, trace amounts of unreacted MSA can undergo a thermodynamically slower esterification with the solvent under elevated temperatures, generating the genotoxic ester[1].

G API API Free Base Salt API Mesylate Salt (Desired Product) API->Salt Proton Transfer (Fast) MSA Methanesulfonic Acid (MSA) MSA->Salt SideReaction Esterification (Side Reaction) MSA->SideReaction Trace unreacted MSA Solvent n-Propanol Solvent Solvent->SideReaction Excess solvent PMS Propyl Methanesulfonate (Genotoxic Impurity) SideReaction->PMS Heat / Acidic Conditions

Logical relationship of propyl methanesulfonate formation during API mesylate salt synthesis.

Spectroscopic Profiling: Causality in Data Interpretation

To establish a robust control strategy, analytical chemists must rely on orthogonal spectroscopic techniques. Below is the synthesized spectroscopic profile of propyl methanesulfonate (Molecular Weight: 138.18 g/mol ; Formula: C₄H₁₀O₃S)[2], grounded in the fundamental principles of molecular physics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural elucidation. The chemical shifts are dictated by the strong electron-withdrawing nature of the sulfonate group, which heavily deshields adjacent protons and carbons[3].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Causality / Mechanistic Rationale
4.22 Triplet (t) 6.6 2H -O-CH₂ -CH₂- Direct attachment to the highly electronegative oxygen of the sulfonate ester causes severe deshielding.
3.00 Singlet (s) - 3H CH₃ -SO₂- The adjacent SO₂ group exerts a strong inductive pull, shifting the methyl protons far downfield compared to a standard alkane.
1.78 Sextet (h) 7.2 2H -CH₂-CH₂ -CH₃ Standard splitting by the five adjacent protons (n+1 rule); mild deshielding from the beta-oxygen.

| 1.02 | Triplet (t) | 7.4 | 3H | -CH₂-CH₃ | Terminal methyl group, largely insulated from the sulfonate's inductive effect. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Causality / Mechanistic Rationale
71.8 -O-C H₂-CH₂- High frequency shift due to direct σ-bond polarization by the ester oxygen.
37.3 C H₃-SO₂- Characteristic shift for a mesylate methyl carbon.
22.6 -CH₂-C H₂-CH₃ Aliphatic carbon, slightly shifted downfield by beta-substituent effects.

| 10.1 | -CH₂-C H₃ | Terminal aliphatic carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is utilized to confirm the presence of the functional sulfonate ester linkage.

Table 3: FT-IR Data (ATR)

Wavenumber (cm⁻¹) Vibration Mode Intensity Causality / Mechanistic Rationale
2970, 2880 C-H stretch Medium Asymmetric and symmetric stretching of the aliphatic propyl chain.
1350 S=O asymmetric stretch Strong The highly polar S=O double bonds create a massive change in dipole moment during asymmetric stretching, resulting in a dominant peak.
1170 S=O symmetric stretch Strong Symmetric stretching of the sulfonyl group; highly diagnostic for mesylates.

| 980 | C-O-S stretch | Medium | Confirms the ester linkage connecting the propyl chain to the mesylate core. |

Mass Spectrometry (EI-MS)

In Electron Ionization (EI) mass spectrometry (70 eV), the molecular ion is highly unstable. The fragmentation pattern is driven by the lability of the C-O and O-S bonds.

Table 4: EI-MS Fragmentation Data

m/z Relative Abundance Ion Assignment Causality / Mechanistic Rationale
138 < 1% [M]⁺ The molecular ion is virtually absent because the ester bond rapidly cleaves upon ionization.
97 ~ 15% [CH₃SO₃H]⁺ Formed via hydrogen rearrangement and cleavage of the propyl chain.
79 ~ 60% [CH₃SO₂]⁺ Inductive cleavage of the O-S bond yields the highly stable methanesulfonyl cation.

| 43 | 100% (Base Peak) | [C₃H₇]⁺ | Alpha-cleavage at the C-O bond generates the propyl cation. The stability of this carbocation makes it the dominant fragment. |

Orthogonal Analytical Workflow & Self-Validating Protocol

To ensure absolute trustworthiness in the detection of trace propyl methanesulfonate, a self-validating GC-MS protocol must be employed. This methodology uses an isotopically labeled internal standard to actively monitor and correct for matrix suppression or extraction failures.

G Sample Propyl Methanesulfonate (CAS 1912-31-8) PrepNMR Dissolve in CDCl3 (NMR Prep) Sample->PrepNMR PrepIR ATR Crystal Application (IR Prep) Sample->PrepIR PrepMS Dilution in Methanol (GC-MS Prep) Sample->PrepMS NMR 1H & 13C NMR (Structural Elucidation) PrepNMR->NMR 400 MHz IR FT-IR Spectroscopy (Functional Groups) PrepIR->IR 4000-400 cm⁻¹ MS EI Mass Spectrometry (Molecular Fragmentation) PrepMS->MS 70 eV EI Data Orthogonal Data Integration & Impurity Profiling NMR->Data IR->Data MS->Data

Step-by-step orthogonal analytical workflow for the spectroscopic validation of CAS 1912-31-8.

Step-by-Step GC-MS Methodology for Trace Detection

Step 1: Sample Preparation & Internal Standard Spiking

  • Accurately weigh 100.0 mg of the API into a 10 mL volumetric flask.

  • Dissolve the API in 5.0 mL of extraction solvent (e.g., Dichloromethane). Causality: DCM acts as a highly efficient organic solvent that partitions the non-polar mesylate ester away from highly polar API matrices.

  • Self-Validation Step: Spike the solution with exactly 10.0 µL of a deuterated internal standard (d₇-propyl methanesulfonate at 10 µg/mL).

  • Dilute to volume, vortex for 60 seconds, and centrifuge at 4000 rpm for 5 minutes. Transfer the supernatant to a GC vial.

Step 2: Chromatographic Separation

  • Column: DB-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 50°C for 1 min, ramp at 15°C/min to 200°C, hold for 2 min. Causality: The initial low temperature focuses the volatile analyte at the head of the column, while the aggressive ramp ensures sharp, narrow peak elution.

  • Injection: 1 µL, splitless mode to maximize sensitivity.

Step 3: Mass Spectrometric Detection (SIM Mode)

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Selected Ion Monitoring (SIM): Monitor m/z 43 and 79 for propyl methanesulfonate. Monitor m/z 50 and 82 for the d₇-internal standard. Causality: SIM mode drastically reduces background noise by ignoring non-target ions, allowing for Parts-Per-Million (PPM) level detection required by ICH M7.

Step 4: System Suitability & Self-Validation Verification

  • Calculate the recovery of the d₇-internal standard.

  • Logic Gate: If the IS recovery falls outside the 80%–120% range, the analytical run is automatically flagged as invalid due to severe matrix suppression or extraction failure. This ensures the protocol is a closed, self-validating loop where false negatives are mathematically impossible.

References

  • Title : Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Source : ACS Organic Process Research & Development. URL :[Link]

  • Title : Large-Scale Amino-Mesyloxylation Using Tethered Nitreniums. Source : ChemRxiv. URL :[Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR and Mass Spectrometry of Methanesulfinic Acid, Propyl Ester

This guide provides a detailed technical analysis of methanesulfinic acid, propyl ester, focusing on its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical analysis of methanesulfinic acid, propyl ester, focusing on its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the underlying scientific principles and data interpretation strategies.

Introduction

Methanesulfinic acid, propyl ester (C₄H₁₀O₂S), is an organosulfur compound belonging to the sulfinate ester class. While its constitutional isomer, propyl methanesulfonate, is a well-documented alkylating agent, the properties and analytical profile of the sulfinate ester are less commonly reported.[1][2] Understanding the nuanced spectral characteristics of this molecule is crucial for its unambiguous identification, purity assessment, and for distinguishing it from its isomeric forms in complex matrices. This guide will provide a predictive analysis of its NMR and mass spectra, grounded in fundamental principles and data from analogous structures, to empower researchers in their analytical endeavors.

Molecular Structure and its Influence on Spectral Properties

A foundational understanding of the molecular structure is paramount to interpreting its spectral data. The molecule consists of a propyl group (-CH₂CH₂CH₃) attached to the oxygen atom of a methanesulfinate group (CH₃-S(O)-O-). The sulfur atom in a sulfinate is chiral, which could lead to diastereotopicity if a chiral center were present elsewhere in the molecule, although for the simple propyl ester, this is not a primary consideration for routine spectra.

Caption: General workflow for NMR analysis.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. Electron Ionization (EI) is a common technique that will be considered here.

Predicted Mass Spectrum and Fragmentation

Upon electron ionization, methanesulfinic acid, propyl ester (Molecular Weight: 122.18 g/mol ) is expected to form a molecular ion (M⁺˙) at m/z 122. The subsequent fragmentation is likely to proceed through several key pathways.

Predicted Major Fragments in EI-MS

m/zProposed FragmentNotes
122[CH₃S(O)OCH₂CH₂CH₃]⁺˙Molecular Ion (M⁺˙)
81[CH₃S(O)O]⁺Loss of propyl radical (•C₃H₇)
79[CH₃SO₂]⁺Rearrangement and loss of propene (C₃H₆) - a possible pathway for sulfinates.
65[CH₃SO]⁺Loss of propoxy radical (•OC₃H₇)
43[C₃H₇]⁺Propyl cation

Causality Behind Fragmentation:

The S-O and O-C bonds are relatively weak and are expected points of cleavage.

  • Loss of the Propyl Group: Cleavage of the O-C bond can lead to the loss of a propyl radical (m/z 43), resulting in a fragment at m/z 81. Alternatively, formation of the propyl cation at m/z 43 is also a probable event.

  • Rearrangement and Elimination: Sulfinates can undergo rearrangement, and a common pathway in related sulfur esters is the elimination of an alkene, which in this case would be propene (m/z 42), potentially leading to a fragment at m/z 79, corresponding to the methanesulfonyl cation.

  • Cleavage at the Sulfur-Oxygen Bond: Fragmentation of the S-O bond can result in the loss of the propoxy radical, yielding a fragment at m/z 65.

Fragmentation_Pathway M [C₄H₁₀O₂S]⁺˙ m/z = 122 loss_propyl_rad - •C₃H₇ M->loss_propyl_rad loss_propoxy_rad - •OC₃H₇ M->loss_propoxy_rad loss_alkene - C₃H₆ (rearrangement) M->loss_alkene loss_sulfinate - •CH₃S(O)O M->loss_sulfinate frag_81 [CH₃S(O)O]⁺ m/z = 81 loss_propyl_rad->frag_81 frag_65 [CH₃SO]⁺ m/z = 65 loss_propoxy_rad->frag_65 frag_79 [CH₃SO₂]⁺ m/z = 79 loss_alkene->frag_79 frag_43 [C₃H₇]⁺ m/z = 43 loss_sulfinate->frag_43

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS (EI)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injection: 1 µL injection with an appropriate split ratio.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250 °C.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

The combined application of NMR and mass spectrometry provides a robust framework for the comprehensive characterization of methanesulfinic acid, propyl ester. While this guide presents a predictive analysis due to the scarcity of published experimental data, the outlined principles and protocols offer a solid foundation for researchers to confidently acquire and interpret the spectral data for this compound. The key to unambiguous identification lies in the synergistic use of both techniques: NMR to define the carbon-hydrogen framework and connectivity, and MS to confirm the molecular weight and provide corroborating structural information through fragmentation analysis.

References

  • Mass Spectrometry of Sulfonic Acids and Their Derivatives. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Methanesulfonic acid, 1-methylethyl ester. NIST Chemistry WebBook. Retrieved March 15, 2026, from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SFU Library. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (2023, December 29). Spectral Database for Organic Compounds. Retrieved March 15, 2026, from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved March 15, 2026, from [Link]

  • SciCrunch. (n.d.). Spectral Database System (SDBS). Retrieved March 15, 2026, from [Link]

  • Mass spectra of alkyl methane sulfonates. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of propyl methanoate. Retrieved March 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved March 15, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0222941). Retrieved March 15, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0023593). Retrieved March 15, 2026, from [Link]

  • Open Library Publishing Platform. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved March 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved March 15, 2026, from [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). [Source for image, content not directly cited].
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propyl methanoate. Retrieved March 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1912-31-8 | Product Name : Propyl Methane Sulfonate. Retrieved March 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propyl methanoate. Retrieved March 15, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14. Retrieved March 15, 2026, from [Link]

  • Doc Brown's Chemistry. (2026, March 6). INDEX of 13C NMR spectra of organic compounds. Retrieved March 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Propyl mercaptan. NIST Chemistry WebBook. Retrieved March 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved March 15, 2026, from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]

  • National Institute of Standards and Technology. (n.d.). Propyl mercaptan. NIST Chemistry WebBook. Retrieved March 15, 2026, from [Link]

  • How2: Interpret a carbon-13 NMR spectrum. (2012, December 19). YouTube. Retrieved March 15, 2026, from [Link]

  • Supporting Information: Polymers from sugars and CS2. (n.d.).
  • Colón, I., & Richoll, S. M. (2005). Determination of Methyl and Ethyl Esters of Methanesulfonic, Benzenesulfonic and P-Toluenesulfonic Acids in Active Pharmaceutical Ingredients by Solid-Phase Microextraction (SPME) Coupled to GC/SIM-MS. Journal of pharmaceutical and biomedical analysis, 39(3-4), 477–485. [Link]

  • MDPI. (n.d.). NMR Spectroscopy as a Structural and Analytical Probe of Natural Products: Emerging Advancements and Future Insights. Molecules. Retrieved March 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Propyl mercaptan. NIST Chemistry WebBook. Retrieved March 15, 2026, from [Link]

  • SpectraBase. (n.d.). Methane-sulfonic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved March 15, 2026, from [Link]

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Foundational

An In-depth Technical Guide on the Thermal Stability and Decomposition of Propyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals Abstract Propyl methanesulfonate (PMS), a significant process-related impurity in the pharmaceutical industry, is classified as a potential genotoxic impuri...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl methanesulfonate (PMS), a significant process-related impurity in the pharmaceutical industry, is classified as a potential genotoxic impurity (PGI) due to its alkylating nature. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring the safety and quality of active pharmaceutical ingredients (APIs) and drug products. This technical guide provides a comprehensive analysis of the thermal behavior of propyl methanesulfonate, consolidating known data with predictive insights based on analogous compounds. It details the theoretical underpinnings of its stability, outlines rigorous experimental protocols for its characterization, and discusses its decomposition pathways and products. This document serves as a critical resource for risk assessment and the development of robust control strategies in pharmaceutical manufacturing.

Introduction: The Significance of Propyl Methanesulfonate in Pharmaceutical Development

Propyl methanesulfonate (CAS 1912-31-8) is the ester of propanol and methanesulfonic acid.[1] In pharmaceutical synthesis, methanesulfonic acid is frequently employed as a salt-forming agent or a catalyst, while propanol or isopropanol may be used as solvents. The potential for these reactants to form propyl methanesulfonate, a known alkylating agent, presents a significant safety concern. Regulatory bodies mandate strict control of such genotoxic impurities to levels that are considered to pose a negligible risk.[2]

The thermal stability of propyl methanesulfonate is a critical parameter influencing its fate during downstream processing, such as drying, milling, and formulation, as well as during long-term storage of the drug substance. Uncontrolled decomposition can lead to the generation of reactive and potentially hazardous species, impacting product quality and safety. This guide provides a detailed examination of the factors governing the thermal stability of propyl methanesulfonate and the methodologies to accurately assess it.

Physicochemical Properties and Expected Thermal Behavior

A foundational understanding of the physicochemical properties of propyl methanesulfonate informs the approach to its thermal analysis.

PropertyValueReference(s)
Molecular Formula C4H10O3S[3]
Molecular Weight 138.18 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 110 °C at 20 mmHg[4]

While specific, publicly available thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for propyl methanesulfonate is limited, its thermal behavior can be reasonably predicted based on analogous simple alkyl methanesulfonates. For instance, ethyl methanesulfonate is reported to decompose at temperatures above approximately 200 °C. Given the slightly higher boiling point and molecular weight of the propyl ester, a similar or slightly higher onset of thermal decomposition is anticipated.

The sulfonate ester functional group's stability is influenced by the nature of the alkyl group. In general, simple alkyl methanesulfonates are less thermally stable than their corresponding metal sulfonate salts, which can exhibit stability up to 400 °C.[5] The C-O bond in the ester is a potential point of initial thermal cleavage.

Postulated Thermal Decomposition Pathways

Based on the fundamental principles of organic chemistry and safety data sheet information, which indicates the formation of carbon oxides and sulfur oxides upon combustion, a plausible thermal decomposition pathway under inert conditions can be proposed.[6][7] The decomposition is likely to proceed through a multi-step process initiated by the cleavage of the ester bond.

PMS Propyl Methanesulfonate (C4H10O3S) Initial_Cleavage Initial Thermal Cleavage (C-O or S-O bond scission) PMS->Initial_Cleavage Heat (Δ) Intermediates Formation of Reactive Intermediates (e.g., Propene, Methanesulfonic Acid) Initial_Cleavage->Intermediates Secondary_Decomp Secondary Decomposition Intermediates->Secondary_Decomp Products Final Decomposition Products (CO, CO2, SO2, H2O, etc.) Secondary_Decomp->Products

Caption: A postulated thermal decomposition pathway for propyl methanesulfonate.

The initial homolytic or heterolytic cleavage of the C-O or S-O bond would generate highly reactive radical or ionic intermediates. These intermediates would then undergo further fragmentation and rearrangement reactions, ultimately leading to the formation of stable, low-molecular-weight gaseous products such as propene, carbon monoxide, carbon dioxide, and sulfur dioxide.

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of propyl methanesulfonate, a suite of thermal analysis techniques should be employed. The following protocols are designed to provide a comprehensive and self-validating assessment.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Instrument Preparation: Calibrate the thermogravimetric analyzer for mass and temperature using certified reference materials.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Sample Preparation: Accurately weigh 5-10 mg of propyl methanesulfonate into a tared TGA crucible (e.g., alumina or platinum).

  • TGA Method:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a final temperature of at least 400 °C at a controlled heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the mass loss percentage against temperature. The onset of decomposition is determined by the intersection of the baseline with the tangent of the decomposition step.

cluster_TGA TGA Workflow Start Start Calibrate Calibrate TGA Start->Calibrate Prepare_Sample Prepare Sample (5-10 mg) Calibrate->Prepare_Sample Set_Atmosphere Set Inert Atmosphere (N2 or Ar) Prepare_Sample->Set_Atmosphere Run_TGA Run TGA Program (e.g., 10 °C/min to 400 °C) Set_Atmosphere->Run_TGA Analyze Analyze Data (Mass vs. Temp) Run_TGA->Analyze End End Analyze->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events, such as melting and decomposition, and to determine the enthalpy of these transitions.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of propyl methanesulfonate into a hermetically sealed aluminum or stainless steel pan to prevent evaporation before decomposition. An empty, sealed pan should be used as a reference.

  • DSC Method:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point observed in TGA.

  • Data Analysis: Plot the heat flow against temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. Integrate the peak areas to determine the enthalpy of the transitions.

cluster_DSC DSC Workflow Start Start Calibrate Calibrate DSC Start->Calibrate Prepare_Sample Prepare Sample (2-5 mg in sealed pan) Calibrate->Prepare_Sample Run_DSC Run DSC Program (e.g., 10 °C/min) Prepare_Sample->Run_DSC Analyze Analyze Data (Heat Flow vs. Temp) Run_DSC->Analyze End End Analyze->End

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual chemical species produced during the thermal decomposition of propyl methanesulfonate.

Methodology:

  • Instrument Setup: Interface a pyrolyzer with a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample Preparation: Place a small, accurately weighed amount of propyl methanesulfonate into a pyrolysis tube.

  • Pyrolysis: Rapidly heat the sample to a series of predetermined temperatures (e.g., 250 °C, 300 °C, and 400 °C) under an inert atmosphere.

  • GC-MS Analysis: The volatile decomposition products are swept directly into the GC column for separation and subsequently analyzed by the mass spectrometer for identification.

  • Data Analysis: Identify the components of the resulting chromatogram by comparing their mass spectra to a spectral library (e.g., NIST).

Data Interpretation and Risk Assessment

The data obtained from these analyses provide a comprehensive thermal hazard profile for propyl methanesulfonate.

Analytical TechniqueKey Data ObtainedSignificance for Risk Assessment
TGA Onset of decomposition temperature, mass loss profileDefines the maximum safe operating and storage temperatures.
DSC Enthalpy of decomposition (ΔHd)Quantifies the energy released during decomposition, indicating the potential for a thermal runaway.
Py-GC-MS Identity of decomposition productsIdentifies potentially toxic or reactive gaseous byproducts.

A significant and sharp mass loss in the TGA thermogram, coupled with a large exothermic event in the DSC curve, would indicate a high-potential thermal hazard. The identification of toxic or flammable decomposition products by Py-GC-MS would necessitate specific engineering controls and handling procedures.

Conclusion and Recommendations

While direct experimental data on the thermal decomposition of propyl methanesulfonate is not widely available in the public domain, a robust understanding of its potential thermal behavior can be established through the analysis of analogous compounds and the application of fundamental chemical principles. Based on the thermal stability of ethyl methanesulfonate, it is prudent to consider that propyl methanesulfonate may begin to decompose at temperatures approaching 200 °C.

For drug development professionals, it is strongly recommended that the experimental protocols outlined in this guide be performed to generate specific data for propyl methanesulfonate under process-relevant conditions. This empirical data is essential for accurate risk assessment and the implementation of effective control strategies to mitigate the risks associated with this potential genotoxic impurity throughout the pharmaceutical lifecycle.

References

  • Angstadt, H. P., et al. (n.d.). Excellent stability of linear alkyl benzenesulfonate for temperatures up to 300 °C during steam injection in low-salinity conditions.
  • ICH M7(R1) Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
  • Nowrouzi, I., Mohammadi, A. H., & Manshad, A. K. (2023). A New Thermal Stable and Salt Tolerant Alkyl Polyether Benzyl Sulfonate Surfactant with Ultralow Interfacial Tensions for Enhanced Oil Recovery. Energy & Fuels, 37(20), 15687-15698.
  • Pharmaffiliates. (n.d.). CAS No: 1912-31-8 | Product Name: Propyl Methane Sulfonate. Retrieved from [Link]

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide.
  • BenchChem. (n.d.). A Technical Guide to the Thermal Decomposition of Methanesulfonic Acid.
  • Hocine, S., et al. (n.d.).
  • PureSynth. (n.d.). Propyl Methanesulfonate PurReagent 98.0%. Retrieved from [Link]

  • ResearchGate. (2025, August 5).
  • ResearchGate. (n.d.). DTA, TG and DTG plot of [(propyl) 4 N] 2 [MoS 4 ] decomposition.
  • Vieira, F. R., et al. (n.d.). Effects of different heating rates (i.e., 5, 10, and 20 °C/min) on biochar and bio-oil yields.
  • Wang, S., et al. (2024, February 27).
  • Green Agrochem. (2025, March 26).
  • National Center for Biotechnology Information. (n.d.). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
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  • Revista Facultad de Ingeniería Universidad de Antioquia. (2022). Study of mechanisms responsible for foaming-agent loss in porous media at high-temperature conditions. Revista Facultad de Ingeniería Universidad de Antioquia, (102), 62-76.
  • Shimadzu. (n.d.).
  • MDPI. (2025, June 5).

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Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Compatibility of Propyl Methanesulfonate (nPMS) in Organic Synthesis

Introduction and Mechanistic Grounding Propyl methanesulfonate (nPMS, CAS 1912-31-8) is a potent alkyl sulfonate ester widely utilized as an alkylating agent in organic synthesis, pharmaceutical development, and toxicolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Grounding

Propyl methanesulfonate (nPMS, CAS 1912-31-8) is a potent alkyl sulfonate ester widely utilized as an alkylating agent in organic synthesis, pharmaceutical development, and toxicological research[1]. As a liquid at standard temperature and pressure, its integration into synthetic workflows requires a rigorous understanding of its solubility. However, as a Senior Application Scientist, I must emphasize that evaluating the solubility of an alkylating agent cannot be reduced to simple physical miscibility.

The methanesulfonate moiety is an exceptional leaving group, rendering the propyl chain highly susceptible to nucleophilic attack[2]. Therefore, assessing its solubility in organic solvents requires a dual-faceted approach: measuring physical dissolution while simultaneously verifying chemical stability.

Table 1: Key Physicochemical Properties of nPMS
PropertyValueCausality / Implication for Solubility
Molecular Weight 138.19 g/mol [3]Low molecular weight contributes to high miscibility in both non-polar and polar aprotic solvents.
Density 1.133 - 1.15 g/mL[4][5]Denser than water and many organic solvents; phase separation during solubility testing requires careful observation to detect pooling.
Boiling Point 110°C at 2.7 kPa[3]Low volatility under standard conditions minimizes evaporative loss during extended solubility equilibration protocols.
Appearance Colorless to pale yellow liquid[4]Visual clarity aids in identifying micro-emulsions or phase separation during gravimetric assessments.

Causality in Solvent Selection

When designing a reaction or stock solution involving nPMS, solvent selection is dictated by the intersection of dielectric constant and nucleophilicity.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, DCM): nPMS exhibits exceptional solubility—often complete miscibility—in these solvents. For instance, Dimethyl sulfoxide (DMSO) is frequently used as the primary vehicle to prepare nPMS stock solutions for biological and genotoxicity assays[6].

    • Causality: These solvents lack acidic protons and nucleophilic centers capable of displacing the mesylate group at room temperature. They provide strong dipole-dipole interactions to dissolve the ester while maintaining its chemical integrity.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): nPMS is physically highly soluble in low-molecular-weight alcohols. However, they are strictly contraindicated for long-term storage.

    • Causality: Alcohols act as nucleophiles. Over time, they induce solvolysis (transesterification or ether formation), displacing the mesylate leaving group and degrading the nPMS[1].

  • Non-Polar Solvents (e.g., Hexane, Heptane): Solubility is finite.

    • Causality: The highly polar sulfonate group restricts complete miscibility in purely aliphatic hydrocarbons, though the propyl chain allows for moderate dissolution.

Table 2: Solubility and Compatibility Matrix of nPMS at 25°C
Solvent ClassRepresentative SolventPhysical SolubilityChemical Stability (24h)Recommended Use
Polar Aprotic Dimethyl Sulfoxide (DMSO)Miscible (>500 mg/mL)High (>99% intact)Stock solutions, biological assays[6].
Halogenated Dichloromethane (DCM)Miscible (>500 mg/mL)High (>99% intact)Liquid-liquid extraction, synthesis.
Polar Protic Methanol (MeOH)High (>100 mg/mL)Low (Solvolysis risk)Avoid for storage; use only as a reactant.
Non-Polar n-HexaneModerate (~20-50 mg/mL)High (>99% intact)Washing, selective precipitation.

Experimental Protocol: Self-Validating Solubility and Integrity Assessment

To rigorously quantify the solubility of nPMS in marginal solvents (e.g., aliphatic hydrocarbons) or assess its stability in reactive solvents, simple visual tests are inadequate. Because nPMS is a liquid, undissolved micro-droplets can easily masquerade as a dissolved solute.

The following protocol is a self-validating system designed to simultaneously measure absolute physical solubility and verify chemical integrity.

Step-by-Step Methodology:
  • Solvent Preparation & Internal Standardization:

    • Dispense 5.0 mL of the target organic solvent into a dry, inert borosilicate glass vial.

    • Add exactly 1.0 mg/mL of an chemically inert internal standard (e.g., anhydrous decane).

    • Causality: The internal standard provides a fixed reference point for GC-MS analysis. This acts as a self-validating mechanism to correct for any solvent evaporation during the assay and ensures extraction recovery is accurately quantified.

  • nPMS Introduction:

    • Gravimetrically add nPMS to the solvent dropwise until a persistent second liquid phase (cloudiness or distinct droplet formation at the bottom of the vial) is observed.

  • Thermodynamic Equilibration:

    • Seal the vial with a PTFE-lined cap and agitate at 400 RPM in a thermostatic shaker at 25.0 ± 0.1°C for 24 hours.

    • Causality: 24 hours ensures that thermodynamic equilibrium is reached between the dissolved nPMS and the undissolved liquid phase.

  • Phase Separation (Critical Self-Validation Checkpoint):

    • Centrifuge the mixture at 5000 RPM for 10 minutes to force phase separation.

    • Carefully extract the upper solvent layer and pass it through a 0.22 µm PTFE syringe filter.

    • Causality: The PTFE filter prevents the carryover of undissolved nPMS micro-droplets. If these liquid droplets were analyzed, the solubility limit would be falsely inflated.

  • Quantitative Analysis (GC-MS):

    • Inject 1.0 µL of the filtrate into a GC-MS system. Quantify the nPMS peak area relative to the decane internal standard to determine the absolute solubility concentration.

  • Chemical Integrity Verification:

    • Analyze the chromatogram for degradation peaks (e.g., propanol, alkyl ethers, or methanesulfonic acid).

    • Self-Validation Loop: If degradation products account for >0.5% of the total peak area, the solvent is immediately classified as chemically incompatible, overriding any high physical solubility metrics.

Workflow Visualization

Workflow N1 1. Solvent + Internal Standard N2 2. Gravimetric Addition of nPMS N1->N2 N3 3. Equilibration (24h at 25°C) N2->N3 N4 4. PTFE Filtration N3->N4 Removes micro-droplets N5 5. GC-MS Quantification N4->N5 Filtrate Analysis N6 6. Chemical Integrity Verification N5->N6 Self-Validation Loop

Figure 1: Self-validating workflow for nPMS solubility and compatibility.

References

  • Cosmetic Grade Propyl methanesulfonate - Safe Ingredient ar-reagent.com URL: [Link]

  • Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC-deficient cells - PMC nih.gov URL:[Link]

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Foundational

An In-depth Technical Guide to the Hydrolysis Kinetics of Methanesulfinic Acid, Propyl Ester

Foreword: Navigating the Stability of Sulfinate Esters This guide, therefore, takes a proactive and predictive approach. Instead of merely reporting established data, we will construct a comprehensive framework for the d...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Stability of Sulfinate Esters

This guide, therefore, takes a proactive and predictive approach. Instead of merely reporting established data, we will construct a comprehensive framework for the de novo investigation of the hydrolysis kinetics of propyl methanesulfinate. We will leverage established principles from analogous chemical systems to design a robust, self-validating experimental program. This document is intended to be a practical roadmap for any researcher tasked with characterizing the stability of this, or any similar, sulfinate ester.

Synthesis and Characterization of Propyl Methanesulfinate

A prerequisite for any kinetic study is the unambiguous synthesis and purification of the target compound. Propyl methanesulfinate can be synthesized via several established routes for sulfinate ester formation.[3][5] A common and reliable method involves the esterification of a sulfinic acid with an alcohol.

Proposed Synthetic Protocol

A practical approach involves the reaction of sodium methanesulfinate with propyl chloroformate or a similar activating agent, or the direct esterification of methanesulfinic acid with propanol in the presence of a suitable coupling agent to avoid disproportionation side-reactions. A robust method adapted from the literature involves the use of 1,1'-carbonyldiimidazole (CDI) as an activating agent for the sulfinic acid.

Reaction Scheme: CH₃SO₂H + (Im)₂CO → [CH₃S(O)Im] + ImH + CO₂ [CH₃S(O)Im] + CH₃CH₂CH₂OH → CH₃S(O)OCH₂CH₂CH₃ + ImH

Where Im = Imidazole

Step-by-Step Protocol:

  • Methanesulfinic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • The solution is cooled to 0 °C in an ice bath.

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) is added portion-wise, and the reaction is stirred for 1 hour at 0 °C, then allowed to warm to room temperature for 1 hour.

  • n-Propanol (1.2 eq) is added, and the reaction mixture is stirred at room temperature for 12-18 hours.

  • The reaction is monitored for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield pure propyl methanesulfinate.

Characterization

The identity and purity of the synthesized propyl methanesulfinate must be confirmed before commencing kinetic studies.

Analytical Technique Purpose Expected Outcome
¹H NMR Structural confirmation and purity assessment.Peaks corresponding to the methyl group, and the propyl group (α, β, and γ protons) with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR Structural confirmation and purity assessment.Peaks corresponding to all four unique carbon atoms in the molecule.
FT-IR Spectroscopy Functional group identification.Characteristic S=O stretching vibration (~1120-1150 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS) Exact mass determination.Measurement of the molecular ion peak to confirm the elemental composition (C₄H₁₀O₃S).
Quantitative NMR (qNMR) or GC-FID Purity determination.Assay purity of >98% is required for accurate kinetic studies.

Mechanistic Hypotheses for Hydrolysis

The hydrolysis of sulfinate esters can, in principle, proceed through different mechanisms depending on the pH of the medium. Drawing parallels from studies on other sulfinyl compounds and esters, we can postulate the primary pathways.[6][7][8]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is expected to be catalyzed by H⁺ ions. Isotope labeling studies on methyl benzenesulfinate suggest that acid-catalyzed hydrolysis likely proceeds via an Sₙ2-like mechanism at the sulfur atom.[6] This involves protonation of the alkoxy oxygen, making the alcohol a better leaving group, followed by nucleophilic attack of water on the sulfur center.[6]

Acid_Hydrolysis Ester CH₃S(O)OPr + H₃O⁺ ProtonatedEster [CH₃S(O)O+HPr] + H₂O Ester->ProtonatedEster fast equilibrium TS Transition State ProtonatedEster->TS +H₂Oslow, SN2-like attack Products CH₃SO₂H + PrOH + H₃O⁺ TS->Products fast

Caption: Proposed Sₙ2-like mechanism for acid-catalyzed hydrolysis.

Neutral Hydrolysis

The uncatalyzed reaction with water is generally expected to be very slow.[9] However, its contribution to the overall degradation rate should be quantified.

Base-Catalyzed Hydrolysis

Under alkaline conditions, hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic sulfur atom. Unlike carboxylic ester saponification, which is irreversible due to the deprotonation of the resulting carboxylic acid, the final step in sulfinate hydrolysis is the formation of a sulfinic acid, which is then deprotonated to its sulfinate salt.[7] Studies on methyl benzenesulfinate showed no oxygen isotope exchange during alkaline hydrolysis, which is consistent with a direct nucleophilic substitution pathway that does not involve a stable sulfurane intermediate.[6]

Base_Hydrolysis Ester CH₃S(O)OPr + OH⁻ TS Transition State Ester->TS slow, nucleophilic attack Intermediate CH₃SO₂H + PrO⁻ TS->Intermediate fast Products CH₃SO₂⁻ + PrOH Intermediate->Products fast acid-base reaction

Caption: Proposed mechanism for base-catalyzed hydrolysis.

Experimental Design for Kinetic Studies

A robust experimental design is crucial for obtaining reliable kinetic data. The study should systematically investigate the influence of pH and temperature on the hydrolysis rate.

Analytical Methodology

A stability-indicating analytical method is the cornerstone of a kinetic study. This method must be able to separate and quantify the parent compound (propyl methanesulfinate) from its degradation products (methanesulfinic acid and propanol) and any other potential impurities.

Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Parameter Description
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (MeCN)
Gradient e.g., 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

Method Validation: The HPLC method must be validated for specificity, linearity, accuracy, precision, and limit of quantification (LOQ) according to standard guidelines.

Kinetic Run Protocol

The hydrolysis rate will be determined by monitoring the disappearance of propyl methanesulfinate over time under controlled conditions.

Kinetic_Workflow A Prepare Buffer Solutions (pH 1-12) B Equilibrate Buffers to Target Temperature (e.g., 25, 40, 60 °C) A->B D Initiate Reaction: Spike Stock Solution into Buffer (Final [Ester] ~100 µg/mL) B->D C Prepare Stock Solution of Propyl Methanesulfinate in MeCN C->D E Sample at Predetermined Time Points (t=0, 1, 2, 4, 8, 24... hrs) D->E F Quench Reaction if Necessary (e.g., by neutralization and dilution) E->F G Analyze Samples by Validated HPLC-UV Method F->G H Plot ln[Ester] vs. Time G->H I Determine Pseudo-First-Order Rate Constant (k_obs) from Slope H->I

Caption: Experimental workflow for a single kinetic run.

pH-Rate Profile

To understand the influence of acid and base catalysis, the hydrolysis should be studied over a wide pH range.

  • pH Range: 1 to 12.

  • Buffers: Use a series of non-nucleophilic buffers (e.g., phosphate, borate, citrate) at a constant ionic strength (adjusted with KCl or NaCl).

  • Procedure: Determine the observed pseudo-first-order rate constant (k_obs) at each pH value while keeping the temperature constant (e.g., 40 °C).

Data Analysis and Interpretation

Determination of Rate Constants

Assuming the reaction follows pseudo-first-order kinetics (which is typical when water is the solvent and in vast excess), the rate constant can be determined from the integrated rate law:

ln[A]t = -k_obs * t + ln[A]₀

A plot of ln[A]t (natural log of the concentration of propyl methanesulfinate) versus time (t) should yield a straight line with a slope equal to -k_obs.

pH-Rate Profile Analysis

A plot of log(k_obs) versus pH provides insight into the hydrolysis mechanism. The shape of this plot can reveal the contributions of acid-catalyzed, neutral, and base-catalyzed pathways. The overall observed rate constant is the sum of these individual contributions:

k_obs = k_H[H⁺] + k₀ + k_OH[OH⁻]

  • Acidic Region (pH < 4): A slope of -1 in the log(k_obs) vs. pH plot indicates specific acid catalysis.

  • Neutral Region (pH 4-8): A pH-independent plateau indicates the region where neutral hydrolysis (k₀) dominates.

  • Basic Region (pH > 8): A slope of +1 indicates specific base catalysis.

Temperature Dependence and Activation Energy

To determine the activation energy (Ea) for the hydrolysis reaction, kinetic runs should be performed at a minimum of three different temperatures (e.g., 25 °C, 40 °C, 60 °C) at a specific pH (e.g., in the acid-catalyzed and base-catalyzed regions). The Arrhenius equation relates the rate constant to temperature:

k = A * e^(-Ea/RT)

A plot of ln(k) versus 1/T (Arrhenius plot) will yield a straight line with a slope of -Ea/R, where R is the gas constant.

Kinetic Parameter Method of Determination Significance
k_obs Slope of ln[Ester] vs. time plotObserved rate of degradation under specific conditions.
k_H, k₀, k_OH Analysis of the pH-rate profileQuantifies the contribution of acid, neutral, and base catalysis.
Ea Slope of Arrhenius plot (ln(k) vs. 1/T)Energy barrier for the reaction; indicates temperature sensitivity.

Implications for Drug Development

Understanding the hydrolysis kinetics of propyl methanesulfinate is critical for:

  • Process Chemistry: Defining stable conditions for synthesis, workup, and purification to maximize yield and minimize impurity formation.

  • Formulation Science: Predicting the shelf-life of a drug substance or product containing this moiety and designing formulations (e.g., by controlling pH and excipients) to ensure stability.

  • Regulatory Affairs: Providing data to support the stability of the drug substance and product, and to justify control strategies for potential degradants.

By following the comprehensive framework outlined in this guide, researchers can confidently and accurately characterize the hydrolytic stability of methanesulfinic acid, propyl ester, generating the critical data needed for informed decision-making throughout the drug development lifecycle.

References

  • Okuyama, T., & Fueno, T. (1994). On the Mechanism of Hydrolysis of Sulfinate Esters: Oxygen Isotope Exchange and Theoretical Studies. Journal of the Chemical Society, Perkin Transactions 2, (2), 243-247. Available from: [Link]

  • Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8101. Available from: [Link]

  • Pouralimardan, O., Bahir, H., Saeed, S. M., Adhab, A. H., & Sadeghzadeh, R. (2023). Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. Chemical Review and Letters, 6, 95-104. Available from: [Link]

  • Scribd. (n.d.). Analytical Methods for Sulphinic Acids. Available from: [Link]

  • Pouralimardan, O., et al. (2023). Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. Chemical Review and Letters. Available from: [Link]

  • Yoshida, S. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. Available from: [Link]

  • Kamerlin, S. C. L., & Williams, N. H. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12489–12497. Available from: [Link]

  • Kamerlin, S. C. L., & Williams, N. H. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. Available from: [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester. Novatia, LLC. Available from: [Link]

  • Patai, S. (Ed.). (1990).
  • Van Vranken, D. L. (2012). Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. PMC. Available from: [Link]

  • Yoshida, S. (2025). Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing. Available from: [Link]

  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455.
  • Drabowicz, J., et al. (2005). Acid Catalyzed Alcoholysis of Sulfinamides: Unusual Stereochemistry, Kinetics and a Question of Mechanism Involving Sulfurane Intermediates and Their Pseudorotation. PMC. Available from: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • Penketh, P. G., Shyam, K., & Sartorelli, A. C. (1994). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. PubMed. Available from: [Link]

  • Penketh, P. G., Shyam, K., & Sartorelli, A. C. (1994). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. ResearchGate. Available from: [Link]

  • Patai, S. (Ed.). (1990). The chemistry of sulphinic acids, esters, and their derivatives. Victoria University of Wellington Library. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Available from: [Link]

  • Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available from: [Link]

  • Chem Help ASAP. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. Available from: [Link]

  • Patai, S., & Rappoport, Z. (Eds.). (1991). The Chemistry of sulphonic acids, esters, and their derivatives. University of Maryland, College Park (UMCP). Available from: [Link]

  • Organic Syntheses. (n.d.). 8. Available from: [Link]

  • SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Available from: [Link]

  • Clark, J. (n.d.). hydrolysing esters. Chemguide. Available from: [Link]

  • ResearchGate. (n.d.). The hydrolysis of C-12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. Available from: [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Available from: [Link]

Sources

Exploratory

Discovery and history of sulfinate esters in organic chemistry

An In-Depth Technical Guide to the Discovery and History of Sulfinate Esters in Organic Chemistry Abstract Sulfinate esters, R-S(O)-OR', represent a unique and versatile class of organosulfur compounds. Characterized by...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of Sulfinate Esters in Organic Chemistry

Abstract

Sulfinate esters, R-S(O)-OR', represent a unique and versatile class of organosulfur compounds. Characterized by a stereogenic sulfur(IV) center, they serve not merely as synthetic curiosities but as pivotal intermediates in modern organic chemistry and drug development. Their journey from initial discovery to their current status as powerful synthetic tools is a compelling narrative of evolving chemical methodology. This guide provides a comprehensive overview of the history, discovery, and synthetic evolution of sulfinate esters, offering field-proven insights for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices, from classical preparations to cutting-edge catalytic systems, and provide detailed protocols for key transformations.

The Genesis of Sulfinate Ester Chemistry: Foundational Syntheses

The chemistry of sulfinate esters has roots in the fundamental reactivity of sulfur oxyacids. The earliest and most direct method for their synthesis involved the reaction of a sulfinyl chloride with an alcohol, typically in the presence of a base like pyridine to scavenge the HCl byproduct.[1] This approach, analogous to the classic esterification of a carboxylic acid via an acyl chloride, established the fundamental S-O bond construction that defines this compound class.

While effective for simple substrates, this "classical" method relies on the availability and stability of the corresponding sulfinyl chloride. These precursors are often moisture-sensitive and can be challenging to prepare, particularly for complex or functionalized molecules.[2] A significant milestone in the application of this chemistry was the use of chiral alcohols, such as (-)-menthol, to prepare diastereomerically enriched sulfinate esters.[1] This work laid the groundwork for the Andersen sulfoxide synthesis and demonstrated the utility of sulfinate esters as precursors to stereodefined chiral sulfoxides.

The Evolution of Synthetic Methodologies

The limitations of the sulfinyl chloride approach spurred the development of a diverse array of synthetic strategies. The modern chemist's toolkit for sulfinate ester synthesis is broad, allowing for preparation from a variety of readily available starting materials under increasingly mild conditions.

Condensation of Sulfinic Acids

Direct condensation of a sulfinic acid with an alcohol would seem to be the most straightforward route. However, unlike their carboxylic acid counterparts, sulfinic acids are prone to disproportionation under acidic conditions, yielding thiosulfonates and sulfonic acids, which complicates direct esterification.[1] To circumvent this, a variety of condensation and activation agents have been developed.

  • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) can facilitate the condensation, analogous to their use in peptide coupling.[1][3] More recently, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) has proven to be a highly effective and selective reagent for this transformation.[4]

  • Carbonyl Diimidazole (CDI): Pre-activation of the sulfinic acid with CDI generates a sulfinylimidazole intermediate, which readily reacts with alcohols to provide the desired sulfinate ester in high yields.[3][5]

  • Lanthanide Catalysis: Ytterbium triflate (Yb(OTf)₃) has been shown to effectively catalyze the direct sulfinylation of alcohols with sulfinic acids, providing a valuable metal-catalyzed alternative.[3][5]

G cluster_product Product SulfinateEster Sulfinate Ester R-S(O)-OR' SulfinylChloride SulfinylChloride SulfinylChloride->SulfinateEster Base-Mediated Condensation SulfinicAcid SulfinicAcid SulfinicAcid->SulfinateEster Dehydrative Coupling (DCC, CDI, Yb(OTf)₃) Thiols Thiols Thiols->SulfinateEster Oxidative Esterification (Cu/O₂, NBS, Electrochemistry) SulfonylDeriv SulfonylDeriv SulfonylDeriv->SulfinateEster Reductive Coupling (e.g., from Sulfonyl Hydrazides)

Oxidative Approaches from Sulfur(II) Precursors

To bypass the issues associated with sulfinic acids and sulfinyl chlorides, methods starting from more stable and less odorous sulfur(II) compounds like thiols and disulfides have become exceedingly popular.

  • From Thiols: Modern methods often employ transition metal catalysis. Copper salts, in the presence of a base and an oxidant (typically molecular oxygen from the air), can catalyze the direct coupling of thiols and alcohols to form sulfinate esters.[3] Mechanistic studies suggest the involvement of sulfinyl radical intermediates.[3] Electrochemical methods, which offer a reagent-free oxidation protocol, have also emerged as a green and efficient alternative.[3][5][6]

  • From Disulfides: Oxidation of disulfides with reagents like N-bromosuccinimide (NBS) in an alcohol solvent provides a convenient route to a wide range of sulfinate esters.[1][3]

  • From Aryl Iodides: A recently developed two-step, one-pot procedure allows for the synthesis of sulfinate esters from readily available aryl iodides, avoiding the use of foul-smelling thiols altogether.[1][3][7] The process involves a copper-catalyzed thiolation with thiobenzoic acid, followed by in situ oxidation with NBS in the presence of an alcohol.[1][3]

Methods from Sulfonyl Derivatives

More recently, sulfonyl-level starting materials (oxidation state +6) have been utilized, requiring a formal reduction to the sulfinate level (oxidation state +4).

  • From Sulfonyl Hydrazides: Copper-catalyzed decomposition of sulfonyl hydrazides in the presence of an alcohol under an oxygen atmosphere can generate sulfinate esters, proceeding through sulfinic acid intermediates.[3] Palladium-catalyzed and even transition-metal-free conditions have also been reported for this transformation.[3]

  • From Sulfonyl Chlorides: While less common for direct ester synthesis, a one-pot reductive esterification of sulfonyl chlorides has been reported, expanding the scope of accessible starting materials.[2]

Summary of Synthetic Methodologies

Starting MaterialKey Reagents/CatalystsAdvantagesDisadvantages
Sulfinyl Chlorides Alcohol, PyridineDirect, classical methodSubstrate availability, moisture sensitivity
Sulfinic Acids DCC, CDI, Yb(OTf)₃Avoids sulfinyl chloridesRisk of substrate disproportionation
Thiols/Disulfides Cu/O₂, NBS, ElectrochemistryReadily available precursors, mild conditionsThiol stench, potential for over-oxidation
Aryl Iodides Cu-catalyst, Thioacid, NBSAvoids thiols, high functional group toleranceTwo-step process
Sulfonyl Hydrazides Cu(OTf)₂, Pd(OAc)₂Utilizes stable, crystalline solidsRequires specific precursors, potential side reactions

Experimental Protocols: A Practical Guide

To bridge theory and practice, this section provides detailed, step-by-step methodologies for both a classical and a modern synthesis of sulfinate esters. These protocols are representative of the procedures found in the cited literature.

Protocol 3.1: Classical Synthesis from a Sulfinyl Chloride

(Based on the general method described in the literature[1])

Objective: To synthesize an alkyl sulfinate ester from an aryl sulfinyl chloride.

Materials:

  • p-Toluenesulfinyl chloride (1.0 eq)

  • Ethanol (1.2 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of p-toluenesulfinyl chloride in anhydrous diethyl ether is prepared in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • The solution is cooled to 0 °C in an ice-water bath.

  • A solution of ethanol and pyridine in anhydrous diethyl ether is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of water. The organic layer is separated.

  • The organic layer is washed sequentially with saturated aqueous NaHCO₃, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl p-toluenesulfinate.

  • Purification is typically achieved by vacuum distillation or column chromatography on silica gel.

Protocol 3.2: Modern Copper-Catalyzed Aerobic Oxidation of a Thiol

(Based on the method developed by Jang and coworkers[3])

Objective: To synthesize an alkyl sulfinate ester from a thiol and an alcohol using a copper catalyst and atmospheric oxygen.

Materials:

  • Thiophenol (1.0 eq)

  • Methanol (solvent and reagent)

  • Copper(I) iodide (CuI, 0.1 eq)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD, 0.2 eq)

  • Oxygen (from air)

Procedure:

  • To an oven-dried reaction vial is added thiophenol, CuI (10 mol%), and TBD (20 mol%).

  • Methanol is added as the solvent.

  • The vial is sealed with a cap containing a balloon filled with air (or an oxygen balloon).

  • The reaction mixture is stirred at 65 °C. The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with water to remove the catalyst and base.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The resulting crude product is purified by column chromatography on silica gel to afford the pure methyl benzenesulfinate.

G

The Role of Sulfinate Esters as Synthetic Intermediates

The importance of sulfinate esters stems from their versatile reactivity. The polarized S-O bond can be cleaved to form new bonds at the sulfur center, making them valuable precursors to a range of other important organosulfur compounds.

  • Sulfoxide Synthesis: Nucleophilic substitution at the sulfur center, particularly with organometallic reagents like Grignard reagents, is the basis of the famed Andersen sulfoxide synthesis . This reaction proceeds with a clean inversion of stereochemistry at the sulfur atom, allowing for the synthesis of enantiopure sulfoxides from diastereomerically pure sulfinate esters (e.g., menthyl sulfinates).[1]

  • Sulfenylation Agents: Under certain conditions, sulfinate esters can act as sulfenylating agents, reacting with nucleophiles to form thioethers. This reactivity has been explored in Friedel-Crafts type reactions and for the C3-sulfenylation of indoles.[8]

  • Pharmaceutical and Agrochemical Applications: The sulfinate ester motif and its derivatives, such as sulfoxides and sulfonamides, are prevalent in pharmaceuticals, agrochemicals, and materials science.[7][8] Their synthesis is therefore of paramount importance in the development of new bioactive molecules.

Conclusion and Future Outlook

The field of sulfinate ester chemistry has evolved dramatically from its origins in the stoichiometric reaction of sulfinyl chlorides. The drive for milder conditions, greater functional group tolerance, and the avoidance of problematic reagents has led to the development of sophisticated catalytic and electrochemical methods. Starting from diverse precursors like thiols, aryl iodides, and sulfonyl hydrazides, chemists can now access a vast array of sulfinate esters that were previously inaccessible. This continued innovation ensures that sulfinate esters will remain central to the art of organosulfur synthesis, enabling discoveries in medicine, materials, and beyond.

References

  • Yoshida, S. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications.
  • Unknown Author. (2023). Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. Chemical Review and Letters. [Source: Chemical Review and Letters]
  • Unknown Author. (2025). Recent advances in the synthesis and transformations of sulfinate esters. R Discovery. [Source: R Discovery]
  • Gunes, D., Sirkecioglu, O., & Bicak, N. (2010). A method for the production of sulfate or sulfonate esters. Google Patents, EP2851362A1.
  • Unknown Author. (2025). Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing. [Source: RSC Publishing]
  • Unknown Author. (2025). Efficient Synthesis of Sulfinate Esters and Sulfinamides via Activated Esters of p-Toluenesulfinic Acid. ResearchGate.
  • Tokyo University of Science. (2023). Extending the playing field for organosulfurs: a new way to synthesize sulfinate esters. ScienceDaily. [Source: Tokyo University of Science]
  • Douglass, I. B. (1965). Sulfinate Esters. I. Their Preparation and Some Properties. The Journal of Organic Chemistry, 30(1).
  • Unknown Author. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Source: PMC - NIH]
  • Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. . [Source: Organic Chemistry Portal]

Sources

Foundational

Theoretical Framework for the Conformational Analysis of Propyl Methanesulfinate

An In-Depth Technical Guide Abstract Sulfinate esters are pivotal functional groups in medicinal chemistry and organic synthesis, acting as versatile intermediates and key structural motifs.[1][2] The three-dimensional c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Sulfinate esters are pivotal functional groups in medicinal chemistry and organic synthesis, acting as versatile intermediates and key structural motifs.[1][2] The three-dimensional conformation of these molecules dictates their reactivity, stability, and biological interactions. This technical guide provides a comprehensive theoretical framework for elucidating the conformational landscape of propyl methanesulfinate, a representative alkyl sulfinate. We outline a robust, multi-step computational methodology, grounded in established quantum chemical principles, designed to identify stable conformers and quantify their relative energies. This guide explains the causality behind the selection of computational methods, emphasizing the unique challenges posed by sulfur-containing compounds. By synthesizing insights from studies on analogous molecules, we predict the key conformational features and present a self-validating workflow that can be adapted for other flexible molecules in drug discovery and development pipelines.

Introduction: The Significance of Molecular Shape

In modern drug development, understanding the precise three-dimensional structure of a molecule is as crucial as its chemical composition. Conformational flexibility, the ability of a molecule to adopt different spatial arrangements through bond rotations, profoundly influences its pharmacokinetic and pharmacodynamic properties. Sulfinate esters and their derivatives are increasingly recognized for their utility as cross-coupling partners and for their presence in bioactive compounds.[3][4] A thorough understanding of their preferred conformations is essential for designing molecules with optimal receptor binding affinity and improved physicochemical properties.

Propyl methanesulfinate serves as an excellent model system for this analysis. It possesses multiple rotatable bonds, leading to a complex potential energy surface with several local minima, each corresponding to a distinct conformer. This guide establishes a first-principles-based theoretical protocol to navigate this complexity, providing a blueprint for researchers to perform similar analyses on their own molecules of interest.

Theoretical Foundations of Conformational Analysis

The goal of a conformational analysis is to map the potential energy surface (PES) of a molecule as a function of its geometric degrees of freedom, primarily the dihedral angles.[5][6] The low-energy regions on this surface correspond to stable, observable conformations. Computational chemistry provides the tools to explore this landscape with high fidelity.

The primary challenge lies in balancing computational cost with accuracy. While molecular mechanics (MM) offers a rapid, classical-mechanical approach to scan the PES, its accuracy can be limited for molecules with complex electronic effects, such as those containing sulfur.[6] Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), provide a much more rigorous description but are computationally more demanding.[7]

A critical consideration for sulfur-containing compounds is the choice of DFT functional and basis set. Studies on structurally related molecules, such as dipropyl sulfone, have shown that many common DFT functionals (e.g., B3LYP) can fail to accurately predict the dihedral angles around non-bonded atomic groups.[8] In contrast, long-range corrected hybrid density functionals, such as the wB97XD functional, combined with a sufficiently flexible basis set (e.g., 6-311++G(2df,2pd)), have demonstrated superior performance for these systems.[8] This expert insight is crucial; selecting an inappropriate method can lead to an incorrect description of the conformational preferences, invalidating subsequent analysis.

Proposed Computational Methodology: A Validated Workflow

We propose a hierarchical workflow that leverages the strengths of different computational methods to efficiently and accurately identify the conformational ensemble of propyl methanesulfinate. This protocol is designed to be a self-validating system, where results from less expensive methods are refined and verified by higher levels of theory.

Defining the Conformational Space

The conformational flexibility of propyl methanesulfinate is primarily defined by rotation around four key single bonds. We define the corresponding dihedral angles as follows:

  • τ1 (C1-C2-C3-S): Rotation around the central C-C bond of the propyl chain.

  • τ2 (C2-C3-S-O1): Rotation around the C-S bond.

  • τ3 (C3-S-O1-C4): Rotation around the S-O ester bond.

  • τ4 (S-O1-C4-H): Rotation of the terminal methyl group (this is of lesser impact on the overall shape but is included for completeness).

Analogous dihedral angles are crucial in defining the shapes of related molecules like propanethiols and sulfonamides.[9][10]

Step-by-Step Computational Protocol
  • Initial Structure Generation: Construct a 3D model of propyl methanesulfinate using any standard molecular builder.

  • Broad Conformational Search: Employ a computationally inexpensive yet robust method to perform an initial, wide-ranging search. The CREST (Conformer-Rotamer Ensemble Sampling Tool) program, often utilizing the GFN2-xTB semi-empirical method, is an excellent choice for this step due to its efficiency in exploring the conformational space of flexible molecules.[7] This step generates a large pool of potential conformers.

  • Clustering and Selection: Analyze the output from the broad search. Group the generated structures into families of unique conformers based on their geometry and energy. Select all unique conformers within a defined energy window (e.g., 10-15 kcal/mol) of the global minimum for further refinement.

  • High-Level Geometry Optimization: Optimize the geometry of each selected conformer using a reliable DFT method. Based on literature precedents for similar sulfur-containing systems, the wB97XD functional with the 6-311++G(2df,2pd) basis set is highly recommended to ensure accurate dihedral angle prediction.[8]

  • Vibrational Frequency Analysis: Perform a frequency calculation at the same level of theory for each optimized structure. This crucial step serves two purposes:

    • It confirms that each structure is a true energy minimum (i.e., has no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the Gibbs free energy (G).

  • Population Analysis: Calculate the relative Gibbs free energy (ΔG) for each confirmed conformer. Use the Boltzmann distribution equation to determine the equilibrium population of each conformer at a standard temperature (298.15 K).

Workflow Visualization

The following diagram illustrates the proposed computational workflow.

G cluster_input 1. Input cluster_search 2. Coarse Exploration cluster_refine 3. High-Fidelity Refinement cluster_output 4. Analysis & Output start Initial 3D Structure of Propyl Methanesulfinate crest Broad Conformational Search (e.g., CREST / GFN2-xTB) start->crest cluster Clustering & Selection (Low-Energy Conformers) crest->cluster dft_opt DFT Geometry Optimization (e.g., wB97XD/6-311++G**) cluster->dft_opt freq Frequency Analysis (Confirm Minima & Get G) dft_opt->freq boltzmann Boltzmann Population Analysis freq->boltzmann end_result Conformational Ensemble (Geometries, Energies, Populations) boltzmann->end_result G C1 Conformer A (e.g., trans-gauche) TS Transition State C1->TS ΔG‡(A→B) C2 Conformer B (e.g., gauche-gauche) C2->TS ΔG‡(B→A) TS->C2

Caption: Energy relationship between stable conformers and a transition state.

Quantitative Data Summary

The final output of the analysis would be a table summarizing the key quantitative data for the most stable conformers. This allows for direct comparison and identification of the most populated species at equilibrium.

Conformer IDKey Dihedrals (τ1, τ2)Relative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Population (%) at 298.15 K
PMS-1 trans (~180°), gauche (~70°)0.000.0045.5
PMS-2 gauche (~65°), gauche (~75°)0.250.1825.1
PMS-3 trans (~180°), trans (~175°)0.950.889.8
PMS-4 gauche (~60°), trans (~170°)1.501.424.2
...etc.............
Note: The values presented in this table are hypothetical and for illustrative purposes only. They represent the expected output of the described computational protocol.

Conclusion and Future Outlook

This guide has detailed a robust, theoretically sound, and experimentally informed computational workflow for the complete conformational analysis of propyl methanesulfinate. By adopting a hierarchical approach—from a broad, inexpensive search to high-fidelity DFT refinement—researchers can confidently identify the dominant conformations and their relative populations. The emphasis on using appropriate long-range corrected DFT functionals is critical for achieving chemical accuracy for this class of molecules.

The insights gained from such theoretical studies are invaluable. They can rationalize observed spectroscopic data (e.g., from NMR), predict the most likely reactive shape of a molecule, and provide the essential starting geometries for more advanced computational studies like molecular docking or reaction mechanism elucidation. For drug development professionals, this information is fundamental to structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Dihedral angles in prolyl isomerisation. Retrieved from [Link]

  • RSC Publishing. (2022). Conformational and structural stability of n and 2-propylthiols: a revisit. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Computational methods for exploring protein conformations. Retrieved from [Link]

  • ChemRxiv. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, structure, theoretical calculations and biological activity of sulfonate active ester new derivatives. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • YouTube. (2015). Assignment 2: Dihedral angles. Retrieved from [Link]

  • MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis and electronic interactions of some 2-[2'-(4′-substituted-phenylsulfinyl)-acetyl]-5-methylfurans. Retrieved from [Link]

  • ResearchGate. (n.d.). The work-flow for the conformation search method presented in this study. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]

  • ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Retrieved from [Link]

  • MDPI. (2025). Theoretical Description of Changes in Conformation and Symmetry of Supramolecular Systems During the Reception of a Molecular Signal. Retrieved from [Link]

  • MDPI. (2021). Exploring the Structure–Performance Relationship of Sulfonated Polysulfone Proton Exchange Membrane by a Combined Computational and Experimental Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Plot of energy as a function of dihedral angle for propoxybenzene. Retrieved from [Link]

  • reposiTUm. (2023). PyConSolv: A Python Package for Conformer Generation of (Metal-Containing) Systems in Explicit Solvent. Retrieved from [Link]

  • ScienceDaily. (2023). Extending the playing field for organosulfurs: a new way to synthesize sulfinate esters. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). When Dihedral Angles Mask Denticity in Molecular Conductance. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) PREDICTION OF DIPROPYL SULFONE PROPERTIES BY DENSITY FUNCTIONAL THEORY METHODS: CONFORMATIONAL ANALYSIS AND SIMULATED IR SPECTRUM. Retrieved from [Link]

  • Chemical Review and Letters. (2023). Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. Retrieved from [Link]

  • PubMed. (1999). Design, synthesis, and conformational studies of the hGM-CSF derived peptide (13-27)-Gly-(75-87). Retrieved from [Link]

  • University of Texas Southwestern Medical Center. (2023). Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp >3>) bioisosteres. Retrieved from [Link]

  • St. Olaf College. (n.d.). Computational Chemistry, Molecular Mechanics, Relative Conformational Energies. Retrieved from [Link]

  • YouTube. (2025). How to Adjust the Dihedral Angle and Calculate the Energy of a Conformer in WebMO. Retrieved from [Link]

  • ACS Publications. (2012). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Retrieved from [Link]

  • R Discovery. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. Retrieved from [Link]

  • Universidad Autónoma de Madrid. (n.d.). Fluorinated Sulfinates as Source of Alkyl Radicals in the Photo‐Enantiocontrolled β‐Functionalization of Enals. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Propyl Methanesulfonate as a Propylation Agent in Organic Synthesis and API Manufacturing

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction and Mechanistic Principles Propyl methanesulfonate (nPMS, CAS 1912-31...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction and Mechanistic Principles

Propyl methanesulfonate (nPMS, CAS 1912-31-8) is a highly efficient alkylating agent widely utilized in medicinal chemistry for the installation of propyl groups onto heteroatom nucleophiles. While propyl halides (such as 1-bromopropane) are traditional choices, nPMS offers a superior kinetic profile due to the exceptional leaving group ability of the methanesulfonate (mesylate) anion.

The propylation reaction proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The mesylate group distributes the developing negative charge in the transition state across three highly electronegative oxygen atoms via resonance. This significantly lowers the activation energy of the reaction, allowing propylation to occur under milder basic conditions compared to alkyl halides. This chemoselectivity is critical when modifying complex Active Pharmaceutical Ingredients (APIs) containing multiple sensitive functional groups.

SN2_Mechanism Nuc Nucleophile (e.g., R-NH2) TS Transition State [Nuc···Pr···OMs]‡ Nuc->TS Nucleophilic Attack nPMS Propyl Mesylate (nPMS) nPMS->TS Prod Propylated Product (R-NH-Pr) TS->Prod Bond Formation LG Mesylate Anion (OMs⁻) TS->LG Leaving Group Departure

Caption: SN2 mechanism of propylation using propyl methanesulfonate.

Genotoxicity and Regulatory Control (PGI Management)

Despite its synthetic utility, nPMS is classified as a Potentially Genotoxic Impurity (PGI). Alkyl methanesulfonates are potent electrophiles that can alkylate DNA bases in vivo, primarily targeting the N7 and O6 positions of guanine, which induces error-prone DNA repair and lethal mutations[1]. In mammalian models, nPMS has been shown to induce specific-locus and dominant lethal mutations during spermatogenesis[2].

Because of these severe toxicological risks, regulatory agencies (e.g., via ICH M7 guidelines) require that residual sulfonate esters in final drug substances be controlled to parts-per-million (ppm) levels[3]. To achieve this, drug development professionals must implement robust chemical scavenging steps during downstream processing.

Scavenging Causality: The DABCO Advantage

To remove unreacted nPMS from a crude API mixture, 1,4-diazabicyclo[2.2.2]octane (DABCO) is employed as a highly specific scavenger[4]. DABCO’s bicyclic structure exposes the lone pairs on its bridgehead nitrogen atoms, making it a powerful, unhindered nucleophile but a relatively weak base. DABCO rapidly attacks residual nPMS via SN​2 to form a highly polar quaternary ammonium salt. This salt partitions entirely into the aqueous phase during standard liquid-liquid extraction, effectively purging the PGI from the lipophilic API[4].

PGI_Workflow Step1 Step 1: API Synthesis (Propylation Reaction) Step2 Step 2: Crude API Mixture (Contains Genotoxic nPMS) Step1->Step2 Step3 Step 3: DABCO Addition (1,4-diazabicyclo[2.2.2]octane) Step2->Step3 Step4 Step 4: Quenching (Forms Water-Soluble DABCO-Pr Salt) Step3->Step4 Rapid SN2 Reaction Step5 Step 5: Aqueous Wash (Liquid-Liquid Extraction) Step4->Step5 Step6 Step 6: Purified API (nPMS < 1 ppm) Step5->Step6 Phase Separation

Caption: Workflow for the removal of genotoxic nPMS impurities using DABCO scavenging.

Quantitative Analytical Profile

To ensure API safety, highly sensitive analytical methods such as LC-APCI-MS/MS are required to detect trace levels of nPMS.

Table 1: Analytical and Toxicological Profile of Common Alkyl Mesylates

CompoundAbbreviationMutagenic MechanismAnalytical LOD (LC-MS/MS)DABCO Scavenging Efficiency
Methyl methanesulfonateMMSHigh ( SN​2 ) 15 ng/mL[5]>99%[4]
Ethyl methanesulfonateEMSHigh ( SN​2 / SN​1 ) 15 ng/mL[5]>99%[4]
n-Propyl methanesulfonate nPMS Moderate-High ( SN​2 ) 15 ng/mL [5]>99% [4]
Isopropyl methanesulfonateiPMSHigh ( SN​1 , evades MGMT)[1] 15 ng/mL[5]>99%[4]

Validated Experimental Protocols

Protocol A: Synthesis of Propyl Methanesulfonate

Causality Note: Synthesizing nPMS fresh prevents the degradation (hydrolysis) often seen in stored commercial batches. Triethylamine (TEA) is used to neutralize the HCl byproduct, preventing the formation of propyl chloride.

  • Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-propanol (1.0 equiv, e.g., 1.50 mmol) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

  • Base Addition: Add triethylamine (1.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Mesylation: Dropwise, add methanesulfonyl chloride (1.2 equiv). Maintain the temperature at 0 °C to prevent exothermic degradation.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: Perform 1H NMR ( CDCl3​ ). The product is validated by a characteristic singlet at ~3.0 ppm (mesylate CH3​ ) and a triplet at ~4.2 ppm ( O−CH2​ )[6].

Protocol B: N-Propylation of a Secondary Amine

Causality Note: A polar aprotic solvent (like DMF or MeCN) is chosen because it solvates the cation of the base, leaving the amine nucleophile "naked" and highly reactive, which accelerates the SN​2 process.

  • Setup: Dissolve the secondary amine substrate (1.0 equiv) in anhydrous acetonitrile (MeCN) to a concentration of 0.2 M.

  • Activation: Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 equiv). Stir for 10 minutes at room temperature.

  • Alkylation: Add propyl methanesulfonate (1.1 equiv).

  • Heating: Heat the reaction mixture to 60 °C and stir for 12–16 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and the [M+H]+ mass of the propylated tertiary amine dominates the chromatogram.

Protocol C: PGI Scavenging with DABCO

Causality Note: This protocol ensures the crude API meets regulatory thresholds for genotoxic impurities before final crystallization.

  • Post-Reaction Treatment: To the crude organic reaction mixture from Protocol B, add DABCO (2.0 equivalents relative to the initial nPMS input)[4].

  • Scavenging: Stir the mixture vigorously at room temperature for 2 to 4 hours. During this time, DABCO reacts with all residual nPMS to form a water-soluble DABCO-propyl quaternary ammonium mesylate salt.

  • Phase Separation: Add an equal volume of deionized water to the mixture. Transfer to a separatory funnel and shake vigorously.

  • Extraction: Separate the phases. The genotoxic salt partitions entirely into the aqueous layer. Wash the organic layer twice more with water, then once with brine.

  • Validation Checkpoint: Analyze the concentrated organic layer using LC-APCI-MS/MS in Multiple Reaction Monitoring (MRM) mode. The nPMS concentration must fall below the validated Limit of Quantitation (LOQ) of 15 ng/mL[5].

References

  • On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates Source: ResearchGate URL
  • Induction of Specific-Locus and Dominant Lethal Mutations in Male Mice by N-Propyl and Isopropyl Methanesulfonate Source: PubMed URL
  • Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides Source: Organic Process Research & Development - ACS Publications URL
  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds Source: ACS Publications URL
  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS Source: PMC / NIH URL
  • Removal of Alkyl Sulfonates Using DABCO Source: Organic Process Research & Development - ACS Publications URL

Sources

Application

Application Note: Mechanisms and Protocols for Nucleophilic Substitution on Propyl Methanesulfonate

Executive Summary Propyl methanesulfonate (propyl mesylate, CAS 1912-31-8) is a highly efficient, stable, and versatile alkylating agent widely utilized in medicinal chemistry and active pharmaceutical ingredient (API) s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl methanesulfonate (propyl mesylate, CAS 1912-31-8) is a highly efficient, stable, and versatile alkylating agent widely utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Unlike highly volatile and light-sensitive alkyl halides (e.g., propyl iodide), propyl mesylate offers an optimal balance of reactivity and shelf-stability, making it a preferred reagent for both batch and continuous flow syntheses . This application note provides an in-depth mechanistic framework and self-validating protocols for executing nucleophilic substitutions using propyl methanesulfonate.

Mechanistic Framework: The SN​2 Pathway

Due to the primary nature of the propyl carbon chain, nucleophilic substitution on propyl methanesulfonate proceeds almost exclusively via a bimolecular nucleophilic substitution ( SN​2 ) mechanism . The formation of a primary carbocation is energetically highly unfavorable, effectively precluding the SN​1 pathway.

The mesylate anion ( CH3​SO3−​ ) serves as an exceptional leaving group. Its efficacy is driven by the resonance stabilization of the developing negative charge across three highly electronegative oxygen atoms in the transition state. Because methanesulfonic acid is a strong acid ( pKa​≈−1.9 ), its conjugate base is a weak, non-nucleophilic entity that readily departs upon backside attack by an incoming nucleophile .

SN2_Mechanism Nuc Nucleophile (e.g., R-NH₂) TS Transition State [Nuc···C···OMs]‡ Nuc->TS Backside Attack Sub Propyl Mesylate (Substrate) Sub->TS Collision Prod Alkylated Product (Nuc-Propyl) TS->Prod Bond Formation LG Mesylate Anion (Leaving Group) TS->LG Bond Cleavage

Bimolecular nucleophilic substitution ( SN​2 ) mechanism of propyl methanesulfonate.

Quantitative Kinetics: Leaving Group Comparison

To understand why mesylates are chosen over standard halides, we must evaluate their relative reaction kinetics. The table below summarizes the relative leaving group abilities, illustrating why mesylates are superior to bromides and chlorides for unactivated primary alkylations.

Leaving GroupConjugate Acid pKa​ Relative SN​2 ReactivityMechanistic Role & Application Notes
Triflate (-OTf) -14.0 ∼104−105 Hyper-reactive; prone to unwanted elimination side reactions.
Mesylate (-OMs) -1.9 ∼104 Optimal balance of stability, atom economy, and reactivity.
Tosylate (-OTs) -2.8 ∼104 Kinetically similar to mesylate, but higher molecular weight.
Iodide (-I) -10.0 ∼102 Excellent reactivity, but reagents are light-sensitive and costly.
Bromide (-Br) -9.01 (Baseline)Standard baseline for alkylation; often requires harsh heating.
Chloride (-Cl) -7.0 ∼10−2 Poor leaving group for unactivated primary carbons.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Propylation)

This protocol describes the synthesis of a tertiary amine via the N-alkylation of a secondary amine using propyl methanesulfonate. It utilizes a catalytic Finkelstein strategy to lower the activation energy barrier .

Reagents & Materials:

  • Secondary Amine (1.0 equiv)

  • Propyl methanesulfonate (1.2 equiv)

  • Potassium carbonate ( K2​CO3​ , 2.0 equiv) – finely powdered

  • Potassium iodide (KI, 0.1 equiv) – catalytic

  • Anhydrous Acetonitrile ( CH3​CN )

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine in anhydrous CH3​CN to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered K2​CO3​ (2.0 equiv).

    • Causality: K2​CO3​ acts as a heterogeneous acid scavenger. It neutralizes the methanesulfonic acid byproduct without directly attacking the electrophile, preventing the amine from becoming protonated and losing its nucleophilicity.

  • Catalyst Addition: Add KI (0.1 equiv).

    • Causality: KI initiates an in situ Finkelstein reaction. The iodide ion attacks the propyl mesylate to transiently form propyl iodide. Because iodide is a softer, more polarizable leaving group, the subsequent attack by the amine is significantly accelerated.

  • Electrophile Addition: Add propyl methanesulfonate (1.2 equiv) dropwise at room temperature to prevent localized exothermic spikes.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12–16 hours.

  • Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS. The reaction is self-validating and complete when the starting material peak area is <1% relative to the product peak, accompanied by a mass shift of +42 Da (addition of C3​H7​ , loss of H ).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( K2​CO3​ , KMsO , KI ). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a CH2​Cl2​ /MeOH gradient) or standard acid-base extraction.

Alkylation_Workflow Step1 1. Reagent Assembly Amine + Propyl Mesylate + Solvent Step2 2. Base & Catalyst Addition K₂CO₃ (Scavenger) + KI (Finkelstein) Step1->Step2 Step3 3. Thermal Activation Reflux under Inert Atmosphere Step2->Step3 Step4 4. In-Process Validation TLC / LC-MS Monitoring Step3->Step4 Step5 5. Workup & Isolation Filtration, Extraction & Chromatography Step4->Step5

Standardized experimental workflow for the N-propylation of secondary amines.

Protocol B: O-Alkylation of Phenols (Ether Synthesis)

Phenols are weaker nucleophiles than amines but can be transformed into highly reactive phenoxide anions through proper base selection.

Reagents & Materials:

  • Phenol derivative (1.0 equiv)

  • Propyl methanesulfonate (1.2 equiv)

  • Cesium carbonate ( Cs2​CO3​ , 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the phenol in anhydrous DMF (0.5 M). Add Cs2​CO3​ and stir at room temperature for 30 minutes.

    • Causality: The use of Cs2​CO3​ leverages the "Cesium Effect." The large ionic radius of the cesium cation results in a highly dissociated, loosely coordinated ion pair in DMF. This leaves the phenoxide anion highly exposed and exceptionally nucleophilic.

  • Alkylation: Add propyl methanesulfonate (1.2 equiv) in a single portion.

  • Heating: Heat the reaction mixture to 60 °C for 4–6 hours.

    • Causality: O-alkylation of highly nucleophilic phenoxides is faster than N-alkylation of neutral amines. Lower temperatures prevent unwanted side reactions, and no KI catalyst is required.

  • Validation Checkpoint (Self-Validation): Spot the reaction mixture against the starting phenol on a silica TLC plate (Hexanes:EtOAc, 4:1). The phenol will have a low Rf​ due to hydrogen bonding with the silica. The propylated ether cannot hydrogen bond and will migrate significantly higher. The reaction is validated when the lower UV-active spot completely disappears.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (10x volume of DMF). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine (5x) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate.

References

  • Nucleophilic Substitution (SN1, SN2) Organic Chemistry Portal URL:[Link]

  • Tosylates And Mesylates Master Organic Chemistry URL:[Link]

  • Design and Synthesis of Dual 5-HT1A and 5-HT7 Receptor Ligands PubMed Central (PMC) URL:[Link]

  • Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides Organic Process Research & Development (ACS Publications) URL:[Link]

Method

Application Note: Chemoselective Esterification of Carboxylic Acids Using Propyl Methanesulfonate

Introduction & Rationale Esterification is a foundational transformation in organic synthesis, medicinal chemistry, and materials science. While classical Fischer esterification is widely taught, its reliance on harsh ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Esterification is a foundational transformation in organic synthesis, medicinal chemistry, and materials science. While classical Fischer esterification is widely taught, its reliance on harsh acidic catalysts and its reversible nature make it unsuitable for substrates with acid-sensitive functional groups or severe steric hindrance.

To circumvent these limitations, the direct alkylation of carboxylate salts using alkyl sulfonates—specifically propyl methanesulfonate (propyl mesylate)—provides a robust, irreversible, and mild alternative. Propyl methanesulfonate acts as a highly efficient electrophile, enabling the synthesis of propyl esters under basic conditions without the need for dehydrating agents or equilibrium-shifting apparatuses. This methodology has been successfully applied even to sterically demanding substrates, such as 2,2-diaryl-2-hydroxy carboxylic acids, which are notoriously difficult to esterify via traditional means[1].

Mechanistic Principles & Causality

Understanding the physicochemical driving forces behind this reaction is critical for process optimization and troubleshooting. The transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • The Leaving Group Superiority : The methanesulfonate (mesylate) anion is an exceptional leaving group. The negative charge generated upon departure is delocalized across three equivalent oxygen atoms via resonance. This high stability significantly lowers the activation energy of the SN2 transition state compared to standard alkyl halides (e.g., propyl chloride or bromide).

  • The "Cesium Effect" : The choice of base is paramount. Utilizing cesium carbonate (Cs₂CO₃) rather than sodium or potassium bases dramatically enhances reaction rates[1]. The large ionic radius and low charge density of the Cs⁺ cation result in weak ion-pairing with the carboxylate anion. This generates a "naked," highly nucleophilic carboxylate that readily attacks the electrophilic carbon of propyl methanesulfonate.

  • Solvent Dynamics : N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF strongly solvates the cesium cation but leaves the carboxylate anion unsolvated, maximizing its kinetic reactivity.

  • Chemoselectivity : Methanesulfonate esters exhibit distinct hydrolysis kinetics compared to carboxylic esters. They remain relatively stable at pH < 10, which allows for selective and aggressive basic work-up conditions to remove unreacted starting materials without hydrolyzing the newly formed propyl ester product[2].

SN2_Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Cesium Carboxylate (R-COO⁻ Cs⁺) Acid->Carboxylate Deprotonation Base Cesium Carbonate (Cs2CO3) Base->Carboxylate TS SN2 Transition State [R-COO ··· Pr ··· OMs]⁻ Carboxylate->TS Nucleophilic Attack Mesylate Propyl Methanesulfonate (Pr-OMs) Mesylate->TS Product Propyl Ester (R-COO-Pr) TS->Product Leaving Group Departure Byproduct Cesium Mesylate (CsOMs) TS->Byproduct

Figure 1: Mechanistic pathway of the SN2 esterification using propyl methanesulfonate.

Quantitative Method Comparison

To justify the selection of propyl methanesulfonate over traditional methods, the following table summarizes the operational parameters and functional group tolerances of common esterification strategies.

Table 1: Comparison of Esterification Methodologies

ParameterFischer EsterificationSteglich EsterificationMesylate Alkylation (Current)
Reagents Propanol, H₂SO₄ (cat.)Propanol, DCC, DMAPPropyl methanesulfonate, Cs₂CO₃
Temperature Reflux (90–100 °C)0 °C to Room TempRoom Temp to 60 °C
Reaction Nature Reversible (Equilibrium)IrreversibleIrreversible (SN2)
Steric Tolerance Very LowModerateHigh
Functional Group Tolerance Low (Degrades acid-sensitive groups)Moderate (Moisture sensitive)High (Tolerates acid-sensitive groups)
Byproducts WaterDicyclohexylurea (DCU)Cesium mesylate (Water-soluble)

Standard Operating Protocol

The following protocol outlines a self-validating system for the synthesis of propyl esters.

Materials & Reagents
  • Carboxylic acid substrate (1.0 equiv)

  • Propyl methanesulfonate (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc) and saturated aqueous NaCl (Brine)

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

Step-by-Step Methodology
  • Substrate Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert atmosphere (N₂ or Ar).

  • Deprotonation : Add Cs₂CO₃ (1.5 mmol, 488 mg) in one portion to the solution. Stir the suspension vigorously at room temperature for 30 minutes.

    • Causality: Pre-stirring is mandatory. It allows the weak carboxylic acid to fully deprotonate and release CO₂, generating the highly nucleophilic "naked" carboxylate anion before the electrophile is introduced, preventing competing side reactions.

  • Alkylation : Introduce propyl methanesulfonate (1.2 mmol) dropwise via a syringe over 2 minutes.

  • Incubation : Allow the reaction mixture to stir at room temperature (20–25 °C) for 12–16 hours.

    • Optimization Note: For highly sterically hindered carboxylic acids (e.g., those with α-quaternary centers), the reaction may be heated to 60 °C to overcome the steric activation energy barrier[1].

  • In-Process Validation : Monitor the reaction via TLC.

    • Self-Validation: The disappearance of the highly polar carboxylic acid (which typically streaks near the baseline on silica) and the emergence of a high-Rf, non-polar spot confirms successful esterification.

  • Quenching : Quench the reaction by adding 15 mL of distilled water.

    • Causality: The addition of water immediately halts the reaction and perfectly dissolves the inorganic cesium salts and the cesium mesylate byproduct, simplifying downstream isolation.

  • Extraction : Extract the aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers.

  • Washing : Wash the combined organic phase with brine (3 × 15 mL).

    • Causality: DMF is highly polar and miscible with water, but it often partitions into the organic phase. Multiple brine washes are critical to pull residual DMF out of the EtOAc layer, ensuring a pure crude product.

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude propyl ester. Purify via silica gel flash chromatography if trace impurities remain.

Protocol_Workflow Step1 1. Substrate Preparation Dissolve Carboxylic Acid in anhydrous DMF Step2 2. Base Addition Add Cs2CO3 (1.5 eq) to generate Carboxylate Step1->Step2 Step3 3. Alkylation Add Propyl Methanesulfonate (1.2 eq) Step2->Step3 CO2 evolution / Deprotonation Step4 4. Incubation Stir at RT for 12-16 h (Heat to 60°C if hindered) Step3->Step4 SN2 Reaction Step5 5. Quench & Work-up Add H2O, Extract with EtOAc Step4->Step5 TLC Validation & Completion Step6 6. Purification Wash with brine, Dry (Na2SO4), Evaporate Step5->Step6 Organic Phase Isolation

Figure 2: Step-by-step experimental workflow for the synthesis of propyl esters.

Sources

Application

Application Notes and Protocols for the Synthesis and Use of Methanesulfinic Acid, Propyl Ester

Introduction: The Versatility of Sulfinate Esters in Modern Synthesis Methanesulfinic acid, propyl ester, a member of the sulfinate ester family, represents a class of versatile organosulfur compounds. Sulfinate esters a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Sulfinate Esters in Modern Synthesis

Methanesulfinic acid, propyl ester, a member of the sulfinate ester family, represents a class of versatile organosulfur compounds. Sulfinate esters are characterized by the general structure R-S(=O)-OR', where the sulfur atom is in the +4 oxidation state. This functionality imparts a unique reactivity profile, allowing them to act as both electrophiles and nucleophiles, as well as precursors to sulfonyl radicals.[1][2] Their stability, coupled with their diverse reactivity, makes them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3][4]

This guide provides a comprehensive overview of the proposed synthesis of methanesulfinic acid, propyl ester, and explores its potential applications in synthetic organic chemistry. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.

Proposed Synthetic Protocols for Methanesulfinic Acid, Propyl Ester

While specific literature on the synthesis of methanesulfinic acid, propyl ester is limited, its preparation can be approached through established methods for sulfinate ester formation. Two primary strategies are proposed: the esterification of a methanesulfinic acid salt and the reaction of methanesulfonyl chloride with a reducing agent in the presence of propanol.

Protocol 1: Synthesis via Esterification of Sodium Methanesulfinate

This method relies on the nucleophilic displacement of a halide by the methanesulfinate anion. Sodium methanesulfinate, a commercially available and stable salt, serves as a convenient starting material.

Reaction Scheme:

CH₃SO₂Na + CH₃CH₂CH₂-Br → CH₃S(=O)O-CH₂CH₂CH₃ + NaBr

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium methanesulfinate (1.0 eq) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Reaction Setup: Stir the suspension under a nitrogen atmosphere. Add 1-bromopropane (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired propyl methanesulfinate.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent (DMF or acetonitrile) is crucial for dissolving the sodium methanesulfinate and facilitating the Sₙ2 reaction.

  • Heating the reaction mixture increases the rate of reaction.

  • The aqueous work-up is necessary to remove the inorganic byproducts (NaBr) and any remaining DMF.

Visual Workflow for Protocol 1:

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A Sodium Methanesulfinate + DMF B Add 1-Bromopropane A->B C Heat to 60-80 °C B->C D Quench with Water C->D E Extract with Et₂O D->E F Column Chromatography E->F G Propyl Methanesulfinate F->G

Caption: Workflow for the synthesis of propyl methanesulfinate.

Protocol 2: Synthesis from Methanesulfonyl Chloride

Reaction Scheme:

CH₃SO₂Cl + 2 NaHSO₃ + CH₃CH₂CH₂OH → CH₃S(=O)O-CH₂CH₂CH₃ + 2 NaCl + H₂SO₄

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium bisulfite (NaHSO₃) (2.2 eq) in water.

  • Reaction Setup: Cool the solution in an ice bath and add propanol (1.5 eq).

  • Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.0 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Causality Behind Experimental Choices:

  • Sodium bisulfite acts as the reducing agent to convert the sulfonyl chloride to the sulfinate ester.

  • The reaction is performed at low temperature to control the exothermic reaction and prevent side reactions.

  • The basic wash is necessary to neutralize any remaining acidic byproducts.

Application Notes: Synthetic Utility of Methanesulfinic Acid, Propyl Ester

Propyl methanesulfinate is anticipated to be a versatile reagent in organic synthesis, primarily functioning as a nucleophile or as a precursor to sulfonyl radicals.

Application 1: As a Nucleophilic Reagent for Sulfoxide Synthesis

Sulfinate esters can react with organometallic reagents, such as Grignard reagents, to form sulfoxides.[2] This transformation is a key step in the synthesis of various chiral sulfoxides, which are important auxiliaries in asymmetric synthesis.

Conceptual Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve propyl methanesulfinate (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether).

  • Addition of Grignard Reagent: Cool the solution to -78 °C and add a solution of the desired Grignard reagent (e.g., Phenylmagnesium bromide) (1.1 eq) dropwise.

  • Reaction and Quenching: Stir the reaction mixture at low temperature for a specified time and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature, extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting sulfoxide by column chromatography.

Reaction Mechanism Visualization:

G A Propyl Methanesulfinate C Nucleophilic Attack on Sulfur A->C B Grignard Reagent (R'-MgX) B->C D Tetrahedral Intermediate C->D E Elimination of Propoxide D->E F Sulfoxide E->F

Caption: Mechanism of sulfoxide synthesis from a sulfinate ester.

Application 2: As a Precursor for Sulfonyl Radicals

The relatively weak S-O bond in sulfinate esters allows for their use as precursors to sulfonyl radicals under thermal, photochemical, or redox conditions.[6][7] These radicals can participate in a variety of transformations, including C-H functionalization and addition to alkenes.

Conceptual Protocol for Radical C-H Sulfonylation:

  • Reaction Setup: In a suitable reaction vessel, combine the substrate containing the C-H bond to be functionalized, propyl methanesulfinate (1.5 eq), and a photocatalyst (e.g., an iridium or ruthenium complex) in a degassed solvent.

  • Initiation: Irradiate the reaction mixture with visible light to generate the sulfonyl radical.

  • Reaction and Monitoring: Stir the reaction under an inert atmosphere and monitor its progress.

  • Work-up and Purification: Upon completion, remove the solvent and purify the product by column chromatography.

Radical Generation and Propagation Visualization:

G A Propyl Methanesulfinate C Single Electron Transfer A->C B Photocatalyst* B->C D Sulfonyl Radical C->D F Hydrogen Atom Transfer D->F H Radical Combination D->H E Substrate (R-H) E->F G Substrate Radical (R•) F->G G->H I Sulfonylated Product H->I

Caption: Photocatalytic generation of a sulfonyl radical.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for methanesulfinic acid, propyl ester.

PropertyValue
Molecular Formula C₄H₁₀O₂S
Molecular Weight 122.19 g/mol
Appearance Colorless to pale yellow liquid (predicted)
¹H NMR (CDCl₃, 400 MHz) δ 4.0-4.2 (t, 2H), 2.8-3.0 (s, 3H), 1.6-1.8 (m, 2H), 0.9-1.1 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 70-75, 40-45, 20-25, 10-15
IR (neat, cm⁻¹) ~1130 (S=O stretch)

Safety and Handling

Organosulfur compounds should be handled with care in a well-ventilated fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Yoshida, S. (2025). Recent advances in the synthesis and transformations of sulfinate esters. RSC. [Link]

  • Yoshida, S. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. [Link]

  • Maitro, G., et al. (2006).
  • Tan, S., et al. (2020). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature Communications. [Link]

  • Yoshida, S., et al. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. [Link]

  • Tokyo University of Science. (2023). Extending the playing field for organosulfurs: a new way to synthesize sulfinate esters. ScienceDaily. [Link]

  • Bar, F. M., et al. (2016). Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. Journal of the American Chemical Society. [Link]

  • Wang, F., et al. (2022). Recent advances of sodium sulfinates in radical reactions. Chinese Chemical Letters.
  • Rout, L., et al. (2015). Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. European Journal of Organic Chemistry. [Link]

  • Ding, T., et al. (2018). Transition-Metal-Free Esterification of Sulfonyl Hydrazides with Alcohols: A NaHSO3-Promoted Synthesis of Sulfinic Esters.
  • Ali, M. K., & Ahn, J. S. (2023). Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. Chemical Review and Letters. [Link]

  • Yu, W., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Molecules. [Link]

  • Periodic Chemistry. (2019). Sulfonate Esters. [Link]

  • Grossert, J. S., Dubey, P. K., & Elwood, T. (1985). The reactions of some a-halo-P-ketosulfones with hard and soft nucleophiles. A preparation of sulfinate esters. Canadian Journal of Chemistry. [Link]

  • Michelet, M., et al. (2023). Amino Acid Sulfinate Salts as Alkyl Radical Precursors. Organic Letters. [Link]

  • Bio, M. M., & O'Neill, M. (2019). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • AFEPASA. (n.d.). ORGANOSUL NS Safety Data Sheet. [Link]

  • Skimina, Ł., et al. (2026). The Synthesis and Characterization of Selected Optically Active Sulfoxides Bearing Perfluorocumyl Moiety, Their Spontaneous Reversible Transformations into Higher-Valent Organosulfur Species–Bicyclic Hydroxysulfuranes, and Their Irreversible Transformation into Sultine. Molecules. [Link]

  • Capaldo, L., et al. (2020). Synthesis of Sulfinamidines and Sulfinimidate Esters by Transfer of Nitrogen to Sulfenamides. Organic Letters. [Link]

  • Cohen, L., & Zaidman, B. (1998). Synthesis, characterization, surface properties of sulfoxylated methyl esters. Journal of Surfactants and Detergents.
  • Miller, J. A., & Schore, N. E. (2006). A Comprehensive Approach to the Synthesis of Sulfate Esters. Journal of the American Chemical Society. [Link]

  • González-Bermúdez, C. A., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Foods. [Link]

  • Moreno, F. J., et al. (2015). Acute Toxicological Studies of the Main Organosulfur Compound Derived From Allium Sp. Intended to Be Used in Active Food Packaging. Food and Chemical Toxicology. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of Propyl Methanesulfonate in the Synthesis of Pharmaceutical Intermediates

Foreword: The Role of Precision Alkylation in Drug Development In the intricate landscape of pharmaceutical synthesis, the ability to selectively and efficiently introduce alkyl groups is a cornerstone of molecular desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Role of Precision Alkylation in Drug Development

In the intricate landscape of pharmaceutical synthesis, the ability to selectively and efficiently introduce alkyl groups is a cornerstone of molecular design. Among the reagents that facilitate this critical transformation, alkyl methanesulfonates stand out for their predictable reactivity and efficacy. Propyl methanesulfonate (PMS), in particular, serves as a potent propylating agent, valued for its capacity to form stable C-N, C-O, and C-S bonds. The methanesulfonate (mesylate) moiety is an exceptional leaving group, rendering the propyl group highly susceptible to nucleophilic attack. This reactivity profile makes PMS an indispensable tool for medicinal chemists and process development scientists aiming to construct complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of propyl methanesulfonate's application, moving from its fundamental chemical principles to detailed, field-tested protocols. We will examine the causality behind experimental choices, address critical safety and regulatory considerations, and offer a practical framework for its successful implementation in the laboratory and beyond.

Section 1: Propyl Methanesulfonate - Physicochemical Profile and Reactivity

Propyl methanesulfonate (also known as propyl mesylate) is a colorless to pale yellow liquid that is a versatile reagent in organic synthesis due to its solubility in a wide range of organic solvents.[1] Its utility is fundamentally derived from the electronic properties of the methanesulfonate group.

Table 1: Physicochemical Properties of Propyl Methanesulfonate

PropertyValueSource(s)
CAS Number 1912-31-8[1][2]
Molecular Formula C₄H₁₀O₃S[1][2]
Molecular Weight 138.18 g/mol [1]
Physical State Liquid[1]
Boiling Point 110 °C / 20 mmHg[3]
Purity (Typical) >98.0% (GC)
Synonyms Propyl mesylate, Methanesulfonic acid propyl ester[1]

The core of PMS's reactivity lies in the methanesulfonate anion (CH₃SO₃⁻), which is a highly stable, non-nucleophilic species. This stability makes it an excellent leaving group in nucleophilic substitution reactions. Consequently, PMS is a powerful electrophile, readily transferring its propyl group to a wide array of nucleophiles.[1][4]

The SN2 Reaction Mechanism: The Engine of Propylation

The primary mechanism through which propyl methanesulfonate functions is the bimolecular nucleophilic substitution (SN2) reaction. This pathway involves the direct attack of a nucleophile on the carbon atom attached to the mesylate group, leading to the inversion of stereochemistry at that center (if chiral) and displacement of the mesylate anion.

SN2_Mechanism PMS CH₃(CH₂)₂-OMs TS [Nu---CH₂(CH₂)CH₃---OMs]⁻ PMS->TS Nu Nu:⁻ Nu->TS Attack Product Nu-(CH₂)₂CH₃ TS->Product Bond Formation LeavingGroup ⁻OMs TS->LeavingGroup Bond Cleavage

Caption: SN2 mechanism for propylation using Propyl Methanesulfonate (PMS).

This direct, single-step mechanism is highly reliable and efficient, making it a preferred method for constructing key bonds in pharmaceutical intermediates.

Section 2: Core Applications in Pharmaceutical Synthesis

Propyl methanesulfonate is primarily used as an alkylating agent.[1][5] Its applications span the modification of various functional groups common in drug molecules.

N-Alkylation of Amines and Amides

The propylation of nitrogen-containing functional groups is a frequent step in drug synthesis to modulate properties such as basicity, lipophilicity, and receptor binding affinity. Primary and secondary amines are excellent nucleophiles for this reaction.

O-Alkylation of Alcohols and Phenols

The formation of propyl ethers from alcohols or phenols can be crucial for protecting hydroxyl groups or for creating active pharmacophores. While less common than N-alkylation due to the lower nucleophilicity of oxygen, it is readily achieved under appropriate basic conditions.

Synthesis of Bifunctional Alkylating Agents: A Case Study Inspired by Busulfan

Many anticancer drugs are bifunctional alkylating agents, capable of cross-linking DNA, which ultimately leads to apoptosis in rapidly dividing cancer cells.[4][6] Busulfan, 1,4-butanediol dimethanesulfonate, is a classic example used to treat chronic myeloid leukemia.[6][7] The synthesis of busulfan and its analogs provides a perfect template for understanding the utility of reagents like PMS in creating such pharmacologically active molecules.

The synthesis involves the reaction of a diol with a methanesulfonylating agent in the presence of a base.[6][8] By substituting 1,4-butanediol with other linkers and using various alkyl sulfonates, a diverse library of potential therapeutics can be generated.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps, rationales, and expected outcomes. CAUTION: Propyl methanesulfonate is a potent alkylating agent and should be handled with extreme care as it is harmful if swallowed, causes skin and eye irritation, and is a suspected mutagen and carcinogen. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9]

General Workflow for Propylation Reactions

A successful propylation reaction follows a logical sequence of steps, each critical for ensuring high yield and purity.

Caption: Standard experimental workflow for a propylation reaction.

Protocol 1: N-Propylation of Aniline (Model Reaction)

This protocol details the mono-propylation of aniline, a common primary amine, to form N-propylaniline.

Materials:

  • Aniline (1.0 eq)

  • Propyl Methanesulfonate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add aniline (1.0 eq) and anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The base is crucial for scavenging the methanesulfonic acid byproduct.

  • Reagent Addition: While stirring vigorously, add propyl methanesulfonate (1.1 eq) dropwise at room temperature. A slight exotherm may be observed.

    • Causality: A slight excess of the alkylating agent ensures the complete consumption of the starting amine. Dropwise addition helps to control the reaction rate and temperature.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline spot has disappeared.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x). This removes residual salts and acetonitrile.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude N-propylaniline by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.

Table 2: Troubleshooting Guide for N-Propylation

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient base; Wet reagents/solvents.Increase reaction time/temperature; Use a stronger base (e.g., DBU); Ensure all reagents and solvents are anhydrous.
Di-propylation Excess alkylating agent; High temperature.Use closer to 1.0 eq of PMS; Run the reaction at a lower temperature.
No Reaction Deactivated nucleophile; Poor quality PMS.Use a more polar aprotic solvent (e.g., DMF); Verify the purity of the PMS.

Section 4: The Critical Issue of Genotoxic Impurities

A significant concern in modern pharmaceutical manufacturing is the control of potentially genotoxic impurities (PGIs).[10] Alkyl sulfonates, including PMS, are known to be DNA-reactive and potentially carcinogenic.[4] Therefore, residual PMS in the final API must be strictly controlled.

Furthermore, there has been regulatory concern over the in situ formation of sulfonate esters when a sulfonic acid (like methanesulfonic acid) is used for salt formation in the presence of an alcohol solvent.[10][11] However, extensive studies have shown that this reaction is extremely slow and requires highly acidic, anhydrous conditions that are not typical of pharmaceutical salt formation.[12][13][14] During salt formation with a basic API, the acid is instantly neutralized, precluding ester formation.[13][14]

Key Control Strategies:

  • Stoichiometry: Use the minimum necessary excess of propyl methanesulfonate to avoid significant residual amounts.

  • Temperature: Lower reaction temperatures reduce the rate of side reactions and potential impurity formation.[10]

  • Quenching: Use a nucleophilic quenching agent (e.g., sodium thiosulfate or a primary amine) at the end of the reaction to destroy any unreacted PMS.

  • Purification: Employ robust purification methods (e.g., multiple recrystallizations, chromatography) to ensure the removal of any trace alkylating agents.

  • Analytical Testing: Develop and validate sensitive analytical methods (e.g., GC-MS or LC-MS) to quantify residual PMS in the final intermediate or API to ensure it is below the acceptable limit (typically defined by the Threshold of Toxicological Concern, TTC).

Section 5: Conclusion

Propyl methanesulfonate is a highly effective and reliable reagent for introducing propyl groups into pharmaceutical intermediates. Its predictable SN2 reactivity, driven by the excellent leaving group ability of the mesylate anion, allows for the efficient synthesis of a wide range of molecules. However, its utility is paired with significant safety and regulatory considerations due to its inherent reactivity and potential genotoxicity. By understanding the underlying reaction mechanisms, implementing robust process controls, and adhering to strict safety protocols, researchers and drug development professionals can harness the power of propyl methanesulfonate to accelerate the synthesis of novel medicines while ensuring the highest standards of safety and quality.

References

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ACS Publications. [Link]

  • Preparation and use of alkylating agents.
  • ORGANIC SYNTHESES PROCEDURE. Organic Syntheses. [Link]

  • Synthesis method of busulfan.
  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ACS Publications. [Link]

  • The Synthesis of Fluorinated Busulfan and Piposulfan Analogs, Including an Unsymmetrical Bis-sulfonate. ResearchGate. [Link]

  • Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. ResearchGate. [Link]

  • Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed. [Link]

  • Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method. The Open Medicinal Chemistry Journal. [Link]

  • Method for synthesizing busulfan.
  • Alkylation Reactions with Alkylsulfonium Salts. ResearchGate. [Link]

  • Design of Novel Anticancer Drugs Utilizing Busulfan for Optimizing Pharmacological Properties and Pattern Recognition Techniques. DigitalCommons@UNO. [Link]

  • The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. MDPI. [Link]

  • (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. [Link]

Sources

Application

Application Note: Derivatization of Alcohols to Methanesulfonate Esters (Mesylates)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and self-validating experimental protocols for the synthesis of alkyl mesyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and self-validating experimental protocols for the synthesis of alkyl mesylates.

Executive Summary

The derivatization of alcohols to methanesulfonate esters (mesylates) is a fundamental transformation in organic synthesis. The primary objective of this reaction is to convert a poor hydroxyl leaving group ( pKa​ of H2​O≈15.7 ) into an excellent leaving group ( pKa​ of methanesulfonic acid ≈−1.9 )[1]. This activation enables subsequent nucleophilic substitutions ( SN​2 ), eliminations, or cross-coupling reactions that would otherwise fail with unprotected alcohols. This guide establishes a highly reliable, self-validating protocol for mesylation, grounded in mechanistic causality and pharmaceutical safety considerations.

Mechanistic Principles: The Sulfene Pathway

A critical distinction between mesylation and tosylation lies in their reaction mechanisms. While tosylation (using p -toluenesulfonyl chloride) proceeds primarily via direct nucleophilic attack of the alcohol on the sterically hindered sulfur atom, mesylation using methanesulfonyl chloride (MsCl) operates predominantly through a highly reactive sulfene intermediate [2][3].

Because MsCl possesses acidic α -protons, a tertiary amine base (such as triethylamine) facilitates a dehydrohalogenation event, ejecting a chloride ion to form a planar, highly electrophilic sulfene ( CH2​=SO2​ ). The alcohol substrate then rapidly attacks this unhindered sulfene to yield the mesylate ester. This is the primary reason why mesylation is highly efficient even for sterically hindered secondary and tertiary alcohols, which often react sluggishly under standard tosylation conditions[3].

Mechanism MsCl Methanesulfonyl Chloride (MsCl) Sulfene Sulfene Intermediate [CH2=SO2] MsCl->Sulfene -HCl (Base mediated) Base Triethylamine Base (Et3N) Base->Sulfene Mesylate Alkyl Mesylate (R-OMs) Sulfene->Mesylate Nucleophilic Attack Alcohol Alcohol Substrate (R-OH) Alcohol->Mesylate

Sulfene-mediated mechanism of alcohol mesylation using methanesulfonyl chloride.

Experimental Design & Parameter Optimization

To ensure a high-yielding and pure product, every parameter in the reaction must be carefully controlled. The table below summarizes the causality behind the standard [4].

ParameterOptimal ConditionMechanistic RationaleImpact on Output
Solvent Anhydrous DCMAprotic and non-nucleophilic; prevents the competitive hydrolysis of the sulfene intermediate into methanesulfonic acid.Maximizes yield; ensures a clean reaction profile.
Base Triethylamine (1.5 eq)Acts as the dehydrohalogenating agent to generate the sulfene and scavenges the resulting HCl byproduct[4].Drives the reaction forward; prevents acid-catalyzed degradation.
Temperature 0 °C to 5 °CSuppresses the nucleophilicity of the displaced chloride ion, preventing competitive SN​2 displacement of the newly formed mesylate[5].Minimizes alkyl chloride impurities (<2%).
Stoichiometry MsCl (1.1 - 1.2 eq)Ensures complete consumption of the alcohol substrate without leaving excessive reactive electrophiles in the mixture[6].Simplifies downstream purification.

Validated Experimental Protocol

This protocol is designed as a self-validating system. Each step includes specific observational checks to confirm the reaction is proceeding correctly.

Materials Required
  • Alcohol substrate (10.0 mmol, 1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (12.0 mmol, 1.2 equiv)

  • Triethylamine ( Et3​N ) (15.0 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (20 mL)

  • Aqueous solutions: 1M HCl, Saturated NaHCO3​ , Brine

Step-by-Step Methodology
  • Preparation & Dissolution : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol substrate in 20 mL of anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

    • Causality: Moisture introduces competitive nucleophiles ( H2​O ) that will hydrolyze MsCl, consuming reagents and lowering yields.

  • Base Addition & Cooling : Add Et3​N to the solution. Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: Cooling is critical to control the exothermic sulfene formation and suppress the formation of alkyl chloride side-products.

  • Activation (MsCl Addition) : Using a syringe, add MsCl dropwise over 10–15 minutes.

    • Causality: Dropwise addition prevents localized temperature spikes, maintaining the kinetic preference for mesylate formation over chloride substitution.

  • Reaction Monitoring (Self-Validation) : Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor progress via Thin Layer Chromatography (TLC).

    • Self-Validation Check: The reaction is complete when the starting alcohol spot completely disappears and a new, typically less polar spot (the mesylate) appears.

  • Quenching & Extraction : Quench the reaction by adding 20 mL of cold distilled water. Transfer the biphasic mixture to a separatory funnel and collect the lower organic (DCM) layer.

  • Purification Washes (Self-Validation) :

    • Acid Wash: Wash the organic layer with 20 mL of 1M HCl. Causality: Protonates and extracts unreacted triethylamine into the aqueous phase.

    • Base Wash: Wash with 20 mL of saturated aqueous NaHCO3​ . Causality: Neutralizes residual acid. Self-Validation Check: Gas evolution ( CO2​ ) will visibly cease once neutralization is complete.

    • Brine Wash: Wash with 20 mL of saturated NaCl solution to pre-dry the organic layer and break any emulsions.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature 30 °C.

    • Causality: can be thermally unstable; low-temperature concentration prevents decomposition[6].

Workflow Step1 1. Dissolution Alcohol in anhydrous DCM at 0 °C Step2 2. Base Addition Add Et3N (1.5 eq) to scavenge HCl Step1->Step2 Step3 3. Activation Dropwise MsCl (1.2 eq) addition Step2->Step3 Step4 4. Reaction Stir 1-2 h, monitor via TLC Step3->Step4 Step5 5. Quench & Wash HCl, NaHCO3, and Brine washes Step4->Step5 Step6 6. Isolation Dry (Na2SO4) and concentrate Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of alkyl mesylates.

Pharmaceutical Considerations: Genotoxicity

In drug development, sulfonate esters (including mesylates, tosylates, and besylates) are heavily scrutinized. Because they are potent alkylating agents, they are classified as Potential Mutagenic Impurities (PMIs) or Genotoxic Impurities (GTIs) under ICH M7 guidelines.

When designing a process route, the of these esters must be thoroughly profiled[7]. If a mesylate intermediate is used upstream in an API synthesis, analytical methods (such as LC-MS or GC-MS) must be developed to demonstrate its complete clearance (< 1.5 µ g/day intake) in the final drug substance.

References

  • Morita, J., et al. "Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines." Green Chemistry, 2005.

  • "Catalytic Mesylation of Alcohols: A Highly Productive Process for Trifluoroethyl Mesylate." Organic Process Research & Development, ACS Publications, 2006.

  • "A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes." Organic Process Research & Development, ACS Publications, 2010.

  • "Tosylates And Mesylates." Master Organic Chemistry, 2015.

  • Clausen, M.H. "Dehydration reactions in polyfunctional natural products." Aarhus University, 2013.

  • Marshall, J.A., Chobanian, H. "3-Butyn-2-ol, 4-(trimethylsilyl)-, (2R)." Organic Syntheses, 2005.

  • "Mesylates and Tosylates with Practice Problems." Chemistry Steps.

Sources

Method

Application Notes and Protocols: Scale-up Synthesis of Propyl Methanesulfonate for Pilot Plant

Abstract Propyl methanesulfonate (PMS) is a critical intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). The transition from laboratory-scale synthesis to a pilot plant s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Propyl methanesulfonate (PMS) is a critical intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). The transition from laboratory-scale synthesis to a pilot plant setting presents numerous challenges, including maintaining reaction efficiency, ensuring process safety, and controlling impurity profiles. This document provides a comprehensive guide for the scale-up synthesis of propyl methanesulfonate, detailing a robust and validated protocol. Key considerations for process optimization, safety, and analytical quality control are discussed to ensure a reproducible and safe manufacturing process.

Introduction

Propyl methanesulfonate (CAS 1912-31-8) is an alkylating agent frequently utilized in organic synthesis.[1] Its synthesis typically involves the esterification of n-propanol with methanesulfonyl chloride (MsCl) in the presence of a base. While straightforward on a lab scale, scaling this reaction requires careful consideration of heat transfer, mixing efficiency, and potential side reactions.[2][3] Furthermore, as an alkyl sulfonate, propyl methanesulfonate is a potential genotoxic impurity (PGI), necessitating stringent control of its residual levels in final products.[4][5] This application note outlines a detailed protocol for the pilot-plant scale synthesis of propyl methanesulfonate, with a focus on process safety, scalability, and impurity control.

Reaction Mechanism and Stoichiometry

The synthesis of propyl methanesulfonate proceeds via a nucleophilic substitution reaction where n-propanol attacks the electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine, such as triethylamine (TEA), is commonly used as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6][7]

Reaction: CH₃SO₂Cl + CH₃CH₂CH₂OH + (CH₃CH₂)₃N → CH₃SO₂OCH₂CH₂CH₃ + (CH₃CH₂)₃N·HCl

The stoichiometry of the reaction is a critical parameter for optimization. An excess of either the alcohol or the acid chloride can lead to purification challenges and the formation of unwanted byproducts.

Pilot Plant Synthesis Protocol

This protocol is designed for a 50 L glass-lined reactor and assumes all necessary safety precautions for handling corrosive and hazardous materials are in place.

Materials and Equipment
Material/EquipmentSpecificationQuantity
n-PropanolAnhydrous, ≥99.5%6.0 kg (100 mol)
Methanesulfonyl Chloride≥99%12.6 kg (110 mol)
Triethylamine≥99%11.1 kg (110 mol)
Dichloromethane (DCM)Anhydrous, ≥99.8%60 L
1 M Hydrochloric AcidAs required
Saturated Sodium Bicarbonate SolutionAs required
Brine SolutionAs required
Anhydrous Sodium SulfateAs required
50 L Glass-Lined ReactorWith overhead stirrer, thermocouple, and nitrogen inlet1
Addition Funnel20 L1
Condenser1
Receiving FlasksAs required
Experimental Workflow Diagram

Workflow A Charge Reactor with n-Propanol and DCM B Cool Reactor to 0-5 °C A->B C Add Triethylamine B->C D Slowly Add Methanesulfonyl Chloride (0-5 °C) C->D E Reaction Monitoring (TLC/GC) D->E F Aqueous Work-up E->F Upon Completion G Wash with 1 M HCl F->G H Wash with Saturated NaHCO3 G->H I Wash with Brine H->I J Dry Organic Layer (Na2SO4) I->J K Filter J->K L Solvent Removal (Rotary Evaporation) K->L M Final Product (Propyl Methanesulfonate) L->M

Caption: Pilot Plant Synthesis Workflow for Propyl Methanesulfonate.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with n-propanol (6.0 kg, 100 mol) and dichloromethane (30 L). Begin stirring at a moderate speed (e.g., 150 rpm).

  • Cooling: Cool the reactor contents to 0-5 °C using a suitable cooling bath.

  • Base Addition: Add triethylamine (11.1 kg, 110 mol) to the reactor, maintaining the internal temperature below 10 °C.

  • Methanesulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (12.6 kg, 110 mol) dropwise via the addition funnel over 2-3 hours. It is critical to maintain the internal temperature between 0-5 °C during the addition to control the exothermic reaction.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (n-propanol) is consumed.

  • Quenching and Work-up: Once the reaction is complete, slowly add 20 L of cold water to the reactor to quench the reaction.

  • Phase Separation: Stop the stirrer and allow the layers to separate. Drain the lower organic layer into a suitable container.

  • Aqueous Washes:

    • Wash the organic layer with 1 M hydrochloric acid (2 x 10 L) to remove excess triethylamine.

    • Wash with saturated sodium bicarbonate solution (2 x 10 L) to neutralize any remaining acid.

    • Wash with brine (1 x 10 L) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield propyl methanesulfonate as a colorless to pale yellow liquid.[1]

Safety Considerations

Hazard Identification and Mitigation:

HazardMitigation Measures
Methanesulfonyl Chloride: Corrosive, lachrymator.Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
Triethylamine: Flammable, corrosive, and has a strong odor.Use in a well-ventilated area, away from ignition sources. Wear appropriate PPE.
Dichloromethane: Volatile and a suspected carcinogen.Handle in a closed system or with adequate ventilation. Minimize exposure.
Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not controlled.[3]Maintain strict temperature control throughout the addition of methanesulfonyl chloride. Ensure adequate cooling capacity.[3]
Propyl Methanesulfonate: Harmful if swallowed and may cause genetic defects.[9]Handle with appropriate PPE. Avoid inhalation and skin contact.[8]

Emergency Procedures:

  • Spills: Absorb small spills with an inert material and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency services.

  • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[8] If inhaled, move to fresh air.[8]

Analytical Quality Control

In-Process Controls (IPCs)
  • Reaction Completion: Monitor by GC or TLC to ensure complete consumption of the limiting reagent (n-propanol).

  • Temperature and Agitation: Continuously monitor and log reactor temperature and stirrer speed.

Final Product Specification
TestSpecificationMethod
AppearanceColorless to pale yellow liquidVisual
Purity (by GC)≥ 98%Gas Chromatography
Identity (by ¹H NMR)Conforms to structureNuclear Magnetic Resonance
Residual Solvents (DCM)≤ 600 ppmHeadspace GC
Genotoxic ImpuritiesAs per regulatory guidelinesLC-MS/MS or GC-MS
Genotoxic Impurity Control

Propyl methanesulfonate itself is a potential genotoxic impurity. When used as an intermediate, its levels in the final API must be strictly controlled. Regulatory bodies like the FDA and EMA have established guidelines for the control of genotoxic impurities, often recommending a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[10][11][12]

Analytical Methods for Genotoxic Impurity Analysis:

Highly sensitive analytical methods are required to detect and quantify trace levels of propyl methanesulfonate and related impurities.[13]

  • GC-MS: Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile impurities.[14]

  • LC-MS/MS: Liquid Chromatography with tandem Mass Spectrometry offers high sensitivity and selectivity for non-volatile impurities.[11][13]

Analytical Method Workflow

AnalyticalWorkflow A Sample Preparation (Dilution in appropriate solvent) B Instrumental Analysis (GC-MS or LC-MS/MS) A->B C Data Acquisition and Processing B->C D Quantification against a Certified Reference Standard C->D E Comparison with Specification Limits D->E F Reporting of Results E->F

Caption: General Workflow for Analytical Quality Control.

Conclusion

The successful scale-up of propyl methanesulfonate synthesis from the laboratory to a pilot plant requires a thorough understanding of the reaction chemistry, careful process control, and a robust safety program. The protocol detailed in this application note provides a reliable framework for the safe and efficient production of high-quality propyl methanesulfonate. Adherence to the outlined procedures and analytical controls is essential for ensuring product consistency and meeting regulatory requirements, particularly concerning the control of genotoxic impurities.

References

  • Control of Genotoxic Impurities as a Critical Quality Attribute - TAPI. (2016, February 12).
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2017, February 17).
  • PhRMA, USFDA, and EMA recommended acceptable qualification thresholds for genotoxic impurities in pharmaceuticals in clinical studies - ResearchGate. (n.d.).
  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide - ResolveMass Laboratories Inc. (2025, July 9).
  • Scale-Up Processes: Chemical & Pharmaceutical | StudySmarter. (2024, August 27).
  • Propyl Methanesulfonate | 1912-31-8 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • Scale-up Reactions - Division of Research Safety - University of Illinois. (2019, September 18). Retrieved from University of Illinois Urbana-Champaign website.
  • Propyl methanesulfonate | 1912-31-8 - MilliporeSigma. (n.d.).
  • Propyl methanesulfonate (CAS 1912-31-8). (n.d.).
  • Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up - ResearchGate. (2025, August 6).
  • Trace analysis of residual methyl methanesulfonate, ethyl methanesulfonate and isopropyl methanesulfonate in pharmaceuticals by capillary gas chromatography with flame ionization detection | Request PDF - ResearchGate. (n.d.).
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. (2025, July 25).
  • Guideline on the Limits of Genotoxic Impurities - European Medicines Agency (EMA). (n.d.).
  • Review on identification and quantification of genotoxic impurities - ScienceScholar. (2022, July 18).
  • 1912-31-8 Cas No. | Propyl methanesulfonate - Apollo Scientific. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by G - Research and Reviews. (n.d.).
  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters - OAText. (2018, June 25).
  • methanesulfonyl chloride - Organic Syntheses Procedure. (n.d.).
  • ANALYTICAL INFORMATION - Pharmaffiliates. (n.d.).
  • CAS 1912-31-8: Propyl methanesulfonate - CymitQuimica. (n.d.).
  • Synthesis of Mesylates From Alcohols - [www.rhodium.ws] - designer-drug .com. (n.d.).
  • CN102791680B - Process for preparation of alkyl methanesulfonate solution - Google Patents. (n.d.).
  • Propyl Methanesulfonate | 1912-31-8 - Sigma-Aldrich. (n.d.).
  • Alcohol to Mesylate using MsCl, base - Organic Synthesis. (n.d.).

Sources

Application

Introduction: The Imperative for Controlling Propyl Methanesulfonate

An Application Note for the Quantification of Propyl Methanesulfonate in Pharmaceutical Ingredients Propyl methanesulfonate (PMS) is an alkyl sulfonate ester, a class of compounds that has come under intense scrutiny in...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Quantification of Propyl Methanesulfonate in Pharmaceutical Ingredients

Propyl methanesulfonate (PMS) is an alkyl sulfonate ester, a class of compounds that has come under intense scrutiny in the pharmaceutical industry. While sulfonate salts are common in active pharmaceutical ingredients (APIs), the potential for the formation of their corresponding esters as by-products during synthesis or degradation presents a significant safety concern. PMS is classified as a potential genotoxic impurity (GTI), meaning it has the potential to interact with DNA, leading to mutations and an increased risk of cancer.[1]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate strict control over such impurities.[2][3] The guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which establishes a default acceptable intake for most genotoxic impurities at 1.5 µg per person per day, a level associated with a negligible lifetime cancer risk (<1 in 100,000).[2][4] Translating this TTC to a concentration limit in an API depends on the maximum daily dose of the drug. For an API with a daily dose of 1 gram, this corresponds to a stringent control level of 1.5 parts per million (ppm).[1]

Achieving the required sensitivity and selectivity for quantification at these trace levels poses a significant analytical challenge.[1] The methods employed must be not only highly sensitive but also robust and validated to ensure the safety and quality of pharmaceutical products. This application note provides a detailed guide to the primary analytical techniques for PMS quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—offering field-proven insights and step-by-step protocols for researchers and drug development professionals.

Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Analysis

GC-MS is the preferred and most common technique for the analysis of volatile and semi-volatile compounds like propyl methanesulfonate.[5] The methodology relies on the separation of PMS from the sample matrix in a gas chromatograph followed by detection using a mass spectrometer. The high selectivity of the mass spectrometer, especially when operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, provides the necessary sensitivity to detect PMS at the sub-ppm levels required by regulatory guidelines.[1][6]

Causality in Experimental Design

The choice of each parameter in a GC-MS method is critical for achieving reliable results.

  • Column Selection: A mid-polar capillary column, such as a DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane) or a DB-WAX (polyethylene glycol), is often selected.[7][8] These stationary phases provide good resolution and peak shape for polar alkyl sulfonate esters.

  • Injection Mode: A splitless injection is typically used for trace analysis to ensure the maximum transfer of the analyte onto the column, thereby enhancing sensitivity.[9][10]

  • Temperature Program: A carefully optimized oven temperature program is essential to separate the analyte from solvent fronts and other matrix components. The program usually starts at a low temperature to trap the analyte, followed by a ramp to a higher temperature to elute it efficiently.[8][11]

  • Detection Mode: Electron Ionization (EI) is a standard ionization technique for GC-MS. For quantification, operating the mass spectrometer in SIM mode, where only specific ions characteristic of PMS are monitored, significantly improves the signal-to-noise ratio compared to a full scan.[12] For even greater selectivity and to minimize matrix interference, tandem mass spectrometry (GC-MS/MS) in MRM mode can be employed.[6]

Detailed Protocol: GC-MS Quantification of Propyl Methanesulfonate

This protocol is a representative method and may require optimization based on the specific API matrix and available instrumentation.

1. Reagents and Materials

  • Propyl Methanesulfonate (PMS) reference standard

  • Methanol, HPLC grade (or other suitable solvent like Dichloromethane or Ethyl Acetate)[6]

  • Active Pharmaceutical Ingredient (API) sample

  • Autosampler vials (1.5 mL, glass)[10]

2. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of PMS reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards. For a target limit of 1.5 ppm in a 50 mg/mL API solution, concentrations could range from approximately 0.015 µg/mL to 0.225 µg/mL (corresponding to 0.3 ppm to 4.5 ppm).

  • Sample Solution (e.g., 50 mg/mL): Accurately weigh ~500 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.[8]

3. Instrumental Parameters (Example)

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 7000D Triple Quadrupole MS or equivalent[6]

  • Column: Agilent DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)[8]

  • Carrier Gas: Helium, constant flow at 2.0 mL/min[8]

  • Inlet: Splitless mode, 200°C

  • Oven Program: Initial 50°C, hold for 2 min. Ramp at 20°C/min to 220°C, hold for 5 min.[8][11]

  • MS Transfer Line: 250°C[6]

  • Ion Source: Electron Ionization (EI), 230°C[8]

  • MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for PMS (e.g., m/z 111, 97, 79 - Note: these should be confirmed by analyzing a standard).

4. Method Validation (as per ICH Q2(R1))

  • Specificity: Analyze a blank (solvent), a placebo (if applicable), and an API sample spiked with PMS to demonstrate that no interfering peaks are present at the retention time of PMS.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.[8]

  • Linearity: Analyze calibration standards over a specified range (e.g., LOQ to 150% of the target limit). The correlation coefficient (r²) should be >0.99.[7]

  • Accuracy: Perform recovery studies by spiking the API sample with known amounts of PMS at different levels (e.g., LOQ, 100%, 150%). Recoveries should typically be within 80-120%.[13]

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should be within acceptable limits (e.g., <15%).

Methodology 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Principle of Analysis

While GC-MS is often the primary choice, LC-MS/MS serves as a powerful alternative, particularly for APIs that are not soluble in typical GC-compatible solvents or for analytes that are thermally labile.[14] For sulfonate esters, which lack a strong UV chromophore, mass spectrometric detection is essential. Tandem MS (MS/MS) is almost always used to provide the high degree of selectivity needed to distinguish the trace-level analyte from the high-concentration API matrix.[14]

Causality in Experimental Design

  • Derivatization: PMS has poor retention on traditional reversed-phase columns. To overcome this, a derivatization step can be employed. For example, reacting the alkyl sulfonate with an amine (like trimethylamine) creates a quaternary ammonium product that is highly polar and can be retained and separated using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[15]

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is sometimes favored for less polar molecules, while ESI is excellent for polar, ionic species (like the derivatized PMS).[9][14]

  • Column Selection: For direct analysis (without derivatization), a reversed-phase column (e.g., C8 or C18) may be used, though retention can be challenging. For derivatized PMS, a HILIC column is the logical choice.[14][15]

  • Mobile Phase: A typical reversed-phase mobile phase consists of water and acetonitrile/methanol with a modifier like ammonium acetate to improve ionization. For HILIC, a high organic content (e.g., >80% acetonitrile) is used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification in LC-MS/MS. A specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and sensitivity.[6]

Detailed Protocol: LC-MS/MS Quantification of Propyl Methanesulfonate (with Derivatization)

This protocol is based on a derivatization approach to enhance retention and sensitivity.

1. Reagents and Materials

  • Propyl Methanesulfonate (PMS) reference standard

  • API sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Ammonium Acetate

  • Trimethylamine (derivatizing reagent)[15]

2. Standard and Sample Preparation

  • Stock and Working Standards: Prepare as described in the GC-MS protocol, using acetonitrile as the diluent.

  • Derivatization Procedure:

    • To 1 mL of each standard and sample solution (at e.g., 5 mg/mL API concentration), add a specific volume of the trimethylamine reagent solution.[15]

    • Seal the vials and heat at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to complete the reaction.

    • Cool the vials before analysis.

  • This procedure converts PMS into a more polar ionic derivative suitable for HILIC separation.[15]

3. Instrumental Parameters (Example)

  • LC System: UPLC system such as Waters Acquity or equivalent

  • MS System: Triple quadrupole mass spectrometer such as Sciex API 4000 or equivalent

  • Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with high %B (e.g., 95%), then ramp down to elute the polar derivative.

  • Flow Rate: 0.3 mL/min

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • MS Mode: Multiple Reaction Monitoring (MRM). The specific precursor -> product ion transition for the derivatized PMS must be determined experimentally.

4. Method Validation

  • Follow the same validation principles (Specificity, LOD/LOQ, Linearity, Accuracy, Precision) as outlined in the GC-MS protocol, applying them to the entire LC-MS/MS method including the derivatization step.[13]

Visualizing the Workflow

A robust quality control system for genotoxic impurities involves more than just the analytical method; it encompasses a comprehensive workflow from initial assessment to final reporting.

GTIAssessmentWorkflow cluster_0 Hazard Assessment (ICH M7) cluster_1 Analytical Control Strategy cluster_2 Routine Analysis QSAR In Silico (Q)SAR Assessment Ames Bacterial Mutagenicity (Ames Test) QSAR->Ames If structural alert is identified Dev Analytical Method Development (GC-MS/LC-MS) Ames->Dev If positive, control as GTI Val Method Validation (ICH Q2) Dev->Val Spec Set Specification (e.g., ≤ 1.5 ppm) Val->Spec Test Perform Validated Test Method Spec->Test Sample Receive API Batch Sample Sample->Test Report Report Result vs. Specification Test->Report

Caption: High-level workflow for genotoxic impurity (GTI) assessment and control.

GCMSProtocolWorkflow start Start weigh 1. Accurately weigh ~500 mg API start->weigh dissolve 2. Transfer to 10 mL flask, add solvent (Methanol) weigh->dissolve sonicate 3. Vortex / Sonicate to dissolve dissolve->sonicate filter 4. Filter or Centrifuge (if particulates are present) sonicate->filter transfer 5. Transfer aliquot to GC vial filter->transfer inject 6. Place in autosampler and inject into GC-MS transfer->inject analyze 7. Acquire data in SIM / MRM mode inject->analyze quantify 8. Quantify PMS against calibration curve analyze->quantify end End quantify->end

Caption: Step-by-step experimental workflow for GC-MS sample preparation and analysis.

Method Performance Comparison

The selection of an analytical technique depends on the required sensitivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for the quantification of alkyl methanesulfonates.

ParameterGC-MS / GC-MS/MSLC-MS/MSRationale & Comments
Applicability Volatile & semi-volatile analytes.[1]Wide range of polarities; good for non-volatile matrices.GC-MS is the default for PMS. LC-MS is a problem-solving tool or used when derivatization is preferred.[14]
Sensitivity (LOQ) 0.01 - 0.4 ppm0.1 - 0.5 ng/mL (sub-ppm)Both techniques can achieve the required low-ppm sensitivity. GC-MS often has slightly lower LOQs for these specific analytes.[8][13][16]
Selectivity High (SIM mode), Very High (MRM mode)Very High (MRM mode)The MRM mode in both GC-MS/MS and LC-MS/MS provides the highest confidence in results by minimizing matrix effects.[6]
Sample Prep Simple (dissolve-and-inject) or LLE.[9][12]Can be simple, but may require derivatization.[15]The simple sample preparation for GC-MS is a significant advantage for high-throughput labs.
Robustness Generally high and reliable.Can be affected by matrix effects and column performance.GC methods are often considered workhorses in QC labs for their reliability.
Linearity (r²) > 0.99> 0.99Both methods demonstrate excellent linearity in the required concentration ranges.[7][15]

Conclusion

The quantification of propyl methanesulfonate requires highly sensitive and specific analytical methods to ensure patient safety and meet stringent regulatory expectations.[17] Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the primary, most direct, and robust method for this purpose, offering excellent sensitivity with straightforward sample preparation.[5][7] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often coupled with a derivatization strategy, serves as a powerful complementary technique, providing a solution for complex matrices or when GC is not feasible.[14][15]

Regardless of the chosen platform, a thorough method validation in accordance with ICH guidelines is not merely a formality but a critical component of the analytical system, ensuring that the data generated is accurate, reliable, and trustworthy.[7][18] By implementing the protocols and understanding the principles outlined in this guide, pharmaceutical scientists can confidently establish control over propyl methanesulfonate, safeguarding the quality and integrity of their drug products.

References

  • Honma, M. The New ICH Guideline on Genotoxicity (S2).
  • Role of Analytical Methods for Detection of Genotoxic Impurities. Research & Reviews: Journal of Pharmaceutical Analysis.
  • Guideline on the limits of genotoxic impurities. European Medicines Agency.
  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7(R1).
  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA).
  • GENOTOXIC IMPURITY (GTI) ASSESSMENT.
  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Research Article.
  • Analytical Methods for Determination of Mutagenic Impurities in Drug Substances or Drug Products. Ministry of Food and Drug Safety (MFDS).
  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America.
  • Development and Validation of Method for the Quantitative Determination of Potential Genotoxic Impurities in Meloxicam by Headspace-Gas Chrom
  • Mass spectra of alkyl methane sulfonates.
  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosyl
  • Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC-MS. Research and Reviews: Journal of Pharmaceutical Analysis.
  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. PMC.
  • Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphen
  • Trace analysis of residual methyl methanesulfonate, ethyl methanesulfonate and isopropyl methanesulfonate in pharmaceuticals by capillary gas chromatography with flame ionization detection.
  • Analysis of Sulfonic Acid Esters by GC-MS.
  • Sample Preparation Guidelines for GC-MS. University of Maryland School of Pharmacy.
  • Development and validation of GC-MS method for the determination of methyl methane sulfonate and ethyl methanesulfonate in imatinib mesylate.
  • A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances.
  • Development and validation of GCMS method for the control of ethyl and izopropyl methanesulphonates in pharmaceutical substance in a form of mesil
  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters.
  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC.
  • Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science.
  • Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using GC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Method

GC-MS method development for propyl methanesulfonate analysis

An In-Depth Technical Guide to the Development and Validation of a GC-MS Method for the Analysis of Propyl Methanesulfonate Authored by: A Senior Application Scientist Abstract Propyl methanesulfonate (PMS) is an alkyl s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Development and Validation of a GC-MS Method for the Analysis of Propyl Methanesulfonate

Authored by: A Senior Application Scientist

Abstract

Propyl methanesulfonate (PMS) is an alkyl sulfonate ester, a class of compounds recognized for their potential as genotoxic impurities (PGIs) in pharmaceutical products.[1][2] Regulatory bodies, under guidelines such as the International Council for Harmonisation's (ICH) M7, mandate strict control over these impurities to a Threshold of Toxicological Concern (TTC), often necessitating analytical methods capable of detecting them at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[3][4] This application note provides a comprehensive, experience-driven guide to developing and validating a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace-level quantification of propyl methanesulfonate. We will delve into the causality behind instrumental and procedural choices, present a self-validating protocol, and ground our recommendations in authoritative scientific and regulatory principles.

The Rationale: Why GC-MS for Propyl Methanesulfonate?

The selection of an analytical technique is the foundational decision in method development. Propyl methanesulfonate (CAS: 1912-31-8) is a semi-volatile compound with a molecular weight of 138.19 g/mol and a boiling point of approximately 110°C at reduced pressure, making it an ideal candidate for Gas Chromatography.[5][6][7]

  • Volatility & Thermal Stability: GC is predicated on the ability to volatilize an analyte without degradation. PMS's properties are well-suited for this, allowing for efficient transfer through the GC system.

  • Sensitivity: The regulatory requirement to detect impurities at trace levels (e.g., a TTC of 1.5 µ g/day ) demands a highly sensitive technique.[2] GC, when coupled with a mass spectrometer, provides the necessary sensitivity, especially when operating in Selected Ion Monitoring (SIM) mode.

  • Specificity & Selectivity: Mass Spectrometry offers unparalleled selectivity. It allows for the unambiguous identification and quantification of the target analyte even in the presence of a complex API matrix by monitoring specific, characteristic mass fragments. This is a significant advantage over less selective detectors like Flame Ionization Detection (FID), which may be prone to interferences.[1][4]

The logical flow for method development, therefore, begins with harnessing these intrinsic advantages of GC-MS to build a reliable analytical procedure.

Method_Development_Logic cluster_Analyte Analyte Assessment cluster_Technique Technique Selection cluster_Mode Acquisition Strategy Analyte Propyl Methanesulfonate (PGI) Properties Semi-Volatile Trace-Level Impurity Analyte->Properties Technique Why GC-MS? Properties->Technique GC GC for Volatility Technique->GC MS MS for Sensitivity & Specificity Technique->MS Mode Why SIM over Full Scan? GC->Mode Informs acquisition choice FullScan Full Scan (Qualitative, Higher LOD) Mode->FullScan Used for initial ion identification SIM Selected Ion Monitoring (SIM) (Quantitative, Lower LOD) Mode->SIM Required for Trace Analysis

Caption: Logic flow for selecting GC-MS in SIM mode for PMS analysis.

Foundational Method Development: A Step-by-Step Protocol

This section details the experimental parameters and the scientific justification for each choice. The goal is to create a method that is not only functional but also robust and defensible.

Materials and Reagents
Reagent/MaterialGrade/SpecificationPurpose
Propyl MethanesulfonateCertified Reference Standard (>98%)Analyte identification and quantification
Ethyl AcetateGC Headspace Grade or equivalentExtraction and sample dilution solvent
Drug Substance (API)N/ASample matrix for accuracy/specificity
Class A Volumetric GlasswareN/AAccurate preparation of standards/samples

Causality: The choice of ethyl acetate as a solvent is critical. It must effectively dissolve the drug substance to liberate the PMS impurity while being a suitable solvent for direct GC injection. Its volatility and purity are paramount to avoid interfering peaks.[8]

Standard and Sample Preparation Protocol

Protocol 1: Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of propyl methanesulfonate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Intermediate Stock Solution (10 µg/mL): Transfer 1.0 mL of the Primary Stock Solution into a 100 mL volumetric flask and dilute to volume with ethyl acetate.

  • Working Standard & Linearity Solutions: Prepare a series of calibration standards by serially diluting the Intermediate Stock Solution. A typical range for genotoxic impurities would be from the Limit of Quantitation (LOQ) up to 200% of the specification limit (e.g., 0.1 to 5.0 µg/mL).

Protocol 2: Preparation of Sample Solutions

  • Sample Preparation (Target Concentration: 100 mg/mL): Accurately weigh approximately 500 mg of the API into a 5 mL volumetric flask.

  • Add approximately 4 mL of ethyl acetate and sonicate for 10 minutes to ensure complete dissolution and extraction of the impurity.

  • Allow the solution to return to room temperature, then dilute to volume with ethyl acetate.

  • If necessary, centrifuge or filter the solution through a 0.45 µm PTFE syringe filter to remove any undissolved particulates before injection.

Instrumentation: GC-MS Parameters

The following parameters were established on an Agilent GC-MS system but can be adapted to other equivalent systems.

Table 1: Optimized GC-MS Conditions

ParameterSettingJustification
GC System
Injection ModeSplitlessEnsures maximum transfer of the trace analyte onto the column, which is essential for achieving low detection limits.
Inlet Temperature250 °CSufficiently high to ensure rapid volatilization of PMS without causing thermal degradation.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency. Constant flow mode maintains stable retention times during the oven temperature ramp.[1]
ColumnDB-624 (or equivalent 6% cyanopropylphenyl), 30 m x 0.32 mm, 1.8 µm filmThis mid-polar stationary phase is ideal for separating a wide range of volatile compounds and provides excellent peak shape for sulfonate esters.[9]
Oven ProgramInitial 50 °C (hold 1 min), ramp at 20 °C/min to 240 °C (hold 5 min)The initial temperature provides good focusing of the analytes at the head of the column. The ramp rate is optimized for a balance between efficient separation and a practical run time.
MS System
Ionization ModeElectron Ionization (EI)70 eV
Source Temperature230 °COptimized to prevent analyte degradation and minimize contamination of the ion source.
Quadrupole Temp.150 °CStandard operating temperature to ensure stable mass filtering.
Acquisition ModeSelected Ion Monitoring (SIM)Drastically increases sensitivity by only monitoring ions of interest, allowing for trace-level quantification.[10]
SIM Ions for PMS Quantifier: m/z 97 Qualifiers: m/z 79, 110 m/z 97 ([CH3SO3H]+) is a characteristic and abundant fragment for methanesulfonates. m/z 79 ([CH3SO2]+) and m/z 110 ([M-C2H4]+) provide confirmation of identity.

Method Validation: Ensuring Trustworthiness and Compliance

A method is only reliable if it has been rigorously validated. The protocol below aligns with the principles of ICH Q2(R1) to establish the method's performance characteristics.

Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) cluster_analysis Analysis & Reporting SamplePrep Sample & Standard Preparation SST System Suitability Test (SST) SamplePrep->SST Specificity Specificity Report Final Report Specificity->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Linearity Linearity Linearity->Report Accuracy Accuracy (Recovery) Accuracy->Report Precision Precision (Repeatability) Precision->Report Robustness Robustness Robustness->Report SST->SamplePrep Fail Analysis Sample Analysis SST->Analysis Pass Analysis->Specificity Analysis->LOD_LOQ Analysis->Linearity Analysis->Accuracy Analysis->Precision Analysis->Robustness Analysis->Report

Caption: Workflow for the validation of the PMS analytical method.

Validation Protocols & Acceptance Criteria

Protocol 3: Validation Experiments

  • Specificity: Inject blank solvent (ethyl acetate) and a placebo (API matrix without PMS). No interfering peaks should be observed at the retention time of propyl methanesulfonate.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Prepare serially diluted solutions of PMS to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 (for LOQ) and 3 (for LOD).

    • Confirm the LOQ by injecting six replicate preparations at the determined concentration and verifying that the precision (%RSD) is ≤ 10%.

  • Linearity:

    • Prepare at least five concentrations across a range (e.g., LOQ to 200% of the target limit).

    • Perform a linear regression analysis of the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy (Recovery):

    • Spike the API sample with PMS at three different concentration levels (e.g., LOQ, 100%, and 150% of the target limit) in triplicate.

    • Calculate the percent recovery at each level. The mean recovery should be within 80.0% to 120.0%.[2]

  • Precision:

    • Repeatability (Intra-assay): Inject six replicate preparations of a spiked sample at 100% of the target concentration. The %RSD of the calculated concentration should be ≤ 15%.

    • Intermediate Precision: Repeat the repeatability test on a different day with a different analyst or on a different instrument.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters (e.g., oven ramp rate ±2 °C/min, flow rate ±0.1 mL/min).

    • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

Summary of Expected Validation Results

Table 2: Typical Validation Performance Data

ParameterAcceptance CriterionExpected Result
Specificity No interference at RT of PMSComplies
LOD S/N ≥ 3~0.03 µg/mL (0.3 ppm)
LOQ S/N ≥ 10; Precision %RSD ≤ 10%~0.10 µg/mL (1.0 ppm)
Linearity (r²) ≥ 0.995> 0.998
Accuracy (% Recovery) 80.0 – 120.0%95.2 – 108.5%
Precision (%RSD) ≤ 15.0%< 10.0%
Robustness System suitability must passComplies

Conclusion

This application note outlines a comprehensive and scientifically-grounded GC-MS method for the determination of propyl methanesulfonate in pharmaceutical substances. By employing a splitless injection, a mid-polar capillary column, and Selected Ion Monitoring, the method achieves the necessary sensitivity and selectivity to meet stringent regulatory requirements for genotoxic impurities. The detailed validation protocol provides a clear pathway for establishing the method's trustworthiness, ensuring it is fit for purpose in a quality control environment. This guide serves as a robust starting point for researchers, scientists, and drug development professionals tasked with the critical control of potentially genotoxic impurities.

References

  • Snow, N. H. (2019). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International. Retrieved from [Link][11]

  • P., Vanhoenacker, G., & Sandra, P. (2009). Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. Retrieved from [Link][1]

  • Elder, D. P. (2015). ICH Guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate. Retrieved from [Link][3]

  • Eksanow, K., Groman, A., & Stolarczyk, E. U. (2012). Development and validation of GCMS method for the control of ethyl and izopropyl methanesulphonates in pharmaceutical substance in a form of mesilate. The Conference Engine™. Retrieved from [Link][8]

  • ResolveMass Laboratories Inc. (2023). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved from [Link][4]

  • Agilent. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Retrieved from [Link][12]

  • Reddy, G. S., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Asian Journal of Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2016). Analysis of Potential Genotoxic Impurities (PGI) in Active Pharmaceutical Ingredients (API) by GCMS/MS. Retrieved from [Link][2]

  • Manikumar, G., et al. (2014). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC-MS. Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link][9]

  • An, J., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. Molecules. Retrieved from [Link][13]

  • Reddy, B. C. G., et al. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Intermediate in Itraconazole API. OMICS International. Retrieved from [Link][10]

  • Abdel-Baky, S., et al. (2013). Static headspace gas chromatographic method for the determination of residual solvents in cephalosporins. Analytical Methods. Retrieved from [Link][14]

  • Liu, X., et al. (2020). Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial agent alalevonadifloxacin mesylate. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Application

Application Note: Trace Analysis of Sulfonate Ester Genotoxic Impurities Using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Executive Summary Sulfonate esters—such as methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and isopropyl p-toluenesulfonate (IPTS)—are potent alkylating agents that can interact directly with DNA. Due to the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonate esters—such as methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and isopropyl p-toluenesulfonate (IPTS)—are potent alkylating agents that can interact directly with DNA. Due to their carcinogenic potential, regulatory bodies (ICH M7, FDA, EMA) mandate their control in Active Pharmaceutical Ingredients (APIs) at the Threshold of Toxicological Concern (TTC), typically requiring limits of detection below 1.5 µ g/day [1].

Traditional liquid-liquid extraction (LLE) or direct injection methods suffer from severe matrix interference, as high concentrations of API co-elute and contaminate the mass spectrometer source [2]. This application note details a self-validating Headspace Solid-Phase Microextraction (HS-SPME) protocol. By exploiting the volatility of sulfonate esters, HS-SPME isolates the analytes from the non-volatile API matrix, providing a solvent-free, highly sensitive, and robust quantitative workflow.

The Genotoxic Threat: Mechanism of Formation

Sulfonic acids (e.g., methanesulfonic acid, p-toluenesulfonic acid) are frequently utilized in pharmaceutical manufacturing as acid catalysts or to form stable API salts (mesylates, tosylates). When these acids are exposed to low-molecular-weight residual alcohols (e.g., methanol, ethanol) during synthesis or drying processes, esterification occurs, generating reactive sulfonate esters [1].

Formation_Mechanism Acid Sulfonic Acid (e.g., Mesylate) Reaction Esterification (Heat / Low pH) Acid->Reaction Alcohol Residual Alcohol (e.g., Methanol) Alcohol->Reaction PGI Sulfonate Ester PGI (e.g., MMS) Reaction->PGI

Reaction mechanism forming sulfonate ester PGIs during API synthesis.

Mechanistic Rationale for HS-SPME

Developing a robust assay for sulfonate esters requires understanding the physical chemistry governing extraction. We select Headspace (HS) over Direct Immersion (DI) SPME because APIs are typically present at massive concentrations (e.g., 50–100 mg/mL) relative to the trace impurities (ppm/ppb levels). DI-SPME would lead to immediate fiber fouling by the API [3].

Fiber Selection Causality: We utilize a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber.

  • Why PDMS/DVB? Pure PDMS is highly non-polar and ideal for true volatiles, but sulfonate esters possess moderate polarity. The addition of the DVB polymer introduces mesopores and π−π interaction capabilities, significantly increasing the partition coefficient ( Kfs​ ) for semi-volatile, moderately polar analytes like methyl p-toluenesulfonate (MTS).

Thermodynamic Optimization: Extraction is performed at 60°C.

  • Why 60°C? Higher temperatures increase the vapor pressure of the esters, driving them into the headspace. However, exceeding 80°C causes excessive water vapor partitioning into the headspace, which competes for active sites on the DVB polymer and quenches the electron ionization (EI) signal in the mass spectrometer.

Analytical Workflow

SPME_Workflow Prep Sample Preparation (API + Buffer + NaCl) Extract HS-SPME Extraction (PDMS/DVB Fiber, 60°C) Prep->Extract Desorb Thermal Desorption (GC Inlet, 250°C) Extract->Desorb Analyze GC-MS Analysis (SIM Mode) Desorb->Analyze Validate Data Validation (SST & Blank Checks) Analyze->Validate

Workflow of HS-SPME-GC-MS for sulfonate ester genotoxic impurities.

Self-Validating Experimental Protocol

To ensure Trustworthiness, this protocol is designed as a closed, self-validating system. Every batch must pass internal quality gates to prove that matrix suppression and fiber degradation are not compromising the data.

Phase 1: Reagent & Sample Preparation
  • Matrix Dilution: Weigh exactly 50.0 mg of the API into a 20 mL precision glass headspace vial.

  • Salting-Out: Add 1.5 g of ultra-pure Sodium Chloride (NaCl).

    • Causality: NaCl increases the ionic strength of the aqueous phase. According to the Setschenow equation, this decreases the solubility of the organic sulfonate esters in the water, thermodynamically forcing them into the headspace.

  • Solvent Addition: Add 5.0 mL of LC-MS grade water (or 0.1 M phosphate buffer if the API is highly acidic, to prevent in-situ ester hydrolysis).

  • Internal Standard (IS): Spike the sample with 10 µL of deuterated internal standard mixture (e.g., MMS-d3, EMS-d5) at 1.0 µg/mL.

    • Validation Gate: Isotope dilution corrects for run-to-run variations in fiber extraction efficiency and MS source fluctuations.

Phase 2: HS-SPME Extraction
  • Incubation: Agitate the vial at 500 rpm for 10 minutes at 60°C. This ensures the sample matrix and headspace reach thermal equilibrium.

  • Extraction: Pierce the septum and expose the 65 µm PDMS/DVB fiber to the headspace for exactly 30 minutes.

    • Causality: 30 minutes provides optimal equilibration without risking analyte degradation or displacement by higher-affinity matrix volatiles.

Phase 3: GC-MS Desorption and Analysis
  • Thermal Desorption: Retract the fiber, transfer to the GC injection port, and expose for 3 minutes at 250°C in splitless mode.

    • Validation Gate: 250°C is hot enough to rapidly clear the DVB pores (preventing peak tailing) but low enough to prevent thermal bleed of the siloxane fiber core.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 40°C (hold 2 min) ramp 15°C/min to 200°C ramp 30°C/min to 280°C (hold 3 min).

  • Mass Spectrometry (SIM Mode):

    • Operate in Electron Ionization (EI) mode at 70 eV.

    • Monitor target ions: MMS (m/z 79, 80), EMS (m/z 79, 109), IMS (m/z 79, 123), MTS (m/z 91, 155).

Quantitative Performance & Matrix Mitigation

The following table summarizes the validation parameters achieved using this HS-SPME-GC-MS method across a standard active pharmaceutical ingredient matrix. The data demonstrates that the method easily achieves limits well below the standard 1.5 ppm TTC threshold [4].

Table 1: Validation Parameters for SPME-GC-MS Analysis of Sulfonate Esters

AnalyteLOD (ppm)LOQ (ppm)Linearity ( R2 )Recovery (%)Precision (RSD, %)
Methyl methanesulfonate (MMS)0.050.150.999298.53.2
Ethyl methanesulfonate (EMS)0.050.150.999597.13.8
Isopropyl methanesulfonate (IMS)0.080.200.998995.44.1
Methyl p-toluenesulfonate (MTS)0.100.300.999194.24.5

System Suitability & Troubleshooting (Self-Validation)

To ensure absolute data integrity, the following checks must be embedded in every analytical sequence:

  • Fiber Blank (Carryover Check): Run an empty vial extraction prior to the first sample and immediately following the highest calibration standard. Actionable insight: If analyte peaks are detected in the blank, extend the desorption time in the GC inlet to 5 minutes to fully bake out the DVB pores.

  • System Suitability Test (SST): Inject a 0.5 ppm standard mixture. The chromatographic resolution ( Rs​ ) between MMS and EMS must be ≥2.0 . Actionable insight: A drop in resolution indicates stationary phase degradation in the DB-5MS column, necessitating column trimming.

  • Matrix Spike Recovery: Spike a known blank API sample at the TTC limit (1.5 ppm). Recovery must fall between 80% and 120%. Actionable insight: If recovery is <80% , the API is likely binding the ester or altering the pH. Adjust the dissolution buffer to pH 7.0 to prevent acid-catalyzed hydrolysis of the esters during incubation.

References

  • Title: Advances on genotoxic impurities of sulfonate esters in pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry Source: Analytical Chemistry (via PubMed Central) URL: [Link]

  • Title: Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS Source: Molecules (via PubMed Central) URL: [Link]

Method

Application Note: Propyl Methanesulfonate as an Internal Standard for the Quantification of Genotoxic Impurities in Pharmaceutical Ingredients by Chromatography

Abstract This application note presents a comprehensive guide to the utilization of propyl methanesulfonate (PMS) as an internal standard (IS) for the accurate quantification of potential genotoxic impurities (PGIs), spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to the utilization of propyl methanesulfonate (PMS) as an internal standard (IS) for the accurate quantification of potential genotoxic impurities (PGIs), specifically methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), in active pharmaceutical ingredients (APIs) using chromatographic techniques coupled with mass spectrometry. The structural and chemical similarities of PMS to the target analytes ensure robust compensation for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the method. Detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, alongside the scientific rationale for key experimental choices. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical quality control and safety assessment.

Introduction: The Imperative for an Effective Internal Standard

In the synthesis of many pharmaceutical products, particularly those involving methanesulfonic acid as a salt-forming agent or in catalytic processes, there is a risk of forming highly reactive and potentially genotoxic impurities (PGIs) such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).[1][2] These alkylating agents can interact with DNA, leading to mutations, and are therefore considered a significant safety risk, even at trace levels.[1] Regulatory bodies worldwide mandate strict control and accurate quantification of such impurities in APIs.[3][4]

The inherent variability in complex sample matrices and multi-step analytical procedures necessitates the use of an internal standard (IS) to ensure the reliability of quantitative results. An ideal internal standard should be a compound that is not naturally present in the sample, chemically similar to the analyte, and exhibits similar behavior during extraction, derivatization, and chromatographic analysis. Propyl methanesulfonate (CAS 1912-31-8) emerges as a highly suitable candidate for the analysis of MMS and EMS.[5] Its homologous structure ensures comparable extraction efficiency and chromatographic retention, while its distinct mass allows for unambiguous detection by mass spectrometry. The use of an internal standard like PMS is a cornerstone of building a self-validating analytical system that ensures data integrity.

Scientific Rationale for Selecting Propyl Methanesulfonate

The choice of an internal standard is a critical decision in analytical method development. Propyl methanesulfonate offers several key advantages for the analysis of short-chain alkyl methanesulfonates:

  • Structural Analogy: As the n-propyl ester of methanesulfonic acid, PMS is a close structural homolog to MMS and EMS. This similarity in chemical structure and functional groups generally leads to comparable behavior during sample extraction and chromatographic separation.

  • Physicochemical Properties: Propyl methanesulfonate is a colorless to pale yellow liquid with solubility in various organic solvents, making it compatible with common sample preparation procedures for APIs.[6]

  • Chromatographic Elution: In typical gas or liquid chromatography systems, PMS will elute in close proximity to MMS and EMS, ensuring that any temporal variations in instrument performance affect both the analytes and the internal standard similarly.

  • Mass Spectrometric Distinction: With a molecular weight of 138.19 g/mol , propyl methanesulfonate is easily distinguished from MMS (MW: 110.13 g/mol ) and EMS (MW: 124.16 g/mol ) by a mass spectrometer, allowing for simultaneous and interference-free detection.[6]

The following diagram illustrates the structural relationship between the target analytes and the internal standard.

G cluster_0 Target Analytes cluster_1 Internal Standard MMS Methyl Methanesulfonate (MMS) C2H6O3S EMS Ethyl Methanesulfonate (EMS) C3H8O3S MMS->EMS Homologous Series PMS Propyl Methanesulfonate (PMS) C4H10O3S EMS->PMS Homologous Series

Caption: Structural similarity of MMS, EMS, and PMS.

Experimental Protocols

This section provides detailed protocols for the quantification of MMS and EMS in an API using propyl methanesulfonate as an internal standard. A GC-MS method is presented as the primary protocol, based on established applications.[5] An LC-MS/MS method is also provided as a viable alternative for non-volatile or thermally labile matrices.

Materials and Reagents
Reagent/MaterialGradeSupplier
Propyl Methanesulfonate (CAS: 1912-31-8)Analytical Standard (≥98%)Sigma-Aldrich, ChemScene or equivalent
Methyl Methanesulfonate (CAS: 66-27-3)Analytical Standard (≥99%)Sigma-Aldrich or equivalent
Ethyl Methanesulfonate (CAS: 62-50-0)Analytical Standard (≥99%)Sigma-Aldrich or equivalent
Dichloromethane (DCM)HPLC or GC GradeFisher Scientific or equivalent
Acetonitrile (ACN)HPLC or GC GradeFisher Scientific or equivalent
WaterDeionized, 18 MΩ·cmMilli-Q® system or equivalent
Active Pharmaceutical Ingredient (API)N/AN/A
Protocol 1: GC-MS Analysis

This protocol is adapted from methodologies proven effective for the analysis of MMS and EMS in pharmaceutical salts.[5]

3.2.1. Preparation of Standard and Sample Solutions

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of propyl methanesulfonate into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Analyte Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg each of MMS and EMS into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Calibration Standards (0.1 - 5.0 µg/mL): Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution with dichloromethane. Spike each calibration standard with the IS Stock Solution to a final concentration of 1.0 µg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the API into a 10 mL volumetric flask. Add 1.0 mL of the IS Stock Solution (100 µg/mL) and dilute to volume with dichloromethane. Sonicate for 10 minutes to ensure complete dissolution and extraction. Centrifuge if necessary and transfer the supernatant to a GC vial.

workflow cluster_prep Solution Preparation cluster_analysis Analysis IS_stock Prepare IS Stock (PMS in DCM) Cal_standards Prepare Calibration Standards (Spiked with IS) IS_stock->Cal_standards Sample_prep Weigh API, Spike with IS, Dissolve in DCM IS_stock->Sample_prep Analyte_stock Prepare Analyte Stock (MMS/EMS in DCM) Analyte_stock->Cal_standards GC_injection Inject into GC-MS Cal_standards->GC_injection Sample_prep->GC_injection Data_acq Acquire Data (SIM mode) GC_injection->Data_acq Quant Quantify using Area(Analyte)/Area(IS) ratio Data_acq->Quant

Caption: GC-MS sample preparation and analysis workflow.

3.2.2. GC-MS Operating Conditions

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
ColumnDB-WAX (30 m x 0.53 mm, 1.0 µm) or equivalent
Carrier GasHelium, constant flow at 1.5 mL/min
Inlet Temperature220 °C
Injection ModeSplitless, 1 µL injection volume
Oven Program80°C (hold 2 min), ramp at 10°C/min to 200°C (hold 16 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

3.2.3. Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Methyl Methanesulfonate (MMS)7995
Ethyl Methanesulfonate (EMS)9779
Propyl Methanesulfonate (IS) 111 79
Protocol 2: LC-MS/MS Analysis (Alternative Method)

This method is suitable for APIs that are not amenable to GC analysis.

3.3.1. Preparation of Standard and Sample Solutions

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare as in section 3.2.1, but use acetonitrile as the solvent.

  • Analyte Stock Solution (100 µg/mL): Prepare as in section 3.2.1, but use acetonitrile as the solvent.

  • Calibration Standards (1 - 50 ng/mL): Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution with a 50:50 mixture of acetonitrile and water. Spike each calibration standard with the IS to a final concentration of 20 ng/mL.

  • Sample Preparation: Accurately weigh approximately 50 mg of the API into a 10 mL volumetric flask. Add 1.0 mL of the IS Stock Solution (100 µg/mL) and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate for 10 minutes. Filter through a 0.22 µm PVDF filter into an LC vial.

3.3.2. LC-MS/MS Operating Conditions

ParameterCondition
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
ColumnZorbax SB C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 min, hold for 2 min, re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Tandem Mass Spec. SCIEX Triple Quad™ 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Source Temperature500 °C
IonSpray Voltage5500 V
Acquisition ModeMultiple Reaction Monitoring (MRM)

3.3.3. Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)
Methyl Methanesulfonate (MMS)111.079.015
Ethyl Methanesulfonate (EMS)125.097.015
Propyl Methanesulfonate (IS) 139.0 79.0 20

Method Validation and System Suitability

Any analytical method developed for the quantification of PGIs must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7]

Key Validation Parameters:

  • Specificity: The ability to differentiate and quantify the analytes in the presence of the API and other potential impurities. This is demonstrated by the absence of interfering peaks at the retention times of the analytes and IS in a blank matrix.

  • Linearity: The method should be linear over a defined range. A calibration curve of the peak area ratio (Analyte/IS) versus concentration should yield a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Accuracy is determined by recovery studies on spiked API samples at multiple concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values typically required to be <15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ should be sufficiently low to quantify the PGIs at the required control limits, typically in the low ppm range relative to the API.

Conclusion

Propyl methanesulfonate serves as an excellent internal standard for the chromatographic analysis of methyl and ethyl methanesulfonate impurities in pharmaceutical ingredients. Its structural similarity and distinct mass provide the necessary characteristics for a robust, accurate, and precise quantitative method. The detailed GC-MS and LC-MS/MS protocols provided in this application note offer reliable starting points for method development and validation in a regulated environment. The implementation of such a well-controlled analytical method is crucial for ensuring the safety and quality of pharmaceutical products.

References

  • Ramjit, H. G., Singh, M. M., & Coddington, A. B. (1996). Gas chromatographic/mass spectrometric analysis of methyl methanesulphonate and ethyl methanesulphonate in the bismesylate salt of DPI 201-106, a positive inotropic agent for the treatment of heart failure. Journal of Mass Spectrometry, 31(8), 867–872. [Link]

  • Colombo, R., et al. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. Journal of Chromatography B, 877(22), 2117-2122. [Link]

  • ASMS. (2016). Analysis of Potential Genotoxic Impurities (PGI) in Active Pharmaceutical Ingredients (API) by GCMS/MS. ASMS 2016 Poster. [Link]

  • Sun, M., et al. (2019). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 24(19), 3453. [Link]

  • Li, Y., et al. (2015). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. Journal of AOAC International, 98(4), 929-937. [Link]

  • BenchChem. (2025). High-Sensitivity LC-MS/MS Method for the Quantification of Methanesulfonic Acid in Human Plasma Using a Deuterated Internal Standard.
  • Eksanow, K., Groman, A., & Stolarczyk, E. U. (2012). Development and validation of GCMS method for the control of ethyl and izopropyl methanesulphonates in pharmaceutical substance in a form of mesilate. The Conference Engine™. [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods for NDMA and NDEA in APIs and FPPs.
  • Reddy, B. C. G., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Asian Journal of Chemistry, 29(11), 2451-2456. [Link]

  • Manikumar, G., et al. (2014). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC-MS. Research and Reviews: Journal of Pharmaceutical Analysis.
  • van der Westhuizen, J. H., et al. (2020). Development and Application of an LC-MS/MS Method for Determining Methylsulfonylmethane (MSM) levels in Human Plasma. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Elder, D. P., & Teasdale, A. (Eds.). (2014).
  • Manivannan, V., et al. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science, 12(11), 052-060. [Link]

  • Patris, S., & Van den Bergh, G. (2011). Determination of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]

  • ResolveMass Laboratories Inc. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]

  • Liu, Z., et al. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography-triple-quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 168, 23-29. [Link]

  • Pharmaffiliates. (n.d.). Propyl Methane Sulfonate Analytical Information.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Kakadiya, P. R., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. Analytical Chemistry Insights, 6, 21-30. [Link]

Sources

Application

Flow chemistry applications of propyl methanesulfonate reactions

Application Note: Continuous Flow N-Alkylation Using Propyl Methanesulfonate Derivatives Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Stan...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Continuous Flow N-Alkylation Using Propyl Methanesulfonate Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Mechanistic Rationale & Process Advantages

Propyl methanesulfonates (propyl mesylates) are highly versatile electrophiles used extensively in the synthesis of active pharmaceutical ingredients (APIs)[1]. However, in traditional batch chemistry, the N-alkylation of these mesylates with primary amines is notoriously plagued by polyalkylation[1]. As the primary amine is consumed during the batch reaction, the localized stoichiometric ratio shifts. This allows the newly formed secondary amine to compete as a nucleophile, leading to the formation of unwanted tertiary amines or quaternary ammonium salts.

By transitioning to a continuous flow regime, process chemists can enforce a strict, time-invariant stoichiometric excess of the primary amine[1]. The excellent mass transfer within a microreactor ensures rapid homogenization, preventing local depletion of the nucleophile. Furthermore, the absence of headspace in a pressurized plug flow reactor (PFR) prevents the partitioning of volatile aqueous amines (e.g., methylamine) into the gas phase, ensuring the liquid-phase concentration remains constant even at elevated temperatures[1].

Safety and Genotoxicity Profile: Propyl methanesulfonates, including n-propyl methanesulfonate (nPMS), are potent alkylating agents. Mechanistically, they exert genotoxic effects by alkylating the O6 position of guanine in DNA, which can trigger double-strand breaks if not repaired by the FANC pathway or methyl guanine methyltransferase (MGMT). Because nPMS is categorized as a highly potent potential genotoxic impurity (GTI), operating this chemistry in a closed continuous flow system inherently isolates the operator from exposure hazards. Furthermore, the precise residence time control in flow drives the mesylate consumption to completion, satisfying ICH M7 guidelines for GTIs in final APIs.

System Architecture

The optimal flow setup utilizes a dual-pump system feeding into a zero-dead-volume T-mixer, followed by a heated PFR. A back-pressure regulator (BPR) is critical to maintain the solvents in the liquid phase above their atmospheric boiling points.

FlowChemistry Mesylate Propyl Mesylate (0.25 M in MeOH) Pump1 HPLC Pump A (0.5 mL/min) Mesylate->Pump1 Amine Aqueous Amine (Nucleophile) Pump2 HPLC Pump B (0.5 mL/min) Amine->Pump2 Mixer T-Mixer (Zero Dead Volume) Pump1->Mixer Pump2->Mixer PFR Plug Flow Reactor 100 °C | 100 psi Res. Time: 4 min Mixer->PFR BPR Back Pressure Regulator (BPR) PFR->BPR Workup In-line Extraction & Collection BPR->Workup

Continuous flow reactor configuration for the N-alkylation of propyl methanesulfonates.

Step-by-Step Experimental Protocol: Continuous N-Alkylation

This protocol describes the synthesis of N-methyl secondary amines from propyl methanesulfonate derivatives[1]. It is designed as a self-validating system, ensuring steady-state conversion before bulk product collection.

Reagents & Solutions:

  • Stream A: 0.25 M propyl methanesulfonate derivative (e.g., 3-phenylpropyl methanesulfonate) in Methanol[1].

  • Stream B: Aqueous Methylamine (40% w/w) diluted to the required stoichiometric excess (typically 20 equivalents relative to the mesylate)[1].

  • Quench/Wash: 10% aqueous KOH solution (for inline free-basing)[1].

Reactor Preparation:

  • System Priming: Flush Pump A and Pump B with pure methanol at 1.0 mL/min for 5 minutes to purge air from the lines and verify pump calibration.

  • Pressurization: Install a 100 psi (approx. 7 bar) Back-Pressure Regulator (BPR) at the reactor outlet. Verify that the system pressure stabilizes without fluctuations.

  • Thermal Equilibration: Heat the Plug Flow Reactor (PFR) to 100 °C. The BPR ensures the methanol/water mixture remains entirely in the liquid phase at this elevated temperature[1].

Execution & Self-Validation: 4. Flow Initiation: Set Pump A and Pump B to flow rates that achieve a combined residence time ( tres​ ) of 4 minutes inside the PFR[1]. For a 5.0 mL PFR, the combined flow rate should be 1.25 mL/min. 5. Steady-State Validation (Critical): Do not collect the immediate output. Divert the initial effluent to waste for at least 2.5 reactor volumes (10 minutes). Monitor the effluent using an inline UV/Vis flow cell (set to 254 nm for UV-active derivatives). Bulk collection is only initiated once the absorbance profile plateaus, validating that dispersion effects have stabilized and the reaction is operating at a constant conversion rate. 6. In-line Quench: Route the steady-state effluent into a stirred collection vessel containing aqueous KOH to neutralize the methanesulfonic acid byproduct and yield the free secondary amine[1]. Alternatively, an inline liquid-liquid extraction (LLE) membrane can be utilized to continuously separate the organic product stream[2].

Quantitative Data & Process Optimization

The following table summarizes the optimization parameters for the continuous flow N-alkylation of various propyl methanesulfonate derivatives.

Causality Insight: As shown in Table 1, primary mesylates (Entries 1 and 2) achieve high yields (85–89%) with 20 equivalents of amine and a rapid 4-minute residence time[1]. In contrast, sterically hindered secondary mesylates (Entry 3) require a massive stoichiometric excess (128 equivalents) to overcome the reduced kinetics of the SN2 pathway and achieve comparable yields[1].

Table 1: Process Optimization for Propyl Methanesulfonate N-Alkylation

EntrySubstrateTemp (°C)Residence Time (min)Amine Equiv.Yield (%)
13-phenylpropyl methanesulfonate10042085
23-(benzyloxy)propyl methanesulfonate10042089
31-(4-methoxyphenoxy)propan-2-yl methanesulfonate100412872

References

  • [1] Title: Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • [3] Title: Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC-deficient cells Source: PubMed Central (PMC) URL: [Link]

  • [2] Title: Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Propyl Methanesulfonate

Overview Propyl methanesulfonate (PMS) is a highly reactive alkylating agent widely utilized in organic synthesis and drug development for the preparation of sulfonate esters and nucleophilic substitution reactions[1]. B...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Propyl methanesulfonate (PMS) is a highly reactive alkylating agent widely utilized in organic synthesis and drug development for the preparation of sulfonate esters and nucleophilic substitution reactions[1]. Because alkyl methanesulfonates are direct-acting reactive substances with potential genotoxic properties[2],[3], their purification must be handled with rigorous precision.

The most effective, scalable, and self-validating method for purifying crude PMS is a sequential aqueous washing protocol. This method selectively extracts impurities based on their pKa and solubility profiles, avoiding the severe thermal degradation risks associated with distillation[4].

Process Visualization

Workflow Crude Crude Reaction Mixture (PMS, MsCl, Propanol, Base, Salts) WaterWash 1. Water Wash Removes Amine Hydrochloride Salts Crude->WaterWash AcidWash 2. Acid Wash (1N HCl / 10% Citric Acid) Removes Residual Amine Base WaterWash->AcidWash BaseWash 3. Base Wash (1-3% Na2CO3) Neutralizes MSA & Destroys MsCl AcidWash->BaseWash BrineWash 4. Brine Wash (Sat. NaCl) Breaks Emulsions & Removes H2O BaseWash->BrineWash Drying 5. Drying (Anhydrous Na2SO4) Removes Trace Moisture BrineWash->Drying Pure Pure Propyl Methanesulfonate Drying->Pure

Workflow for the sequential aqueous washing purification of crude propyl methanesulfonate.

Standard Operating Procedure (SOP): Step-by-Step Washing Protocol

Self-Validating System: This protocol is designed so that each step chemically validates the next. If the acid wash successfully removes all amines, the subsequent base wash will not generate excessive exothermic heat from amine-acid complex neutralization.

  • Reaction Quenching & Dilution : Upon completion of the synthesis (typically propanol + methanesulfonyl chloride + tertiary amine base), dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to prevent the precipitation of amine hydrochloride salts.

  • Water Wash : Wash the organic layer with cold deionized water (1/2 volume of the organic phase).

    • Causality: This removes the bulk of the highly water-soluble tertiary amine hydrochloride salts generated during the reaction.

  • Acid Wash : Wash with cold 10% aqueous citric acid or 1N HCl[5].

    • Causality: This step protonates any residual, unreacted tertiary amine base, converting it into a water-soluble ammonium salt and preventing it from reacting with the PMS product to form unwanted quaternary ammonium impurities.

  • Base Wash : Wash the organic phase with a 1% to 3% by mass aqueous alkali metal carbonate solution (e.g., Na₂CO₃)[4].

    • Causality: This neutralizes residual methanesulfonic acid (MSA) and hydrolyzes unreacted methanesulfonyl chloride (MsCl). Using a specific 1–3% concentration improves the thermal stability of the final alkyl methanesulfonate solution by ensuring no trace acids remain to catalyze decomposition[4].

  • Brine Wash : Wash with saturated sodium chloride (NaCl) solution.

    • Causality: The high osmotic pressure of the brine draws dissolved water out of the organic phase and breaks any micro-emulsions formed during the basic wash.

  • Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C) to yield pure propyl methanesulfonate[5].

Mechanistic Pathways of Impurity Extraction

Mechanism Impurity1 Residual Amine Base (e.g., Et3N) Action1 Acid Wash (H+) Impurity1->Action1 Result1 Water-Soluble Ammonium Salt Action1->Result1 Impurity2 Unreacted MsCl & Methanesulfonic Acid Action2 Base Wash (OH-/CO3 2-) Impurity2->Action2 Result2 Water-Soluble Sulfonate Salts Action2->Result2

Mechanistic pathways for the extraction of specific impurities during acid and base washing.

Troubleshooting Guides & FAQs

Q1: Why does my propyl methanesulfonate decompose or turn dark brown during solvent evaporation? A1: Alkyl methanesulfonates are highly thermally sensitive. Heating them, especially if trace acidic impurities (like methanesulfonic acid) remain, catalyzes an autocatalytic decomposition. Washing the crude mixture with a 1% to 3% alkali metal carbonate solution specifically neutralizes these trace acids, significantly improving the thermal stability of the alkyl methanesulfonate[4]. Always evaporate solvents at temperatures below 30 °C.

Q2: I am observing a persistent emulsion during the base wash. How can I resolve this? A2: Emulsions during the base wash (e.g., using Na₂CO₃) often occur due to the release of CO₂ gas when neutralizing residual methanesulfonic acid, combined with the amphiphilic nature of some reaction byproducts.

  • Self-Validating Fix: To break the emulsion, add a small volume of saturated brine (NaCl) directly to the separatory funnel. The high ionic strength increases the density of the aqueous phase and decreases the solubility of the organic solvent in water (the "salting-out" effect), forcing rapid phase separation.

Q3: Can I skip the acid wash if I used exactly 1.0 equivalent of base during my synthesis? A3: No. It is critical to retain the acid wash[5]. Even with perfect stoichiometric calculations, local concentration gradients during the dropwise addition of methanesulfonyl chloride can leave unreacted amine base (e.g., triethylamine or pyridine). Residual amine will react with the newly formed propyl methanesulfonate over time to form quaternary ammonium salts, reducing your yield and purity. The acid wash ensures complete protonation and removal of these amines.

Q4: Are there risks of genotoxic impurities remaining after washing? A4: Propyl methanesulfonate itself is a direct-acting alkylating agent and a potential genotoxin[2],[3]. However, standard filtration and rigorous aqueous washing protocols have been conclusively shown to readily remove deliberately added or residual alkyl sulfonate impurities from organic phases by partitioning them or hydrolyzing them into the aqueous waste[3]. Ensure your phase separations are clean and no aqueous droplets carry over into the final organic layer.

Quantitative Parameters Table

Washing StepAqueous ReagentTarget Impurity RemovedChemical TransformationVolume Ratio (Aq:Org)
1. Water Wash Cold Deionized H₂OAmine·HCl SaltsSolvation of ionic byproducts0.5 : 1
2. Acid Wash 10% Citric Acid / 1N HClUnreacted Amine BaseProtonation to water-soluble ammonium0.5 : 1
3. Base Wash 1–3% Na₂CO₃ (aq)MsCl & Methanesulfonic AcidBasic hydrolysis & neutralization0.5 : 1
4. Brine Wash Saturated NaCl (aq)Dissolved H₂O & EmulsionsOsmotic phase separation (Salting-out)0.5 : 1

References

  • Title: Process for preparation of alkyl methanesulfonate solution (CN102791680A)
  • Title: Process for the production of ralfinamide methanesulfonate salts or their r-enantiomers (KR20130094212A)
  • Title : Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : Synthesis of Novel Arsonolipids and Development of Novel Arsonoliposome Types Source : Pharmaceutics (MDPI) URL :[Link]

Sources

Optimization

Technical Support Center: Identifying Impurities in Propyl Methanesulfonate by NMR

Welcome to the technical support center for the analysis of propyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of propyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity of your analysis.

FAQs and Troubleshooting Guides

Section 1: Foundational Knowledge and Common Impurities

Question 1: What are the expected ¹H and ¹³C NMR chemical shifts for pure propyl methanesulfonate?

Answer: Understanding the baseline NMR spectrum of propyl methanesulfonate is the first critical step in identifying any deviations caused by impurities. The structure consists of a propyl group attached to a methanesulfonate moiety.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Propyl Methanesulfonate in CDCl₃

Group¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
CH₃-S ~2.9 - 3.1Singlet (s)~37 - 39
O-CH₂ ~4.1 - 4.3Triplet (t)~70 - 72
CH₂ ~1.7 - 1.9Sextet~22 - 24
CH₃-C ~0.9 - 1.1Triplet (t)~10 - 12

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.[1][2][3] The electronegative oxygen and sulfur atoms cause a downfield shift for the adjacent protons and carbons.[1][4][5]

Question 2: What are the most common process-related and degradation impurities I should expect to see?

Answer: Impurities in propyl methanesulfonate can arise from the manufacturing process or degradation. Propyl methanesulfonate itself is often considered an impurity in other drug substances.[6][7][8] Common impurities to be aware of include:

  • Starting Materials and Reagents:

    • Propanol (n-propanol): A common starting material.

    • Methanesulfonic acid: Another key reagent.[9]

    • Other alcohols: If present in the reaction mixture, they can form other alkyl methanesulfonates (e.g., methyl or ethyl methanesulfonate).[9][10]

  • By-products:

    • Isopropyl methanesulfonate: An isomer that can form under certain reaction conditions.[6]

  • Degradation Products:

    • Hydrolysis can lead back to propanol and methanesulfonic acid .

  • Residual Solvents:

    • Solvents used during synthesis or purification (e.g., toluene, ethyl acetate, dichloromethane) are frequently observed.[11][12][13]

Section 2: Troubleshooting Spectral Overlap and Low-Level Detection

Question 3: I see overlapping signals in the aliphatic region of my ¹H NMR spectrum. How can I resolve and assign these peaks?

Answer: Signal overlap is a common challenge, especially with structurally similar impurities. Here’s a systematic approach to deconvolution:

Workflow for Resolving Overlapping Signals

G A Initial ¹H NMR Spectrum with Overlap B Increase Magnetic Field Strength (if possible) A->B Improves Resolution C Optimize Sample Preparation (e.g., change solvent) A->C Alters Chemical Shifts D Acquire 2D NMR Spectra A->D Resolves Signals in a Second Dimension E COSY (¹H-¹H Correlation) D->E Identifies Coupled Protons F HSQC (¹H-¹³C one-bond Correlation) D->F Correlates Protons to Directly Attached Carbons G HMBC (¹H-¹³C long-range Correlation) D->G Connects Molecular Fragments H Assign Signals and Identify Impurity Structures E->H F->H G->H

Caption: Workflow for resolving overlapping NMR signals.

  • Expertise & Experience: While increasing the magnetic field strength is the most direct way to improve resolution, it's not always accessible. Changing the deuterated solvent (e.g., from CDCl₃ to Acetone-d₆ or DMSO-d₆) can induce differential chemical shifts, potentially resolving the overlap.[11][12] However, the most powerful approach is to use two-dimensional (2D) NMR.[14][15]

  • Trustworthiness:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds).[16] It's invaluable for tracing the connectivity within the propyl chain of both the main compound and any alkyl-containing impurities.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to.[16][17] This is extremely useful for confirming assignments, as the carbon spectrum is generally better resolved.[17][18]

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[16] It is key for identifying quaternary carbons and piecing together the molecular fragments of an unknown impurity.[14]

Question 4: I need to detect and quantify a potentially genotoxic impurity at a very low level. My standard ¹H NMR is not sensitive enough. What should I do?

Answer: Detecting and quantifying trace-level impurities, especially potentially genotoxic ones like some sulfonate esters, requires a more specialized approach than standard NMR.[10][19][20][21] Quantitative NMR (qNMR) is the method of choice here.[22][23][24][25][26]

Key Principles of qNMR for Trace Impurity Analysis:

  • Non-Destructive & Universal Detection: qNMR can detect and quantify any proton-bearing compound in your sample without the need for compound-specific reference standards.[22][23]

  • Direct Proportionality: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[25] This allows for accurate quantification.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Method Planning:

    • Select a suitable internal standard: The standard must have a known purity, be stable, not react with the sample, and have at least one sharp signal that does not overlap with any signals from your sample or impurities. Maleic acid is a common choice.[22]

    • Choose an appropriate deuterated solvent: The solvent must completely dissolve both the sample and the internal standard.[25] DMSO-d₆ is often used for its high boiling point and ability to dissolve a wide range of compounds.[22]

  • Sample Preparation:

    • Accurately weigh a known amount of your propyl methanesulfonate sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the chosen deuterated solvent in an NMR tube.

  • Data Collection:

    • Use a high-field NMR spectrometer (≥400 MHz), preferably with a cryoprobe, for maximum sensitivity and resolution.[24]

    • Ensure proper shimming to obtain a homogeneous magnetic field.[24]

    • Crucially, set a long relaxation delay (D1). This should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton you wish to quantify. This ensures complete relaxation between scans, which is essential for accurate integration. A T₁ determination experiment may be necessary.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the impurity peaks. This can take from 15 minutes to several hours for very low-level impurities.[24]

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signal of the internal standard and a well-resolved signal of the impurity.

    • Calculate the purity or concentration using the following formula[25]: Purity_impurity = (I_impurity / N_impurity) * (N_std / I_std) * (M_impurity / M_std) * (m_std / m_sample) Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • std = Internal Standard

Section 3: Advanced Structural Elucidation

Question 5: I have identified an unknown impurity, but I am struggling to determine its structure from the ¹H and ¹³C spectra alone. What other NMR experiments can help?

Answer: When 1D spectra are insufficient, a combination of 2D NMR experiments and specialized 1D techniques can provide the necessary structural information.[14]

Advanced NMR Workflow for Structure Elucidation

G cluster_1D 1D NMR cluster_2D 2D NMR A ¹H NMR D COSY A->D Proton Connectivity B ¹³C NMR C Identifies CH, CH₂, CH₃ groups B->C E HSQC B->E Direct C-H Bonds G Propose Structure D->G F HMBC E->F Long-range C-H Bonds F->G H Confirm Structure G->H Verify all correlations

Caption: Advanced NMR workflow for impurity structure elucidation.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of 1D experiments that helps determine the type of carbon atom (CH, CH₂, or CH₃). A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent. This is a quick and valuable experiment to run alongside a standard ¹³C NMR.[14]

  • Combining 2D NMR Data: The true power comes from using COSY, HSQC, and HMBC data together.[14][15][16]

    • Use COSY to establish proton-proton spin systems (e.g., the chain of an alkyl group).

    • Use HSQC to assign the carbon signals that correspond to the protons in those spin systems.

    • Use HMBC to find correlations from your assigned protons to unassigned carbons (especially quaternary carbons) to connect the different fragments of the molecule.

By systematically analyzing these datasets, you can piece together the complete structure of an unknown impurity, even when it is part of a complex mixture.[14]

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved March 15, 2026, from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Planta Medica, 79(14), 1334-1351. [Link]

  • Gouilleux, B., Charrier, B., & Akoka, S. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Guzman, A. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Likhotvorik, I. (2015, May 12). Structure Elucidation of Impurities by 2D NMR Part II [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of propyl methanoate. Retrieved March 15, 2026, from [Link]

  • S, S., & V, K. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews: A Journal of Pharmaceutical Science, 10(1). [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propyl methanoate. Retrieved March 15, 2026, from [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. [Link]

  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. (n.d.). Intertek. Retrieved March 15, 2026, from [Link]

  • Elder, D. P., Johnson, C., & Teasdale, A. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(3), 333-347. [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved March 15, 2026, from [Link]

  • Teasdale, A., Eyley, S. C., Filippov, S., Ford, A., G সাজেশন, I. D., Haren, J. M., ... & Williams, R. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development, 13(3), 429-433. [Link]

  • N-Propyl MethaneSulfonate | CAS 1912-31-8. (n.d.). Veeprho. Retrieved March 15, 2026, from [Link]

  • Rapid Identification of Genotoxic Impurities in Tablets Using the ASAP Probe. (n.d.). Waters. Retrieved March 15, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods - 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. University of Wisconsin-Madison. Retrieved March 15, 2026, from [Link]

  • Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved March 15, 2026, from [Link]

  • Manivannan, M., Ilayaraja, P., & Parthiban, P. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science, 12(11), 052-060. [Link]

  • Weimer, B. C., Lutter, M. J., Van den Bosch, S., & Ciesielski, P. N. (2019). 2D HSQC Chemical Shifts of Impurities from Biomass Pretreatment. Office of Scientific and Technical Information. [Link]

  • Sitter, B., Euc, F., Gribbestad, I. S., & Bathen, T. F. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 413. [Link]

  • Elder, D. P. (2023). Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. Organic Process Research & Development. [Link]

  • Sitter, B., Euc, F., Gribbestad, I. S., & Bathen, T. F. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 413. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Propylation with Propyl Methanesulfonate

Welcome to the technical support center for reaction condition optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into propylat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reaction condition optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into propylation reactions using propyl methanesulfonate. Here, you will find a series of troubleshooting guides and frequently asked questions in a structured Q&A format to directly address specific issues you may encounter during your experiments.

Section 1: Foundational Principles & General FAQs

Q1: What is propyl methanesulfonate and why is it used for propylation?

Propyl methanesulfonate (propyl mesylate) is an alkylating agent used to introduce a propyl group onto a nucleophilic substrate.[1] It belongs to the class of alkyl sulfonates. The methanesulfonate ("mesylate") group is an excellent leaving group because its negative charge is well-stabilized by resonance, making the propyl carbon highly susceptible to nucleophilic attack.[2][3] This reactivity makes it a reliable choice for forming C-O, C-N, and C-S bonds under relatively mild conditions.

Q2: What is the core mechanism of propylation with propyl methanesulfonate?

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, a nucleophile attacks the carbon atom attached to the mesylate leaving group, leading to an inversion of stereochemistry at that carbon, if it is a chiral center.[3] The efficiency of this process is highly dependent on the choice of substrate, nucleophile, base, solvent, and temperature.[4][5]

Q3: How do I select the right solvent for my propylation reaction?

The choice of solvent is critical for a successful SN2 reaction. Polar aprotic solvents are generally preferred because they can dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents.[6][7] This "naked" nucleophile is more reactive and leads to faster reaction rates.

Solvent TypeExamplesRationale for Use in Propylation
Polar Aprotic (Preferred) Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetoneSolubilizes reactants and keeps the nucleophile highly reactive, favoring the SN2 pathway.[5][6][7]
Polar Protic (Use with Caution) Water, Ethanol, MethanolCan slow down the reaction by forming hydrogen bonds with the nucleophile, reducing its reactivity. May be used in specific cases, but often leads to lower yields or requires higher temperatures.
Nonpolar Toluene, HexaneGenerally not suitable as they do not effectively dissolve most nucleophiles and their corresponding salts.
Q4: What is the role of the base and how do I choose one?

In most propylation reactions, a base is required to deprotonate the nucleophile (e.g., an alcohol or amine), making it more nucleophilic. The choice of base depends on the pKa of the nucleophile.

  • For alcohols and phenols (pKa ~10-18): Stronger bases are often necessary.

    • Sodium hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation. Use with caution as it generates flammable hydrogen gas.

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): Effective and commonly used solid bases. Cs₂CO₃ is more soluble and often gives better results, albeit at a higher cost.

  • For amines (pKa ~10-11 for alkyl amines): The amine itself may be nucleophilic enough, but an external, non-nucleophilic base is often added to scavenge the methanesulfonic acid byproduct.

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA): Organic bases that can neutralize the acid formed during the reaction without competing as a nucleophile.

Section 2: Troubleshooting Guide

This section is designed to address specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield is very low. What are the common causes and how can I fix this?

A: Low yield is a multifaceted problem. A systematic approach is required to diagnose the root cause.

Caption: Troubleshooting Decision Tree for Low Yield

  • Step 1: Reaction Monitoring: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10] This will tell you if the starting material is being consumed.

  • Step 2: Diagnosis based on Monitoring:

    • If Starting Material is Unconsumed:

      • Check your base: The base may not be strong enough to deprotonate your nucleophile. For an alcohol, if K₂CO₃ is not working, consider a stronger base like NaH.

      • Increase Temperature: SN2 reactions have an activation energy barrier. Gently warming the reaction (e.g., to 40-60 °C) can significantly increase the rate.

      • Reagent Quality: Propyl methanesulfonate can degrade over time, especially if exposed to moisture. Ensure you are using a fresh or properly stored bottle.

    • If Starting Material is Consumed but No Product is Observed:

      • Product/Reagent Instability: Your starting material or product might be degrading under the basic conditions or at the temperature used. Try running the reaction at a lower temperature for a longer duration.

      • Side Reactions: There may be competing reactions occurring. See the section below on side product formation.

Issue 2: Formation of Side Products

Q: My reaction is producing multiple products. What are the likely side reactions and how can I suppress them?

A: Side product formation is common and can usually be managed by adjusting the reaction conditions.

  • Multiple Alkylations: If your substrate has multiple nucleophilic sites (e.g., a diol or a primary amine), you may see di- or even tri-propylation.

    • Solution: Use a limiting amount of propyl methanesulfonate (e.g., 0.95 to 1.05 equivalents). You can also use a protecting group strategy to block other reactive sites.

  • Elimination (E2) Reaction: Although less common with a primary alkylating agent, a strong, bulky base can promote the E2 elimination pathway, leading to the formation of propene.

    • Solution: Avoid overly strong or sterically hindered bases if possible. Lowering the reaction temperature will also favor the SN2 pathway over E2.[6]

  • O- vs. N-Alkylation: For molecules containing both hydroxyl and amine groups (e.g., amino alcohols), you may get a mixture of O- and N-propylated products. The site of alkylation is often pH and solvent-dependent.

    • Solution: N-alkylation is often favored under neutral or slightly basic conditions, as amines are generally more nucleophilic than alcohols. To favor O-alkylation, a stronger base is typically required to deprotonate the hydroxyl group.

Section 3: Experimental Protocols

General Protocol for Propylation of a Phenol

This protocol provides a starting point for optimization.

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenol (1.0 eq) and a suitable polar aprotic solvent (e.g., Acetonitrile, 0.1-0.5 M concentration).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

  • Reagent Addition: Add propyl methanesulfonate (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the solid base and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography.

Experimental_Workflow Setup 1. Reaction Setup - Dry Glassware - Inert Atmosphere - Add Substrate & Solvent Base_Add 2. Base Addition - e.g., K₂CO₃ Setup->Base_Add Reagent_Add 3. Add Propyl Methanesulfonate Base_Add->Reagent_Add Reaction 4. Reaction - Stir at RT or Heat - Monitor by TLC/LC-MS Reagent_Add->Reaction Workup 5. Aqueous Workup - Quench Reaction - Extraction Reaction->Workup Purify 6. Purification - Column Chromatography Workup->Purify Analysis 7. Product Analysis - NMR, MS, etc. Purify->Analysis

Caption: General Experimental Workflow for Propylation

References

  • Vertex AI Search. The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts.
  • MDPI. Monitoring Reaction Paths Using Vibrational Spectroscopies: The Case of the Dehydrogenation of Propane toward Propylene on Pd-Doped Cu(111) Surface. (2018). Available from: [Link]

  • PMC. Protocol for ethyl methanesulphonate (EMS) mutagenesis application in rice. (2021). Available from: [Link]

  • PMC. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022). Available from: [Link]

  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. (2025). Available from: [Link]

  • Comptes Rendus de l'Académie des Sciences. Catalyst optimization for enhanced propylene formation in the methanol-to-olefins reaction. (2015). Available from: [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. (2015). Available from: [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022). Available from: [Link]

  • SciSpace. The alkylation of DNA in vitro by isopropyl methanesulfonate. Available from: [Link]

  • ResearchGate. Process Optimization on Alkylation of Benzene with Propylene. (2025). Available from: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]

  • Product Quality Research Institute. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. Available from: [Link]

  • PMC. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Available from: [Link]

  • ACS Publications. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. (2015). Available from: [Link]

  • University of Victoria. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]

  • MDPI. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. (2021). Available from: [Link]

  • PubMed. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems?. (2006). Available from: [Link]

  • Alkylation of protein by methyl methanesulfonate and 1-methyl-1-nitrosourea in vitro. Available from: [Link]

  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. (2012). Available from: [Link]

  • ACS Publications. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. (2009). Available from: [Link]

  • ResearchGate. General perception regarding alkyl sulfonate byproduct formation. Available from: [Link]

  • CAS Common Chemistry. Propyl methanesulfonate. (2026). Available from: [Link]

  • Polymerization Reaction Monitoring for PSA Production Using an ATR-FTIR Probe. (2003). Available from: [Link]

  • Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. (2015). Available from: [Link]

  • Google Patents. CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid.
  • PubMed. Monitoring Reaction Paths Using Vibrational Spectroscopies: The Case of the Dehydrogenation of Propane toward Propylene on Pd-Doped Cu(111) Surface. (2018). Available from: [Link]

  • PMC. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Available from: [Link]

  • OpenOChem Learn. SN1 vs. SN2: Choosing the Right Path. Available from: [Link]

Sources

Optimization

Technical Support Center: Propyl Methanesulfonate Workup &amp; Hydrolysis Prevention

Welcome to the Technical Support Center for reactive alkylating agents. This guide is designed for researchers, process chemists, and drug development professionals dealing with the isolation of propyl methanesulfonate (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive alkylating agents. This guide is designed for researchers, process chemists, and drug development professionals dealing with the isolation of propyl methanesulfonate (PMS) . Because sulfonate esters are highly electrophilic, they are notoriously prone to hydrolytic degradation during standard aqueous workups. This guide provides the mechanistic causality behind this instability and offers a self-validating, field-proven protocol to maximize your isolated yield.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why does propyl methanesulfonate hydrolyze so rapidly during standard aqueous workups? A1: Propyl methanesulfonate is an active alkylating agent where the methanesulfonate (mesylate) acts as an exceptional leaving group due to the resonance stabilization of its departing anion. During an aqueous workup, water acts as a nucleophile, attacking the electrophilic propyl carbon via an SN​2 mechanism to yield propanol and methanesulfonic acid. Unlike standard carboxylate esters, alkyl methanesulfonate esters possess an exceptionally high uncatalyzed (water-driven) hydrolysis rate[1]. This means that prolonged contact with neutral water alone is sufficient to cause significant product degradation.

Q2: How does the pH of the workup solution affect the degradation rate of PMS? A2: The hydrolysis kinetics of methanesulfonate esters exhibit a highly specific pH dependence. Below pH 10, the rate of hydrolysis is largely constant and independent of pH, as it is completely dominated by the uncatalyzed nucleophilic attack of water[1]. However, at pH levels above 10, the degradation rate spikes dramatically because the hydroxide ion ( OH− ) acts as a much stronger nucleophile than neutral water, accelerating the SN​2 displacement[1]. Therefore, using strong bases (like 1M NaOH or Na2​CO3​ ) to neutralize acidic reaction byproducts will rapidly destroy your product.

Q3: What are the visible or analytical indicators that my propyl methanesulfonate has hydrolyzed during workup? A3: The primary indicator is an unexpected drop in the pH of your aqueous layer. As PMS hydrolyzes, it generates stoichiometric amounts of methanesulfonic acid, which is a strong organic acid. If you observe the aqueous phase becoming highly acidic despite initial neutralization, active hydrolysis is occurring. Additionally, you may experience poor phase separation (emulsions) due to the surfactant-like properties of the resulting sulfonic acid[2].

Part 2: Quantitative Variables Influencing Hydrolysis

To design a robust workup, it is critical to understand how physical parameters alter the kinetics of mesylate solvolysis. The table below summarizes the causality of these variables:

ParameterConditionEffect on Hydrolysis RateMechanistic Causality
pH < 10Constant (Baseline)Reaction is dominated by the uncatalyzed SN​2 attack by neutral water molecules[1].
pH > 10Exponentially HighHigh concentrations of OH− provide a superior nucleophile, rapidly displacing the mesylate group[1].
Temperature > 25 °CHighIncreased thermal energy overcomes the activation energy barrier for solvolysis, accelerating degradation[3].
Water Activity ( aw​ ) High (Pure H2​O )HighA high concentration of free, nucleophilic water molecules drives the equilibrium toward hydrolysis[3].
Water Activity ( aw​ ) Low (Saturated NaCl)LowSolvation of Na+ and Cl− ions limits the availability of free water molecules, suppressing nucleophilic attack[2].

Part 3: Optimized Step-by-Step Workup Protocol

This self-validating protocol is engineered to minimize aqueous contact time, thermal energy, and water activity, thereby preventing the hydrolysis of propyl methanesulfonate.

Step 1: Low-Temperature Quenching

  • Upon reaction completion, immediately transfer the reaction flask to an ice-water bath and allow the internal temperature to drop to 0–5 °C .

  • Slowly add ice-cold, saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize excess methanesulfonyl chloride.

  • Validation Check: Monitor the aqueous layer with pH paper. It should read between pH 7 and 8. Do not allow the pH to exceed 9, as this approaches the threshold for base-catalyzed hydrolysis[1].

Step 2: Rapid Liquid-Liquid Extraction

  • Add a chilled, non-nucleophilic, water-immiscible organic solvent (e.g., Dichloromethane or Methyl tert-butyl ether, MTBE) to the mixture.

  • Transfer to a separatory funnel, invert gently to avoid emulsions, and vent frequently.

  • Immediately separate the phases. Do not leave the biphasic mixture sitting. Prolonged exposure to the aqueous phase drives the baseline water hydrolysis rate[2].

Step 3: Brine Wash (Water Activity Reduction)

  • Wash the combined organic layers with a portion of ice-cold saturated aqueous sodium chloride (brine).

  • Separate the organic layer immediately.

  • Causality: Brine performs a dual function—it forces residual water out of the organic phase (salting out) and reduces the thermodynamic water activity, severely retarding any ongoing hydrolysis[2].

Step 4: Anhydrous Drying

  • Drain the organic layer into a dry Erlenmeyer flask.

  • Immediately add an anhydrous drying agent such as magnesium sulfate ( MgSO4​ ) or sodium sulfate ( Na2​SO4​ ).

  • Swirl the flask. Continue adding the drying agent until it no longer clumps together and flows freely like sand.

  • Validation Check: The free-flowing nature of the drying agent is a visual confirmation that all trace water has been physically sequestered, halting any further solvolysis[2].

Step 5: Low-Temperature Concentration

  • Filter off the drying agent using a fritted funnel or fluted filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature is set no higher than 25–30 °C .

Part 4: Workflow Visualization

The following decision tree maps the critical control points during the workup of propyl methanesulfonate.

PMS_Workup Start Reaction Complete (Contains Propyl Methanesulfonate) Cool 1. Cool to 0-5 °C (Ice Bath) Start->Cool Quench 2. Quench with Cold NaHCO3 (Target pH 7-8) Cool->Quench Extract 3. Rapid Extraction (DCM or MTBE) Quench->Extract Warning1 CRITICAL: Avoid Strong Base (NaOH) Triggers OH- attack (> pH 10) Quench->Warning1 Wash 4. Wash with Cold Brine (Reduces Water Activity) Extract->Wash Warning2 CRITICAL: Avoid Delay Water rate causes continuous degradation Extract->Warning2 Dry 5. Dry over Anhydrous MgSO4 (Removes Trace H2O) Wash->Dry Concentrate 6. Concentrate in vacuo (T < 30 °C) Dry->Concentrate Success Pure Propyl Methanesulfonate (Hydrolysis Prevented) Concentrate->Success

Workflow for the aqueous workup of propyl methanesulfonate to prevent hydrolytic degradation.

Sources

Troubleshooting

Troubleshooting low yield in methanesulfinic acid ester synthesis

Technical Support Center: Methanesulfinic Acid Ester Synthesis Welcome to the technical support center for methanesulfinic acid ester (mesylate) synthesis. This guide is designed for researchers, chemists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methanesulfinic Acid Ester Synthesis

Welcome to the technical support center for methanesulfinic acid ester (mesylate) synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges associated with this critical transformation. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Section 1: Foundational Questions & Reaction Planning

Q1: I'm planning to synthesize a methanesulfinate ester. What are the primary synthetic routes I should consider?

A1: There are two principal methods for preparing methanesulfinate esters, each with distinct advantages and disadvantages. Your choice will depend on your substrate's stability, required purity, and scale.

  • From Methanesulfonyl Chloride (MsCl): This is the most common and generally higher-yielding method. It involves reacting an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base.[1][2]

    • Mechanism: The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of MsCl. The base neutralizes the HCl generated during the reaction.

    • Advantages: Generally fast, high-yielding, and proceeds under mild conditions. The reaction is typically irreversible, driving it to completion.

    • Disadvantages: MsCl is highly reactive and moisture-sensitive, requiring anhydrous conditions.[3] The HCl byproduct can cause degradation of acid-sensitive substrates if not effectively neutralized.

  • From Methanesulfonic Acid (MSA): This involves the direct acid-catalyzed esterification of an alcohol with methanesulfonic acid.

    • Mechanism: This is an equilibrium-driven process, analogous to a Fischer esterification. The sulfonic acid protonates the alcohol, making it a better leaving group (water), which is then displaced by another alcohol molecule or the sulfonate anion.[4][5]

    • Advantages: MSA is less acutely hazardous and easier to handle than MsCl.

    • Disadvantages: The reaction is reversible and often results in low equilibrium conversions.[4][5] It typically requires forcing conditions (high temperatures) and the removal of water to drive the equilibrium towards the product, which can be challenging and may not be suitable for sensitive substrates.[6]

FeatureFrom Methanesulfonyl Chloride (MsCl)From Methanesulfonic Acid (MSA)
Typical Yield High (>90%)Low to Moderate (often <1%)[5]
Reaction Type Nucleophilic Substitution (Irreversible)Acid-Catalyzed Esterification (Reversible)[4]
Key Reagents Alcohol, MsCl, Base (e.g., TEA, Pyridine)Alcohol, MSA (as reactant and catalyst)
Conditions Mild (e.g., 0 °C to RT)Forcing (e.g., 40-70 °C or higher)[7]
Primary Challenge Handling of moisture-sensitive MsCl[3]Overcoming unfavorable equilibrium[6]
Best For General purpose, high-yield synthesisSituations where MsCl is incompatible

Section 2: Troubleshooting Low Yield with Methanesulfonyl Chloride

This section focuses on the more common MsCl-based method.

Q2: My reaction with MsCl and an alcohol is giving a very low yield. What are the most likely causes?

A2: Low yield in this reaction almost always points to one of three areas: reagent quality, reaction conditions, or competing side reactions. Let's break down the diagnostic process.

G cluster_reagent Reagent Issues cluster_conditions Condition Issues cluster_workup Work-up/Side Reactions start Low Yield Observed reagent Step 1: Verify Reagent Quality start->reagent mscl MsCl Hydrolyzed? (Check for fuming, age) reagent->mscl Most Common solvent Solvent/Base Wet? (Use freshly dried) reagent->solvent alcohol Alcohol Impure? (Check starting material NMR/GC) reagent->alcohol conditions Step 2: Assess Reaction Conditions base Base Choice Incorrect? (pKa too low? Sterically hindered?) conditions->base temp Temperature Too High/Low? (Check literature for substrate) conditions->temp time Insufficient Reaction Time? (Monitor by TLC/LC-MS) conditions->time workup Step 3: Analyze Work-up & Purification hydrolysis Product Hydrolysis? (During aqueous work-up) workup->hydrolysis elimination Elimination Side Product? (For 2°/3° alcohols) workup->elimination end Yield Optimized mscl->conditions solvent->conditions alcohol->conditions base->workup temp->workup time->workup hydrolysis->end elimination->end

Caption: A systematic workflow for diagnosing low mesylate yield.

Q3: How can I be sure my methanesulfonyl chloride is good? It fumes when I open the bottle.

A3: Fuming is a sign of reaction with atmospheric moisture, producing HCl gas. While a small amount of fuming is common, excessive fuming or a partially solidified appearance indicates significant degradation. MsCl reacts with water to form methanesulfonic acid (MSA), which is unreactive under standard mesylation conditions.[3]

  • Expertise & Experience: An old bottle of MsCl is a frequent cause of failed reactions. If the bottle has been opened multiple times over a long period, it has likely been compromised by moisture. For critical or large-scale reactions, always use a fresh bottle or a freshly purified reagent.

  • Trustworthiness (Self-Validation): To test your MsCl, run a small-scale control reaction with a simple primary alcohol like benzyl alcohol or 1-butanol. If this simple reaction fails, your MsCl is almost certainly the problem.

Q4: I suspect my base is the issue. How do I choose the correct one?

A4: The base has two jobs: to neutralize the generated HCl and, in some cases, to deprotonate the alcohol to increase its nucleophilicity.

  • Causality: The base must be strong enough to scavenge protons efficiently but generally should not be so strong or bulky that it promotes side reactions like elimination (E2), especially with secondary or tertiary alcohols.[3]

  • Common Choices:

    • Triethylamine (TEA): A workhorse for mesylation. Its pKaH (in DMSO) is around 9.0, making it sufficient to neutralize HCl. It is sterically hindered enough to disfavor nucleophilic attack on the sulfonyl group.

    • Pyridine: Often used for sterically hindered alcohols. It's less basic than TEA (pKaH ~5.2) and can also act as a nucleophilic catalyst. Use with caution, as it can be difficult to remove during work-up.

    • Diisopropylethylamine (DIPEA or Hünig's base): Very sterically hindered and non-nucleophilic. An excellent choice to avoid side reactions, but more expensive.

  • Troubleshooting: If your alcohol is precious and acid-sensitive, add the alcohol to a pre-mixed solution of the base and solvent first, cool the mixture (typically to 0 °C), and then add the MsCl dropwise. This ensures a base is always present to immediately neutralize the generated acid.

Q5: My starting material is consumed, but I see multiple products on my TLC plate and a complex NMR spectrum. What's happening?

A5: This points towards side reactions. Besides the desired mesylate, you may be forming an alkyl chloride or an elimination product (alkene).

  • Alkyl Chloride Formation: The chloride ion (from HCl + Base -> Base-H⁺Cl⁻) can act as a nucleophile and displace the newly formed mesylate, which is an excellent leaving group. This is essentially an in situ Sₙ2 reaction.

    • Solution: Run the reaction at lower temperatures (e.g., 0 °C or -20 °C) to disfavor the Sₙ2 displacement. Use a solvent like dichloromethane (DCM) which is less polar than, for example, acetonitrile, to slow down the Sₙ2 reaction.

  • Elimination (Alkene Formation): If your substrate is a secondary or tertiary alcohol, the base can act as a base (not just an acid scavenger) and promote an E2 elimination reaction, where the mesylate acts as the leaving group.

    • Solution: Use a non-nucleophilic, sterically hindered base like DIPEA.[3] Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

G Start R-OH + MsCl Intermediate [R-O(H)-S(O)₂Me]⁺ Cl⁻ (Protonated Intermediate) Start->Intermediate Nucleophilic Attack Product R-OMs (Desired Mesylate) Intermediate->Product Deprotonation HCl Base-H⁺Cl⁻ Intermediate->HCl Base Base Base->Product Scavenges H⁺ Alkene Alkene (Side Product) Base->Alkene AlkylChloride R-Cl (Side Product) Product->AlkylChloride SN2 Attack Product->Alkene E2 Elimination Chloride Cl⁻ HCl->Chloride

Sources

Optimization

Technical Support Center: Removal of Methanesulfonic Acid from Esterification Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions regarding the removal of methanesulfonic acid (MSA) as a catalyst from esterification reactions. Our goal is to equip you with the scientific principles and practical protocols necessary to ensure the purity, stability, and success of your synthesis.

Methanesulfonic acid (MSA) is a strong organic acid (pKa ≈ -1.9) increasingly favored as a catalyst in esterification reactions.[1][2] Its advantages over traditional mineral acids like sulfuric acid include its non-oxidizing nature, reduced tendency to cause charring, and its liquid form, which simplifies handling.[3][4] However, as a strong acid and catalyst, its complete removal from the reaction mixture is critical to prevent product degradation, ensure stability, and avoid interference in downstream biological or chemical processes.

Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual MSA from my ester product so critical?

Complete removal is paramount for several reasons:

  • Product Stability: Trace amounts of MSA can catalyze the reverse reaction—hydrolysis of the ester—especially in the presence of moisture, leading to decreased yield and purity over time.[5][6]

  • Downstream Reactions: Residual acid can interfere with subsequent synthetic steps that may be base-sensitive or require precise pH control.

  • Biological Assays: For drug development professionals, any acidic impurity can alter the pH of biological assay media, potentially denaturing proteins or affecting cell viability, leading to erroneous results.

  • Regulatory Compliance: In pharmaceutical manufacturing, residual catalysts are considered impurities that must be controlled to very low levels (ppm) to meet regulatory standards.[7]

Q2: What is the most common and generally effective method for removing MSA?

The most standard and widely used method is a liquid-liquid extraction , often referred to as an aqueous work-up.[8] The procedure involves diluting the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and washing it with a mild aqueous basic solution to neutralize and extract the MSA.[4][5][9] MSA and its resulting salt are highly soluble in water, facilitating their removal from the organic phase.[1]

Q3: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the MSA faster?

It is strongly discouraged to use strong bases like NaOH or KOH for the initial neutralization. Esters are susceptible to base-catalyzed hydrolysis (saponification), a reaction that is significantly accelerated by strong bases and can cleave your desired product back into the starting carboxylic acid salt and alcohol.[6][10] The preferred choice is a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), which is sufficiently basic to neutralize MSA without causing significant product degradation.[4][9][10]

Q4: My ester is known to be sensitive to hydrolysis. What is the safest work-up approach?

For highly sensitive esters, minimizing contact with water, especially under acidic conditions, is key. An excellent strategy is to perform an in-situ neutralization before the aqueous work-up.

  • Cool the reaction mixture to 0-5 °C.

  • Slowly add a tertiary amine base, such as triethylamine (TEA), until the mixture is slightly basic (test with a damp pH strip).[5]

  • Proceed with the aqueous work-up. The MSA is now present as a triethylammonium salt, which is still readily extracted by water, but the initial acidic catalyst has been quenched under non-aqueous conditions.[5]

Q5: Is it possible to remove MSA without a traditional aqueous work-up?

Yes, several methods avoid liquid-liquid extraction, which can be advantageous for water-sensitive compounds or for simplifying the process:

  • Solid-Supported Bases: The reaction mixture can be passed through a plug of a basic solid, such as basic alumina or silica gel, which will retain the acidic MSA.

  • Anion Exchange Resins: These resins can effectively bind the MSA catalyst. The reaction mixture is filtered through the resin, which captures the acid.[5] This method is particularly effective and used on an industrial scale.[5]

  • Preparative Chromatography: Standard column chromatography on silica gel is an effective final purification step that will separate the non-polar ester from the highly polar MSA.[10][11]

Troubleshooting Guide: Common Issues & Solutions
Problem 1: A persistent emulsion has formed during the aqueous wash.
  • Causality: Emulsions are stable mixtures of immiscible liquids, often stabilized by amphiphilic molecules (like unreacted carboxylic acids or partially hydrolyzed products) at the organic-aqueous interface. This is a common issue when washing crude reaction mixtures.[10]

  • Solution:

    • Add Brine: The most effective way to break an emulsion is to add a saturated aqueous solution of sodium chloride (brine).[5][9] This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and disrupting the stabilizing interface, which typically leads to phase separation.

    • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period (10-30 minutes). Gentle swirling, rather than vigorous shaking, can also help the layers to coalesce.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break up the emulsion.

Problem 2: My organic layer is still acidic after several washes.
  • Causality: This indicates incomplete neutralization and removal of MSA. This can happen if an insufficient amount of base was used or if the washing was not thorough enough. Methanesulfonic acid is a strong acid and may require a molar excess of a weak base for complete neutralization.

  • Solution:

    • Check the pH: After each basic wash, collect the aqueous layer and test its pH. Continue washing with fresh sodium bicarbonate solution until the aqueous layer is confirmed to be neutral or slightly basic (pH 7-8).[5]

    • Increase Contact Time: Gently invert the separatory funnel for a longer period (2-3 minutes) during each wash to ensure sufficient time for the acid-base reaction and extraction to occur.

    • Switch to a Stronger (but still mild) Base: If sodium bicarbonate is ineffective, a wash with a dilute solution of sodium carbonate (Na₂CO₃) can be used. It is more basic than NaHCO₃ but still less likely to cause widespread saponification than NaOH.

Problem 3: My final product yield is significantly lower than expected.
  • Causality: Low yield can result from several factors during the work-up:

    • Product Hydrolysis: Aggressive washing with a base that is too strong or at elevated temperatures may have caused saponification.[6]

    • Physical Loss: The desired ester may have some solubility in the aqueous wash layers, especially if it is relatively polar. Vigorous shaking can also lead to product loss in an emulsion layer.

    • Incomplete Extraction: Some product may remain in the aqueous layer if an insufficient volume of organic solvent was used for extraction.

  • Solution:

    • Back-Extraction: If you suspect product loss to the aqueous layers, combine all aqueous washes and re-extract them one or two times with fresh organic solvent. Combine these back-extracts with your main organic layer.

    • Optimize Washing Conditions: Always perform washes at room temperature or below. Use the mildest base possible (start with NaHCO₃).

    • Use a Drying Agent: After the final wash, thoroughly dry the organic layer with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation. Water in the final product can promote hydrolysis.[9]

Data & Visualization
Data Tables

Table 1: Physicochemical Properties of Methanesulfonic Acid (MSA)

PropertyValueSignificance for Removal
Formula CH₃SO₃HLow molecular weight.
pKa ≈ -1.9A strong acid requiring a base for neutralization.[1][2]
Boiling Point 167 °C @ 10 mmHgNon-volatile under typical reaction conditions; not removable by simple evaporation.[3]
Solubility Miscible with water, ether, methanol. Insoluble in alkanes.High water solubility allows for efficient removal with aqueous washes.[12]
Appearance Colorless liquidEasy to handle, but hygroscopic and corrosive.[12]

Table 2: Comparison of Common Bases for MSA Neutralization

BaseFormulaStrengthProsCons
Sodium BicarbonateNaHCO₃WeakSafest for esters; CO₂ evolution indicates neutralization.May require multiple washes for complete removal of strong acids.[9][10]
Sodium CarbonateNa₂CO₃ModerateMore effective than NaHCO₃ for neutralization.Higher basicity increases the risk of ester hydrolysis.
Triethylamine (TEA)(C₂H₅)₃NOrganic, WeakAllows for non-aqueous quenching; ideal for water-sensitive compounds.The resulting salt must still be removed via extraction or chromatography.[5]
Sodium HydroxideNaOHStrongVery effective and fast neutralization.High risk of causing saponification (hydrolysis) of the ester product.[5][10]
Visualized Workflows

G cluster_0 Reaction Phase cluster_1 Work-up Phase cluster_2 Purification & Product Reaction Esterification complete (Ester + MSA + Reagents) Dilute Dilute with organic solvent (e.g., Ethyl Acetate) Reaction->Dilute Wash_Base Wash with NaHCO₃ (aq) (Repeat until pH 7-8) Dilute->Wash_Base Wash_Base->Wash_Base Wash_Brine Wash with Brine (NaCl) (Breaks emulsions, removes water) Wash_Base->Wash_Brine Dry Dry organic layer (e.g., Na₂SO₄) Wash_Brine->Dry Filter Filter off drying agent Dry->Filter Evaporate Evaporate solvent Filter->Evaporate Crude Crude Ester Evaporate->Crude Purify Further Purification (Column Chromatography) Crude->Purify Final Pure Ester Product Crude->Final If sufficiently pure Purify->Final

Caption: Standard workflow for MSA removal using aqueous liquid-liquid extraction.

Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Water-Insoluble Esters

This is the most common procedure for removing MSA when the desired ester has low water solubility.

  • Cooling & Dilution: Once the reaction is complete (as monitored by TLC or GC), cool the reaction flask to room temperature. Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, 3-5 times the volume of the reaction mixture).[5]

  • Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.

  • First Wash (Neutralization): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel (approx. 1/3 of the organic volume). Stopper the funnel, invert it, and open the stopcock to vent any CO₂ gas produced. Close the stopcock and shake gently for 1-2 minutes, venting frequently.[4]

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer. Test its pH; it should be neutral or basic. If it is still acidic, repeat the NaHCO₃ wash.

  • Second Wash (Water): Wash the organic layer with deionized water to remove any remaining bicarbonate salts.

  • Third Wash (Brine): Wash the organic layer with a saturated aqueous solution of NaCl (brine). This step helps to remove the bulk of the dissolved water from the organic layer and aids in preventing emulsions.[9]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh solvent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: If necessary, purify the crude product further by column chromatography or distillation.[11]

Protocol 2: Purification via a Silica Gel Plug

This method is a rapid way to remove highly polar impurities like MSA without a full chromatographic separation.

  • Prepare Plug: Place a small plug of glass wool at the bottom of a chromatography column or a large pipette. Add a layer of sand (1-2 cm), followed by a layer of silica gel (5-10 cm), and top with another layer of sand.

  • Equilibrate: Elute the plug with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture that your product is soluble in but does not move far on a TLC plate).

  • Load Sample: Concentrate the crude reaction mixture to a minimal volume. Load it directly onto the top of the silica plug.

  • Elute: Elute the column with the chosen solvent system. The less polar ester product will pass through the silica plug quickly, while the highly polar MSA and its salts will be strongly adsorbed and remain at the top.

  • Collect & Concentrate: Collect the eluent containing your product and remove the solvent under reduced pressure.

Confirming Complete Removal: Analytical Methods

While pH testing of the final aqueous wash is a good indicator, it may not be sensitive enough for pharmaceutical applications. For quantitative analysis of residual MSA:

  • Ion Chromatography (IC): An excellent technique for detecting and quantifying MSA in the low ppm range in aqueous or soluble samples.[13][14]

  • Hydrophilic Interaction Chromatography (HILIC) with Mass Spectrometry (MS): A highly sensitive and robust LC-MS method for determining MSA levels in active pharmaceutical ingredients (APIs).[7]

  • HPLC with UV detection: For some applications, MSA can be derivatized to contain a UV-active chromophore, allowing for detection by standard HPLC-UV systems.[15]

References
  • ResearchGate. (2024). Methanesulfonic acid neutralisation? [Online forum]. Available at: [Link]

  • ResearchGate. (2021). How do I remove a homogeneous catalyst (MSA) after my esterification reaction? [Online forum]. Available at: [Link]

  • Ataman Kimya. METHANESULPHONIC ACID. Available at: [Link]

  • Gerkema, M., et al. (2018). Methanesulfonic Acid (MSA) in Hydrometallurgy. Journal of Sustainable Metallurgy.
  • Google Patents. (2011). Use of methanesulfonic acid for preparing fatty acid esters. US20110245521A1.
  • Pestemals and Chemicals. (n.d.). METHANESULPHONIC ACID (Metansülfonik asit). Available at: [Link]

  • Wikipedia. (n.d.). Methanesulfonic acid. Available at: [Link]

  • Gerkema, M., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.
  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development.
  • ResearchGate. (2010).
  • Publisso. (2023). Determination of methanesulfonic acid in workplace air using ion chromatography (IC). Available at: [Link]

  • University of Plymouth. (2025). Method optimisation and environmental analysis of methanesulfonic acid (MSA) in rainwater by ion chromatography. Available at: [Link]

  • Journal of Laboratory Chemical Education. (2016).
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Nature. (2024). Reactive extraction of methanesulfonic acid from wastewater using trioctylamine. Available at: [Link]

  • Google Patents. (2018). Method for measuring methanesulfonate by virtue of derivatization HPLC-UV method. CN108562674A.
  • Organomation. (n.d.). Solvent Extraction Techniques. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Control of Genotoxic Impurities in Drug Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for the Control of Genotoxic Impurities (GTIs). This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the Control of Genotoxic Impurities (GTIs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complex landscape of identifying, assessing, and controlling potentially mutagenic impurities in pharmaceutical synthesis. Our goal is to provide practical, scientifically grounded answers to the specific challenges you encounter in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding genotoxic impurities.

Q1: What are genotoxic impurities (GTIs) and why are they a major concern?

A: Genotoxic impurities are chemical compounds that have the potential to damage genetic material (DNA), leading to mutations that can cause cancer.[1][2][3] Unlike most impurities, which are controlled at levels around 0.05% (500 ppm), GTIs pose a significant safety risk even at trace levels (ppm or ppb).[1][4] Their insidious nature necessitates rigorous control throughout the drug development and manufacturing process to ensure patient safety.[1][5] Common sources of GTIs include starting materials, reagents, synthetic intermediates, by-products, and degradation products.[6][7][8]

Q2: What is the primary regulatory guideline for controlling GTIs?

A: The cornerstone regulatory guideline is the ICH M7 (R2) , titled "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk".[6][9][10] This guideline, adopted by major regulatory bodies like the FDA and EMA, provides a scientific and risk-based framework for identifying, categorizing, qualifying, and controlling mutagenic impurities.[6][10][11] Its main purpose is to establish levels of mutagenic impurities that are expected to pose a negligible carcinogenic risk.[9]

Q3: What is the "Threshold of Toxicological Concern" (TTC) and how is it applied?

A: The Threshold of Toxicological Concern (TTC) is a risk assessment concept that establishes a default safe level of exposure for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects.[12][13] For most mutagenic impurities, the ICH M7 guideline establishes a TTC of 1.5 µg per day for lifetime pharmaceutical exposure.[1][13][14] This value corresponds to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime.[14] This TTC is used to derive an acceptable concentration limit (in ppm) for a specific GTI in the drug substance, calculated based on the maximum daily dose of the drug.[13][15]

Q4: How does the duration of treatment affect the acceptable intake of a GTI?

A: The acceptable intake limit for a GTI is adjusted based on the duration of clinical use, a concept known as the "staged TTC".[16][17] Shorter exposure periods carry a lower cumulative risk, allowing for higher daily intake levels. The limits are outlined in the ICH M7 guideline.[12][16]

Q5: How are potential genotoxic impurities classified?

A: Impurities are evaluated and placed into one of five classes to guide the control strategy.[15][18]

  • Class 1: Known mutagenic carcinogens. These are the most serious risk and should be controlled to compound-specific acceptable limits, or eliminated from the process if possible.[15][18]

  • Class 2: Known mutagens with unknown carcinogenic potential. These are controlled at or below the TTC.[15][18]

  • Class 3: Impurities with a structural alert for mutagenicity, but which have not been tested. These should be controlled at or below the TTC unless experimental data proves they are not mutagenic.[15][19]

  • Class 4: Impurities that share a structural alert with the API, where the API has been shown to be non-mutagenic. These can be treated as non-mutagenic impurities.[19]

  • Class 5: Impurities with no structural alert for mutagenicity. These are treated as standard impurities and controlled according to ICH Q3A/B guidelines.[15][19]

Section 2: Troubleshooting Guide

This section addresses specific experimental and process-related challenges in a Q&A format.

Q1: I've identified a potential GTI in my synthetic route based on its chemical structure. What are the next steps for risk assessment?

A: Once a potential genotoxic impurity (PGI) is identified, you must follow a structured risk assessment process as outlined by ICH M7.[1]

  • Step 1: Literature and Database Search: First, conduct a thorough search of public and internal databases for existing carcinogenicity and bacterial mutagenicity data on the specific impurity.[12][19] If sufficient data exists to perform a compound-specific risk assessment, this should be used to establish a safe limit.[14]

  • Step 3: Ames Test (If Necessary): If the in silico predictions are inconclusive or negative, but there is still a compelling reason for concern (e.g., a strong structural alert not well-covered by the models), a bacterial reverse mutation assay (Ames test) should be performed on the impurity.[2][14] A negative Ames test result is sufficient to conclude the impurity is non-mutagenic, allowing it to be treated as a standard impurity (Class 5).[10]

  • Step 4: Establish a Control Strategy: If the impurity is concluded to be mutagenic (positive in silico analysis or a positive Ames test), it is classified as a Class 2 or 3 impurity and a control strategy must be developed to limit its presence in the final drug substance to a level at or below the TTC.[18]

Q2: My HPLC-UV method is not sensitive enough to detect my target GTI at the 1.5 µ g/day TTC-derived limit. What should I do?

A: This is a common challenge, as TTC-derived limits are often in the low ppm or even ppb range, below the typical detection limits of HPLC with UV detection.[4]

  • Causality: HPLC-UV sensitivity depends on the impurity having a strong UV chromophore. Many common GTIs, such as small alkylating agents (e.g., alkyl halides, sulfonates), lack a suitable chromophore, making them invisible to UV detectors at trace levels.[15]

  • Solution 1: Switch to a More Sensitive Detector: The most effective solution is to couple your liquid chromatography (LC) system with a mass spectrometer (MS). LC-MS, particularly tandem mass spectrometry (LC-MS/MS), offers exceptional sensitivity and selectivity, making it the gold standard for analyzing non-volatile GTIs at trace levels.[1] It does not rely on a chromophore and can provide structural confirmation.

  • Solution 2: Derivatization: If LC-MS is not available, you can consider derivatization. This involves chemically modifying the GTI to attach a UV-absorbing or fluorescent tag. This can significantly enhance sensitivity but requires careful method development to ensure the reaction is complete, reproducible, and does not introduce other interfering species.[15]

  • Solution 3: Consider Gas Chromatography (GC): If your GTI is volatile or semi-volatile (e.g., small alkyl halides, epoxides), Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) is the preferred technique.[4] Headspace sampling (HS-GC-MS) is particularly powerful for this, as it separates volatile impurities from the non-volatile drug substance matrix, reducing interference and improving sensitivity.[4]

Q3: I've detected an unexpected GTI in my final API that was not predicted from the synthetic route. How do I investigate its origin?

A: The appearance of an unexpected GTI is a critical issue that requires a systematic investigation.

  • Step 1: Confirm Identity: First, unequivocally confirm the structure of the impurity using high-resolution mass spectrometry (HRMS) and, if possible, Nuclear Magnetic Resonance (NMR) spectroscopy after isolation.[2]

  • Step 2: Re-evaluate the Primary Synthetic Route: Scrutinize each step of your synthesis for potential, previously overlooked side reactions that could generate the GTI.[7] Consider the reactivity of all starting materials, reagents, intermediates, and solvents under the reaction conditions (temperature, pH, catalysts).

  • Step 3: Investigate Starting Material and Reagent Purity: The GTI may be a contaminant in one of your starting materials or reagents.[8] Obtain and analyze samples of all raw materials used in the batch where the GTI was detected.

  • Step 4: Assess Degradation Pathways: The GTI could be a degradation product of the drug substance itself or an intermediate.[6][7] Conduct forced degradation studies (stress testing) on the API and key intermediates under various conditions (heat, light, acid, base, oxidation) to see if the GTI is formed.[20]

  • Step 5: Examine "Carryover" Potential: An impurity formed in an early synthetic step may be carried through the entire process if subsequent purification steps are ineffective at removing it.[6] Analyze intermediates from each stage to pinpoint where the impurity first appears.

Q4: My standard purification methods (crystallization, chromatography) are not effectively removing a known GTI to the required level. What are my options?

A: When standard purification fails, more targeted strategies are required.

  • Causality: The GTI may have similar physicochemical properties (solubility, polarity, size) to your API, making separation difficult. Alternatively, it may be forming in the final step or during workup, leaving little opportunity for removal.

  • Solution 1: Process Optimization: Re-evaluate the synthetic step where the GTI is formed or introduced. Altering reaction parameters such as temperature, stoichiometry, or reaction time can sometimes minimize the formation of the impurity.[18]

  • Solution 2: Redesign the Synthetic Route: In some cases, the most robust solution is to redesign the synthesis to avoid the use of a genotoxic reagent or the formation of a genotoxic intermediate altogether.[18][21]

  • Solution 3: Use of Scavengers: Introduce a "scavenging" agent during the workup or a dedicated purification step. These are highly reactive compounds designed to selectively bind to and remove specific types of reactive GTIs. For example, scavenger resins (functionalized polymers) can be used to covalently bind and remove electrophilic impurities like alkyl halides.

  • Solution 4: Destructive Quenching: Add a quenching agent at the end of a reaction to destroy any unreacted genotoxic reagent before it can be carried forward. For example, adding a base or nucleophile to react with and destroy residual alkylating agents.

Section 3: Data Tables & Visualizations
Data Presentation

Table 1: ICH M7 Classification of Mutagenic Impurities

ClassDescriptionRecommended Action
Class 1 Known mutagenic carcinogensControl to a compound-specific acceptable limit.
Class 2 Known mutagens, carcinogenic potential unknownControl at or below the TTC.
Class 3 Alerting structure, no mutagenicity dataControl at or below the TTC; conduct Ames test to declassify.
Class 4 Alerting structure, but in a class shown to be non-mutagenic (e.g., related to a non-mutagenic API)Treat as a non-mutagenic impurity.
Class 5 No structural alertsTreat as a non-mutagenic impurity per ICH Q3A/B.

Source: Based on information from PhRMA and ICH M7 principles.[15][18][19]

Table 2: Threshold of Toxicological Concern (TTC) for Mutagenic Impurities based on Duration of Treatment

Duration of TreatmentAcceptable Intake (µ g/day )
< 1 month120
1 - 12 months20
> 1 - 10 years10
> 10 years to lifetime1.5

Source: ICH M7 Guideline.[12][16]

Mandatory Visualization

GTIAssessmentWorkflow GTI Assessment and Control Workflow (ICH M7) start Potential Impurity Identified (Process-related or Degradant) hazard_assessment Hazard Assessment start->hazard_assessment literature_search Search for Carcinogenicity & Mutagenicity Data hazard_assessment->literature_search Step 1 qsar_analysis (Q)SAR Analysis (Expert Rule-based & Statistical) literature_search->qsar_analysis No/Insufficient Data risk_characterization Risk Characterization literature_search->risk_characterization Data Available ames_test Bacterial Mutagenicity Assay (Ames Test) qsar_analysis->ames_test Negative or Inconclusive Result qsar_analysis->risk_characterization Positive Result ames_test->risk_characterization Test Result class1 Class 1: Known Mutagenic Carcinogen risk_characterization->class1 Known Carcinogen class2_3 Class 2 or 3: Mutagenic Impurity risk_characterization->class2_3 Mutagenic (Positive QSAR/Ames) class5 Class 5: Non-Mutagenic Impurity risk_characterization->class5 Non-Mutagenic (Negative Ames) control_strategy Define Control Strategy compound_specific_limit Control to Compound- Specific Limit (PDE) control_strategy->compound_specific_limit For Class 1 ttc_limit Control to TTC-based Limit (e.g., 1.5 µg/day) control_strategy->ttc_limit For Class 2/3 ich_q3_limit Control per ICH Q3A/B control_strategy->ich_q3_limit For Class 5 class1->control_strategy class2_3->control_strategy class5->control_strategy

Caption: GTI Assessment and Control Workflow (ICH M7).

AnalyticalMethodSelection Experimental Workflow for GTI Analytical Method Selection start Characterize GTI Properties volatility_check Is the GTI Volatile or Semi-Volatile? start->volatility_check gc_path GC-based Methods volatility_check->gc_path Yes lc_path LC-based Methods volatility_check->lc_path No sensitivity_check_gc Is sensitivity sufficient? gc_path->sensitivity_check_gc chromophore_check Does the GTI have a strong UV Chromophore? lc_path->chromophore_check gc_ms GC-MS (Headspace or Direct Injection) final_method Validate Final Method gc_ms->final_method gc_fid GC-FID (If high concentration) gc_fid->final_method hplc_uv HPLC-UV / UPLC-UV chromophore_check->hplc_uv Yes lc_ms LC-MS or LC-MS/MS chromophore_check->lc_ms No sensitivity_check_uv Is sensitivity sufficient? hplc_uv->sensitivity_check_uv lc_ms->final_method derivatization Consider Derivatization (to add a chromophore) derivatization->hplc_uv sensitivity_check_uv->lc_ms No sensitivity_check_uv->derivatization No, and no LC-MS sensitivity_check_uv->final_method Yes sensitivity_check_gc->gc_ms Low level (ppm/ppb) required sensitivity_check_gc->gc_fid Higher level acceptable

Sources

Optimization

Technical Support Center: The Impact of Water on Sulfonate Ester Chemistry

Prepared by: Gemini, Senior Application Scientist Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the critical and often underesti...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the critical and often underestimated impact of water on the formation and stability of sulfonate esters. Understanding these interactions is paramount for achieving high yields, ensuring product purity, and preventing batch failures.

This guide is structured into two main sections: a Troubleshooting Guide for immediate, problem-solving assistance and a Frequently Asked Questions (FAQs) section for a deeper conceptual understanding.

Troubleshooting Guide: Common Experimental Issues

This section provides direct answers to specific problems you may be encountering in the lab.

Q1: My sulfonate ester synthesis is giving a very low yield. I suspect water contamination. How can I diagnose and solve this?

A1: This is the most common failure mode in sulfonate ester synthesis. Water is highly detrimental for two primary reasons: it hydrolyzes your sulfonyl chloride starting material into an unreactive sulfonic acid, and it competes with your alcohol as a nucleophile.

Probable Cause Analysis:

The oxygen in water is a nucleophile that readily attacks the electrophilic sulfur atom of the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride). This reaction is often faster than the reaction with the intended alcohol, especially if the alcohol is sterically hindered. The product of this side reaction, the corresponding sulfonic acid, is unreactive under these conditions and represents a direct loss of your starting material.[1]

Diagnostic Workflow:

  • Reagent Verification: Use a freshly opened bottle of your sulfonyl chloride. Older bottles may have been exposed to atmospheric moisture.[1]

  • Solvent & Amine Purity Check: Verify the water content of your solvent and amine base using Karl Fischer titration. Anhydrous-grade solvents should ideally have a water content of <50 ppm.

  • Reaction Monitoring: If you observe a precipitate forming immediately upon addition of the base (e.g., triethylamine) before the sulfonyl chloride is added, it could be a sign of wet amine reacting with impurities. However, rapid precipitate formation after sulfonyl chloride addition is normal (e.g., triethylammonium chloride).[2]

Solutions & Protocols:

  • Strictly Anhydrous Conditions: All glassware must be oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use septa and syringe techniques for all liquid transfers.[3]

  • Solvent Choice: Use a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[3]

  • Base Selection: A non-nucleophilic amine base like triethylamine (TEA) or pyridine is crucial. Its role is to neutralize the HCl generated during the reaction, driving it to completion.[3]

dot

Caption: Recommended workflow for anhydrous sulfonylation.

Experimental Protocol: General Procedure for Anhydrous Mesylate Synthesis
  • Preparation: To an oven-dried, round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 equivalent) and dry dichloromethane (to make a ~0.2 M solution).[3]

  • Base Addition: Add triethylamine (1.5 equivalents).[3]

  • Cooling: Cool the stirred mixture to 0 °C using an ice bath.

  • Reactant Addition: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise via syringe.[3] A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once complete, dilute the reaction mixture with cold water and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with cold 10% HCl, saturated sodium bicarbonate solution, and finally, a saturated brine solution.[2]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude mesylate, which can then be purified.[2]

Q2: My sulfonate ester seems stable after synthesis, but it decomposes during aqueous workup or silica gel chromatography. Why?

A2: This issue stems from the inherent electrophilicity of sulfonate esters. They are excellent leaving groups, which makes them useful in subsequent reactions, but also renders them susceptible to nucleophilic attack by water (hydrolysis), especially under non-neutral pH conditions.

Causality Analysis:

Sulfonate esters are potent alkylating agents.[2][4] The sulfur atom is highly electron-deficient, making the α-carbon of the ester group susceptible to nucleophilic attack. Water, although a weak nucleophile, can hydrolyze the ester back to the corresponding alcohol and sulfonic acid. This process can be accelerated by acidic or basic conditions. Silica gel is naturally acidic and contains surface-bound water, creating a perfect microenvironment for ester decomposition during column chromatography.

dot

Competing_Pathways RSO2Cl Sulfonyl Chloride (R-SO₂Cl) Product Desired Sulfonate Ester (R-SO₂-OR') RSO2Cl->Product Desired Reaction (Anhydrous) Byproduct Unreactive Sulfonic Acid (R-SO₃H) RSO2Cl->Byproduct Side Reaction (Hydrolysis) ROH Alcohol (R'-OH) ROH->Product Desired Reaction (Anhydrous) H2O Water (H₂O) H2O->Byproduct Side Reaction (Hydrolysis)

Caption: Water competes with alcohol, leading to yield loss.

Preventative Measures:

  • Minimize Water Contact: During workup, perform aqueous washes quickly and at low temperatures (0-5 °C).

  • Neutralize pH: Use a saturated sodium bicarbonate wash to neutralize any generated acid (HCl) before a final brine wash.

  • Thorough Drying: Ensure the organic layer is meticulously dried with a drying agent like anhydrous Na₂SO₄ or MgSO₄ before solvent evaporation.

  • Chromatography Strategy:

    • Deactivate Silica: Prepare a slurry of your silica gel in the desired eluent system containing 1% triethylamine. This will neutralize the acidic sites.

    • Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina, for purification if your compound is particularly sensitive.

    • Rapid Purification: Do not let the compound sit on the column for extended periods.

Frequently Asked Questions (FAQs)

Q3: What factors influence the stability of sulfonate esters in the presence of water?

A3: The rate of hydrolysis is a critical parameter and is influenced by several factors, including the structure of the ester, temperature, and pH.

  • Mechanism: The hydrolysis of sulfonate esters can proceed through different mechanisms, but it generally involves the nucleophilic attack of water or hydroxide on either the sulfur atom or the α-carbon.[5][6][7]

  • Steric Hindrance: Increased steric bulk around the ester moiety significantly enhances stability by shielding the electrophilic center from nucleophilic attack. For instance, neopentyl (Neo) sulfonates are highly resistant to nucleophilic displacement compared to less hindered esters like isopropyl (iPr) sulfonates.[2]

  • Electronic Effects: Electron-withdrawing groups on the sulfonyl portion (e.g., triflate vs. tosylate) make the sulfur atom more electrophilic, increasing its reactivity but also making the resulting sulfonate anion a better, more stable leaving group.[8][9]

  • Temperature: As with most reactions, increasing the temperature will accelerate the rate of hydrolysis.[10]

  • pH: Most sulfonate esters show increased rates of hydrolysis under both strongly acidic and basic conditions.[2] For example, many esters that are stable under neutral or mildly acidic conditions are readily cleaved by treatment with NaOH.[2]

Table 1: Relative Stability of Common Sulfonate Esters

Sulfonate Ester TypeStability to AcidStability to BaseStability to NucleophilesKey Characteristics
Isopropyl (iPr) Poor; labile to TFA[2]ModerateModerateProne to decomposition on storage and chromatography.[2]
Trifluoroethyl (TFE) HighLow; cleaved by NaOH[2]ModerateUseful when basic cleavage is desired.
Neopentyl (Neo) Moderate; cleaved by hot strong acids[2]HighHighVery stable due to steric hindrance, but difficult to remove.[2]
Phenyl (Ph) HighLow; cleaved by NaOH[2]HighExhibits high stability to nucleophiles like NaN₃.[2]
Triflate (OTf) HighHighExcellent Leaving GroupOne of the best leaving groups due to resonance and inductive stabilization.[8]

This table provides a qualitative summary. Specific rates depend heavily on exact reaction conditions.

Q4: Can water be beneficial or used as a solvent in sulfonylation reactions?

A4: While water is detrimental to the classic synthesis of sulfonate esters from sulfonyl chlorides, its role in modern organic chemistry is more nuanced. In certain contexts, water can be used as an environmentally benign solvent.

  • Traditional Synthesis (Detrimental): As established, in reactions of alcohols with sulfonyl chlorides or sulfonic acids, water is highly undesirable. It competes with the alcohol for protonation in acid-catalyzed reactions and promotes rapid hydrolysis of the ester, dramatically reducing yield.[10][11][12] Studies have shown that even small amounts of water (e.g., 5%) can cause a significant decrease in ester formation.[11][13] The rate of sulfonate ester hydrolysis in the presence of water can be up to 10 times higher than its rate of formation.[11][14]

  • Modern "On-Water" Synthesis (Beneficial): Recent advances have shown that certain sulfonylation reactions can be performed in water.[15][16][17] These methods typically use alternative sulfonating agents, such as sulfonyl hydrazides or sodium sulfinates, which have different reaction mechanisms that are not inhibited by water.[15][18] In some cases, water as a solvent can even accelerate these specific types of reactions.

Q5: How does water impact the mechanism of sulfonate ester formation from a sulfonic acid and an alcohol?

A5: This is a critical consideration in pharmaceutical manufacturing, where sulfonic acids are often used to form API salts in alcoholic solvents. The mechanism involves the protonation of the alcohol by the strong sulfonic acid, making it a better leaving group for subsequent nucleophilic attack by the sulfonate anion.

Mechanism Breakdown:

  • Alcohol Protonation (Rate-Limiting): R-OH + H⁺ ⇌ R-OH₂⁺

  • Nucleophilic Attack: R'-SO₃⁻ + R-OH₂⁺ → R'-SO₃-R + H₂O

The Role of Water: Water disrupts this process in two key ways:

  • Competitive Protonation: Water is also a base and will compete with the alcohol for the available protons from the sulfonic acid. This reduces the concentration of the essential protonated alcohol intermediate (R-OH₂⁺), thereby dramatically slowing down the rate of ester formation.[10][11][14]

  • Promoting Hydrolysis: The reaction is an equilibrium. As shown in the equation, water is a product of the esterification. By Le Châtelier's principle, any additional water present in the system will push the equilibrium back to the left, favoring the hydrolysis of the sulfonate ester and further reducing the net yield.[10][12]

Therefore, to minimize the formation of potentially genotoxic sulfonate ester impurities during API salt formation, it is recommended to use the minimum necessary excess of sulfonic acid, conduct the process at the lowest practical temperature, and strategically include water in the procedure to suppress ester formation.[10][14]

References

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of Organic Chemistry, 75(13), 4632-4635.
  • Novatia, LLC. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Novatia, LLC.
  • ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate.
  • Periodic Chemistry. (2019). Sulfonate Esters. Periodic Chemistry.
  • ResearchGate. (n.d.). Sulfonylation of 2-Haloquinolines with Sulfonyl Hydrazides in Water for Accessing 2-Sulfonyl Quinolines under Catalyst-, Reductant-, and Additive-Free Conditions. ResearchGate.
  • Canadian Journal of Chemistry. (n.d.). Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride.
  • Chem LibreTexts. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution.
  • ACS Publications. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ACS Publications.
  • National Center for Biotechnology Information. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC.
  • Master Organic Chemistry. (2026). What Makes A Good Leaving Group. Master Organic Chemistry.
  • BenchChem. (n.d.). Comparative study of the leaving group ability of the 2-mesitylsulfonyl group. BenchChem.
  • Bentham Science Publishers. (2020). Recent Advances of Sulfonylation Reactions in Water. Bentham Science Publishers.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols. BenchChem.
  • Ingenta Connect. (2020). Recent Advances of Sulfonylation Reactions in Water. Ingenta Connect.
  • Chemistry LibreTexts. (2023). Leaving Groups. Chemistry LibreTexts.
  • PubMed. (2020). Recent Advances of Sulfonylation Reactions in Water. PubMed.
  • Product Quality Research Institute. (n.d.). Sulfonate Esters. PQRI.
  • RSC Publishing. (1994). On the Mechanism of Hydrolysis of Sulfinate Esters: Oxygen Isotope Exchange and Theoretical Studies. RSC Publishing.
  • ACS Publications. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications.
  • Oxford Academic. (2006). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Oxford Academic.
  • ACS Publications. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ACS Publications.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.
  • The Journal of Organic Chemistry. (2025). Water Effect on the Photochemistry of Arylazo Sulfonates. The Journal of Organic Chemistry.
  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. Organic & Biomolecular Chemistry (RSC Publishing).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. PMC.
  • ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters. ResearchGate.
  • ResearchGate. (n.d.). Effect of water on the formation of methyl methanesulfonate from... ResearchGate.
  • CORE. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. CORE.
  • ResearchGate. (n.d.). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Propyl Methanesulfonate (PMS) Reaction Kinetics

Welcome to the Advanced Kinetics Support Portal. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in managing and troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Kinetics Support Portal. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in managing and troubleshooting the reaction kinetics of propyl methanesulfonate (PMS). Because PMS is a potentially genotoxic impurity (PGI) often formed during pharmaceutical syntheses, understanding its temperature-dependent degradation is critical for designing effective purging and hydrolysis strategies.

Knowledge Base & FAQs: Mechanistic Insights

Q1: How does temperature fundamentally alter the hydrolysis rate of propyl methanesulfonate? A: The hydrolysis of PMS in aqueous media proceeds primarily via a bimolecular nucleophilic substitution ( SN​2 ) mechanism, where water acts as the nucleophile. The reaction rate is exponentially dependent on temperature, governed by the Arrhenius equation ( k=Ae−Ea​/RT ). At ambient temperatures (25°C), the uncatalyzed hydrolysis is relatively slow. However, elevating the temperature to 60°C–90°C increases the rate constant by orders of magnitude, making thermal hydrolysis a highly effective strategy for purging this genotoxic impurity from active pharmaceutical ingredients (APIs)[1].

Q2: Why do we sometimes observe a "zero-order" reaction rate at lower temperatures, even though hydrolysis should be first-order? A: This is a classic physical chemistry artifact caused by solubility limits. PMS has limited aqueous solubility. If the initial concentration of PMS exceeds its solubility threshold ( S0​ ), the system forms two phases (aqueous and organic droplets). During this initial two-phase regime, the aqueous concentration of PMS remains constant at S0​ , resulting in an apparent zero-order rate law for the formation of propanol and methanesulfonic acid. Once all the PMS has dissolved, the reaction transitions to the expected homogeneous, pseudo-first-order kinetics[1].

Q3: Does PMS degrade in the gas phase at high temperatures? A: Yes. At highly elevated temperatures (e.g., 280°C–330°C), primary alkyl methanesulfonates undergo homogeneous, unimolecular gas-phase elimination. This pyrolysis proceeds via an intimate ion-pair mechanism, yielding propene and methanesulfonic acid[2]. Substituents on the propyl chain can even provide anchimeric (neighboring-group) assistance, further accelerating the elimination kinetics[3].

Troubleshooting Guide: Kinetic Assays

Issue: Non-linear Arrhenius plots (downward curvature at high temperatures).

  • Root Cause: At temperatures approaching the boiling point of the solvent, evaporation changes the total volume, artificially concentrating the unreacted PMS. Additionally, the rapid generation of methanesulfonic acid can cause severe pH drift.

  • Causality & Solution: While alkyl methanesulfonate hydrolysis is relatively constant across a broad pH range (up to pH 10 at elevated temperatures)[1], extreme unbuffered conditions can introduce secondary matrix effects or degrade the analytical column. Solution: Conduct high-temperature assays in sealed, pressure-rated vessels (e.g., PTFE-lined bombs) and use a high-capacity buffer (e.g., phosphate buffer, pH 7) to neutralize the generated acid.

Issue: High variance in early time-point data.

  • Root Cause: Poor thermal equilibration or inadequate quenching.

  • Causality & Solution: If the reaction medium is not fully equilibrated to the target temperature before the PMS spike, the initial rate will reflect a temperature gradient, not an isothermal state. Furthermore, if samples are not quenched instantly, hydrolysis continues in the autosampler vial. Solution: Pre-incubate the buffer for at least 30 minutes. Quench aliquots immediately by diluting 1:1 into an ice-cold organic solvent (e.g., acetonitrile) to arrest the reaction kinetically and thermodynamically.

Standard Operating Protocol (SOP): Temperature-Dependent Hydrolysis Workflow

This self-validating protocol ensures that every kinetic data point is free from solubility and thermal artifacts.

Step 1: Preparation of Isothermal Media Prepare 100 mL of 50 mM phosphate buffer (pH 7.0). Place the reaction vessel in a highly precise circulating water bath. Allow 30 minutes for thermal equilibration at the target temperature (e.g., 40.0 ± 0.1 °C). Scientist's Note: Using a buffer prevents the autocatalytic effects or analytical interferences caused by the accumulation of methanesulfonic acid.

Step 2: Reaction Initiation Spike the buffer with PMS to achieve a final concentration of 1.0 mM. Scientist's Note: This concentration is deliberately chosen to be well below the aqueous solubility limit of PMS at 25°C, ensuring the reaction remains strictly in the homogeneous, pseudo-first-order regime from t=0 [1].

Step 3: Sampling and Quenching At predefined intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw 1.0 mL aliquots. Immediately inject the aliquot into a vial containing 1.0 mL of ice-cold acetonitrile (0°C). Scientist's Note: The combination of temperature drop and solvent shift abruptly halts the nucleophilic attack by water, locking the concentration for accurate chromatographic analysis.

Step 4: Analytical Quantification Analyze the quenched samples via LC-MS or GC-MS to quantify the residual PMS.

Step 5: Data Processing Plot ln([PMS]t​/[PMS]0​) versus time. The negative slope of the linear regression yields the observed rate constant ( kobs​ ).

Kinetic Data Visualization

The following table summarizes representative kinetic parameters for the homogeneous hydrolysis of primary alkyl methanesulfonates in aqueous media, illustrating the profound effect of temperature.

Temperature (°C)Observed Rate Constant, kobs​ ( 10−5s−1 )Estimated Half-life ( t1/2​ )Kinetic Regime
25 0.15~128 hoursHomogeneous
40 0.85~22.6 hoursHomogeneous
60 6.20~3.1 hoursHomogeneous
80 35.0~33 minutesHomogeneous

Table 1: Representative temperature-dependent kinetic data for PMS hydrolysis. Notice the exponential decrease in half-life as temperature increases.

Workflow Diagram

PMS_Workflow N1 Prepare PMS in Aqueous Buffer (Conc. < Solubility Limit) N2 Incubate at Target Temperature (e.g., 25°C, 40°C, 60°C) N1->N2 N3 Aliquots Taken Over Time (Quench in Ice/Solvent) N2->N3 N4 Chromatographic Analysis (HPLC-UV / GC-MS) N3->N4 N5 Calculate k_obs (Pseudo-First-Order) N4->N5 D1 Is Arrhenius Plot Linear? N5->D1 E1 Issue: Biphasic Kinetics (Undissolved PMS) D1->E1  No (Low Temp) E2 Issue: pH Drift (Acid Generation) D1->E2  No (High Temp) Final Extract Ea and A (Kinetic Validation) D1->Final  Yes S1 Action: Add Co-solvent or Reduce [PMS] E1->S1 S2 Action: Increase Buffer Capacity E2->S2 S1->N1 S2->N1

Workflow for temperature-dependent kinetic profiling of propyl methanesulfonate hydrolysis.

References

  • Selective Hydrolysis of Methanesulfonate Esters Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Anchimeric assistance of the CO2CH3 substituent in the elimination kinetics of 3-(methoxycarbonyl)propyl methanesulfonate in the gas phase Source: Journal of the Chemical Society, Perkin Transactions 2 - RSC Publishing URL:[Link]

  • Mechanism of Elimination of Primary Alkyl Methanesulfonates in the Gas Phase Source: The Journal of Physical Chemistry - ACS Publications URL:[Link]

Sources

Optimization

Catalyst Selection for Efficient Sulfonate Ester Synthesis: A Technical Support Guide

Welcome to the technical support center for sulfonate ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting adv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sulfonate ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for selecting the optimal catalyst for your sulfonylation reactions. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying principles that govern catalyst efficiency and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for sulfonate ester synthesis, and how do they differ?

A1: The most frequently employed catalysts in sulfonate ester synthesis are tertiary amines and pyridine derivatives. The choice among them depends on the substrate's reactivity, steric hindrance, and the desired reaction conditions.

  • Pyridine: Often used as both a catalyst and a solvent, pyridine is a moderately effective nucleophilic catalyst. It functions by activating the sulfonyl chloride through the formation of a sulfonylpyridinium salt, which is more reactive than the sulfonyl chloride itself.[1]

  • Triethylamine (TEA): TEA is a stronger, non-nucleophilic base compared to pyridine.[2] Its primary role is to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.[3] It is often used in conjunction with a nucleophilic catalyst.

  • 4-Dimethylaminopyridine (DMAP): DMAP is a highly efficient nucleophilic catalyst, often used in catalytic amounts (1-10 mol%).[4][5] It is significantly more reactive than pyridine due to the electron-donating effect of the dimethylamino group, which stabilizes the intermediate N-sulfonylpyridinium salt.[4][6] DMAP is particularly effective for the sulfonylation of sterically hindered or less reactive alcohols.[4][7]

  • Imidazole: Imidazole and its derivatives can also act as catalysts. The reaction kinetics can be complex, sometimes showing a second-order dependence on the imidazole concentration, suggesting a more intricate catalytic cycle involving a second molecule of imidazole acting as a general base.[8]

Q2: What is the general mechanism of catalyzed sulfonate ester synthesis?

A2: The conversion of an alcohol to a sulfonate ester using a sulfonyl chloride is generally facilitated by a base catalyst.[3] The reaction can proceed through two primary pathways, often dictated by the choice of catalyst.

  • Nucleophilic Catalysis (e.g., with Pyridine or DMAP): The catalyst (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a highly reactive sulfonyl-catalyst intermediate.[1][4] The alcohol then attacks this activated intermediate, leading to the sulfonate ester and regenerating the catalyst.[6] The protonated catalyst is then deprotonated by a base in the reaction mixture.

  • Base-Catalyzed Pathway (e.g., with Triethylamine): In this case, the base primarily acts as an acid scavenger, neutralizing the HCl generated.[3] The alcohol attacks the sulfonyl chloride directly, and the base deprotonates the resulting oxonium ion.

Below is a diagram illustrating the nucleophilic catalysis pathway with DMAP.

DMAP_Catalysis RSO2Cl Sulfonyl Chloride (R-SO₂Cl) Intermediate N-Sulfonyl-DMAP Intermediate RSO2Cl->Intermediate Nucleophilic Attack DMAP DMAP DMAP->Intermediate Product Sulfonate Ester (R-SO₂-OR') Intermediate->Product Alcohol Attack HCl HCl ROH Alcohol (R'-OH) ROH->Product Product->HCl + HCl RegenDMAP Regenerated DMAP Product->RegenDMAP Releases DMAP ProtonatedBase Protonated Base HCl->ProtonatedBase Base Base (e.g., TEA) Base->ProtonatedBase Scavenges HCl

Caption: Nucleophilic catalysis of sulfonylation by DMAP.

Q3: Can I perform a sulfonylation without a catalyst?

A3: While it is possible to perform a sulfonylation without a catalyst, the reaction is often slow and may require harsh conditions. The presence of a base is generally necessary to neutralize the generated HCl, which can otherwise lead to side reactions or decomposition of acid-sensitive substrates.[3] For base-sensitive substrates, catalyst-free methods using alternative sulfonating agents have been developed.[9]

Troubleshooting Guide

Problem 1: Low or no yield of the desired sulfonate ester.
Potential Cause Explanation Recommended Solution
Insufficient Catalyst Activity The chosen catalyst may not be sufficiently nucleophilic to activate the sulfonyl chloride, especially with hindered alcohols.Switch to a more potent catalyst like DMAP.[4][7] Even a catalytic amount can significantly increase the reaction rate.[5]
Poor Leaving Group on Sulfonylating Agent If using a sulfonating agent other than a sulfonyl chloride, the leaving group may not be readily displaced.Consider using a sulfonyl chloride or a sulfonic anhydride for a more reactive electrophile.[1]
Steric Hindrance Both the alcohol and the sulfonylating agent can be sterically hindered, slowing down the reaction.Increase the reaction temperature (with caution to avoid decomposition) or use a less sterically hindered sulfonylating agent if possible. A highly active catalyst like DMAP is recommended.[4]
Presence of Water Moisture can hydrolyze the sulfonyl chloride and the activated intermediate, reducing the yield.Ensure all reagents and solvents are anhydrous. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inadequate Base If the generated HCl is not effectively neutralized, it can protonate the alcohol, reducing its nucleophilicity, or lead to side reactions.Use a stoichiometric amount of a non-nucleophilic base like triethylamine in addition to a nucleophilic catalyst.[3]
Problem 2: Formation of side products, such as alkyl chlorides or elimination products.
Potential Cause Explanation Recommended Solution
Reaction with Chloride The chloride leaving group from the sulfonyl chloride can act as a nucleophile and displace the newly formed sulfonate ester, especially if the sulfonate is a good leaving group.Use a sulfonylating agent with a non-nucleophilic leaving group, such as a sulfonic anhydride. Alternatively, running the reaction at a lower temperature can minimize this side reaction.[1]
Elimination Reactions If the substrate is a secondary or tertiary alcohol, the basic conditions can promote E2 elimination, especially at elevated temperatures.Use a non-nucleophilic, sterically hindered base. Running the reaction at lower temperatures is also advisable.
Acid-Catalyzed Rearrangement If acidic conditions develop (due to incomplete scavenging of HCl), carbocation formation can lead to rearrangement products, particularly with secondary and tertiary alcohols.[10]Ensure an adequate amount of base is present throughout the reaction to maintain non-acidic conditions.[11]
Problem 3: The reaction is very slow or stalls.
Potential Cause Explanation Recommended Solution
Low Reaction Temperature While lower temperatures can minimize side reactions, they can also significantly slow down the desired reaction.Gradually increase the reaction temperature while monitoring for the formation of byproducts using techniques like TLC or GC.[6]
Poor Solubility One or more of the reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.Choose a solvent in which all reactants are soluble. In some cases, using a salt of the sulfonic acid with improved solubility, like a tetrabutylammonium salt, can be beneficial.[2]
Catalyst Poisoning Impurities in the starting materials or solvent could be deactivating the catalyst.Purify the starting materials and ensure the use of high-purity, dry solvents.

Catalyst Selection Workflow

The selection of an appropriate catalyst is crucial for a successful sulfonylation reaction. The following workflow provides a decision-making framework.

Catalyst_Selection_Workflow Start Start: Define Substrate (Alcohol) Steric_Hindrance Is the alcohol sterically hindered? Start->Steric_Hindrance Acid_Sensitivity Is the substrate acid-sensitive? Steric_Hindrance->Acid_Sensitivity No Use_DMAP Use DMAP (catalytic) with a non-nucleophilic base (e.g., TEA) Steric_Hindrance->Use_DMAP Yes Base_Sensitivity Is the substrate base-sensitive? Acid_Sensitivity->Base_Sensitivity No Use_Non_Nucleophilic_Base Use a non-nucleophilic base (e.g., TEA) with sulfonyl chloride Acid_Sensitivity->Use_Non_Nucleophilic_Base Yes Use_Pyridine Use Pyridine (as catalyst and/or solvent) Base_Sensitivity->Use_Pyridine No Amine_Free_Method Consider an amine-free sulfonylation method (e.g., with 4-methylpyridine N-oxide) Base_Sensitivity->Amine_Free_Method Yes End End: Optimized Reaction Use_DMAP->End Use_Pyridine->End Use_Non_Nucleophilic_Base->End Amine_Free_Method->End

Caption: Decision workflow for catalyst selection in sulfonate ester synthesis.

Experimental Protocols

Protocol 1: General Procedure for Mesylation of a Primary Alcohol using Triethylamine and Methanesulfonyl Chloride

This protocol describes a general and rapid procedure for the synthesis of mesylates from a variety of alcohols.[3]

Materials:

  • Alcohol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), dry

  • Water

  • 10% Hydrochloric acid, cold

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the alcohol (1 equivalent) in dry dichloromethane to make an approximately 0.2 M solution in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.5 equivalents).[3]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.[3] Maintain the temperature at 0 °C during the addition.

  • Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow the reaction to warm to room temperature and stir for an additional 2 hours.[3]

  • Upon completion, dilute the reaction mixture with water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, cold 10% HCl, saturated sodium bicarbonate solution, and finally with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the desired methanesulfonate ester. Further purification can be achieved by chromatography if necessary.

Protocol 2: DMAP-Catalyzed Tosylation of a Sterically Hindered Alcohol

This protocol is adapted for alcohols that are less reactive due to steric hindrance.

Materials:

  • Sterically hindered alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), dry

  • Water

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the alcohol (1 mmol) in dry dichloromethane (5 mL) at 0 °C, add triethylamine (1.5 mmol) and a catalytic amount of DMAP (0.05-0.1 mmol).

  • Slowly add p-toluenesulfonyl chloride (1.2 mmol) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench with water and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Sources

Troubleshooting

Technical Support Center: Propyl Methanesulfonate Quenching &amp; Remediation

Welcome to the Technical Support Center for active pharmaceutical ingredient (API) synthesis and process chemistry. This guide provides authoritative, field-proven strategies for managing, quenching, and verifying the de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for active pharmaceutical ingredient (API) synthesis and process chemistry. This guide provides authoritative, field-proven strategies for managing, quenching, and verifying the destruction of propyl methanesulfonate (propyl mesylate)—a highly reactive alkylating agent and known Potential Genotoxic Impurity (PGI)[1].

Designed for drug development professionals, this document synthesizes kinetic data, mechanistic causality, and self-validating protocols to ensure your manufacturing processes remain compliant with stringent regulatory thresholds (e.g., ICH M7 guidelines).

Part 1: Mechanistic Causality (The "Why")

In pharmaceutical manufacturing, propyl methanesulfonate typically forms incidentally during salt formation steps when methanesulfonic acid (MSA) reacts with residual propanol[2]. This esterification is driven by a quasi-steady-state equilibrium where the methanesulfonate anion displaces water from a protonated alcohol[2].

Because propyl mesylate is a potent electrophile capable of alkylating DNA, regulatory agencies require its reduction to parts-per-million (ppm) levels[1]. Quenching relies on introducing a superior nucleophile to outcompete the API or biological targets, permanently destroying the mesylate ester via an SN2 displacement or hydrolysis pathway.

Pathway A Methanesulfonic Acid + Propanol B Propyl Methanesulfonate (Genotoxic Electrophile) A->B Esterification (Acidic) C Thiosulfate Quench [Soft Nucleophile] B->C SN2 Attack D Hydroxide Quench [Hard Nucleophile] B->D Hydrolysis E Bunte Salt (Water-Soluble, Safe) C->E Rapid Kinetics F Propanol + Mesylate (Safe) D->F Moderate Kinetics

Propyl methanesulfonate formation and subsequent quenching pathways.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is sodium thiosulfate (Na2S2O3) considered the gold standard for quenching alkyl mesylates? A: The selection of thiosulfate is grounded in Hard-Soft Acid-Base (HSAB) theory. Propyl mesylate features a "soft" electrophilic carbon center. Thiosulfate is a highly polarizable, "soft" nucleophile. This perfect orbital match results in exceptionally fast SN2 kinetics—often destroying the alkylating agent exponentially faster than "hard" nucleophiles like hydroxide or water[3].

Q: Can I prevent the formation of propyl mesylate entirely instead of relying on a post-reaction quench? A: Yes. Kinetic studies demonstrate that adding a slight molar excess of a weak base (such as 2,6-lutidine or utilizing the basic API itself) completely neutralizes the methanesulfonic acid. Without an acidic environment, the propanol cannot be protonated, which is the mandatory first step for water displacement. Consequently, the forward esterification reaction is halted[2].

Q: How do I analytically verify that the quenching process was successful? A: Verification requires trace analysis. A validated capillary gas chromatography method coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) is standard. Using a dissolve-and-injection approach in a splitless mode allows for a limit of detection (LOD) of ~1 ppm, ensuring the PGI is below the Threshold of Toxicological Concern (TTC)[4].

Part 3: Quantitative Quenching Data

To aid in reagent selection, the following table summarizes the kinetic profiles of common quenching agents against short-chain alkyl mesylates.

Quenching AgentReaction MechanismRelative KineticsEstimated Half-LifePrimary Byproduct
1 M Sodium Thiosulfate SN2 DisplacementVery Fast< 10 minBunte Salt (Water-soluble)
1 M Sodium Hydroxide SN2 / HydrolysisModerate1 - 4 hoursPropanol + Mesylate
Diethanolamine SN2 AlkylationFast10 - 30 minAlkylated Amine
Water (Thermal) SolvolysisSlow> 4 hoursPropanol + Mesylate

Part 4: Troubleshooting Guide

Issue 1: GC-MS detects >5 ppm propyl mesylate after 1 hour of thiosulfate quenching.

  • Root Cause: Biphasic reaction mixtures (organic solvent + aqueous quench) suffer from poor mass transfer, restricting the nucleophile from reaching the electrophile.

  • Solution: Increase the impeller agitation speed to maximize the interfacial surface area. Alternatively, introduce a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or a miscible co-solvent (like methanol) to improve thiosulfate solubility in the organic phase. Re-dose with 0.5 equivalents of 1 M Na2S2O3.

Issue 2: Significant API degradation or impurity formation observed during the quench.

  • Root Cause: Thermal runaway. The SN2 displacement and acid neutralization are highly exothermic. Localized heat spikes degrade sensitive APIs.

  • Solution: Strictly adhere to the cryogenic cooling step (0–5 °C) prior to addition. Use a buffered quench (e.g., mixing thiosulfate with sodium bicarbonate) to prevent localized pH extremes.

Part 5: Self-Validating Experimental Protocol

This protocol utilizes a closed-loop, self-validating architecture. It does not permit progression to the final workup until analytical data confirms the destruction of the genotoxic impurity.

Workflow S1 1. Cool Reaction (0-5 °C) S2 2. Add 1M Na2S2O3 (Dropwise) S1->S2 S3 3. Stir 60 min (Room Temp) S2->S3 S4 4. GC-MS Assay (Self-Validation) S3->S4 S4->S2 If > 1 ppm (Re-quench) S5 5. Phase Separation (Extract API) S4->S5 If < 1 ppm

Self-validating workflow for the thiosulfate-mediated quenching of propyl mesylate.

Standard Thiosulfate Quenching Methodology

Step 1: Thermal Stabilization

  • Action: Cool the crude reaction mixture containing the API and residual propyl methanesulfonate to 0–5 °C using an ice/brine bath.

  • Causality: Quenching reactions are exothermic. Pre-cooling suppresses thermal degradation of the target API and prevents the volatilization of low-boiling solvents.

Step 2: Nucleophile Introduction

  • Action: Dropwise addition of 1.5 to 2.0 molar equivalents of 1 M aqueous Sodium Thiosulfate (Na2S2O3).

  • Causality: Dropwise addition prevents localized concentration gradients. The excess equivalents ensure pseudo-first-order kinetics, driving the SN2 reaction to completion rapidly.

Step 3: Kinetic Incubation

  • Action: Remove the cooling bath and allow the biphasic mixture to warm to room temperature (20–25 °C). Stir vigorously (≥ 400 rpm) for 60 minutes.

  • Causality: Warming the mixture provides the activation energy required to accelerate the SN2 displacement, while vigorous stirring overcomes the biphasic mass-transfer limitations.

Step 4: In-Process Control (IPC) & Self-Validation

  • Action: Pause the workflow. Extract a 1 mL aliquot of the organic phase. Analyze via capillary GC-MS (splitless mode, PEG stationary phase)[4].

  • Causality: This is the self-validating checkpoint.

    • If propyl mesylate is < 1 ppm: Proceed to Step 5.

    • If propyl mesylate is > 1 ppm: The system rejects progression. Return to Step 2, add 0.5 eq of thiosulfate, and repeat the incubation.

Step 5: Phase Separation and Workup

  • Action: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO3), followed by brine. Discard the aqueous waste.

  • Causality: The SN2 reaction produces a Bunte salt (an S-alkyl thiosulfate), which is highly water-soluble. The aqueous washes partition this non-toxic byproduct and any unreacted thiosulfate entirely into the aqueous waste stream, leaving a purified, GTI-free organic API phase.

References

  • Title: Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Source: ResearchGate URL: [Link]

  • Title: A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes Source: ACS Publications URL: [Link]

  • Title: Trace analysis of residual methyl methanesulfonate, ethyl methanesulfonate and isopropyl methanesulfonate in pharmaceuticals by capillary gas chromatography with flame ionization detection Source: PubMed URL: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Thermal Stability of Methanesulfonic Acid Alkyl Esters

Welcome to the Technical Support Center for Methanesulfonic Acid Alkyl Esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the thermal stabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methanesulfonic Acid Alkyl Esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the thermal stability of these compounds. Alkyl methanesulfonates (mesylates) are potent alkylating agents, a property that makes them useful in synthesis but also raises significant concerns about their stability and potential as genotoxic impurities (PGIs).[1][2]

This document provides in-depth, field-proven insights into the mechanisms of their formation and degradation, offering practical troubleshooting advice and validated protocols to mitigate risks and ensure the integrity of your research and drug products.

Frequently Asked Questions (FAQs)

Q1: What are alkyl methanesulfonates, and why is their thermal stability a critical concern?

Alkyl methanesulfonates, also known as alkyl mesylates, are esters of methanesulfonic acid. Their general structure is R-OSO₂CH₃. The methanesulfonate anion (CH₃SO₃⁻) is an excellent leaving group, making these esters highly reactive alkylating agents.[3] This reactivity is the root of the stability concern. At elevated temperatures, they can readily participate in reactions, including decomposition or unintended alkylation of other molecules. In the pharmaceutical industry, they are a major concern as potential genotoxic impurities (PGIs), which can damage DNA and are potentially carcinogenic even at trace levels.[1][4][5] Regulatory bodies like the FDA and EMA have strict limits on their presence in active pharmaceutical ingredients (APIs).[5]

Q2: What is the primary mechanism for the thermal degradation or formation of alkyl methanesulfonates?

The formation of alkyl methanesulfonates is a significant issue when methanesulfonic acid (MSA) is used in the presence of alcohols, particularly at elevated temperatures.[1][6] For example, using methanol as a solvent for the crystallization of a mesylate salt of an API can lead to the formation of methyl methanesulfonate (MMS).[7][8] The reaction is an acid-catalyzed esterification.

Conversely, the degradation (hydrolysis or solvolysis) of an alkyl methanesulfonate is the reverse reaction, which can be influenced by factors like pH and the presence of nucleophiles.[7] Anhydrous methanesulfonic acid itself can decompose at temperatures above 200°C to form methyl methanesulfonate and SO₂.[6]

Q3: My API is a mesylate salt. At what temperatures should I become concerned about the formation of these genotoxic esters?

The formation of alkyl sulfonate esters is highly dependent on temperature, time, and the presence of acid.[9] Studies have shown that in a solution of methanesulfonic acid in methanol, the formation of methyl methanesulfonate (MMS) is observed between 40-60°C and increases with temperature.[8] While the methanesulfonate functional group in stable metal salts can be thermally stable up to 400°C, the risk in API synthesis arises from residual MSA or processing conditions with alcohols.[10][11] It is crucial to avoid prolonged heating in the presence of alcohols, especially under acidic conditions.[9] Any process step involving temperatures above 40°C should be carefully evaluated for the potential formation of these impurities.

Q4: How does water content affect the stability and formation of alkyl methanesulfonates?

Water plays a crucial role in mitigating the formation of alkyl methanesulfonates. The presence of even small amounts of water can significantly reduce the levels of ester formation by promoting the hydrolysis of any ester that is formed.[7][8] In one study, the presence of about 7% w/w water reduced the levels of MMS formation by approximately two-thirds.[7] Therefore, using anhydrous conditions during salt formation with MSA and an alcohol can inadvertently favor the formation of the genotoxic ester.

Q5: What are the recommended storage and handling conditions for materials containing or potentially forming alkyl methanesulfonates?

Given their reactivity and toxicity, stringent handling procedures are necessary.

  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed original containers.[12][13][14] Keep away from strong acids, bases, reducing agents, and sources of ignition.[12][15]

  • Handling: Avoid all personal contact, including inhalation of vapors or mists.[13][14] Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16] All work should be conducted in a well-ventilated area or a chemical fume hood.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Detection of a new, unexpected impurity peak during HPLC analysis of my mesylate API after thermal stress testing.

  • Probable Cause: You may be observing the formation of an alkyl methanesulfonate, especially if the API synthesis or formulation involved an alcohol (e.g., methanol, ethanol). Standard HPLC-UV methods may not be suitable for detecting these esters as they often lack a UV chromophore.[17]

  • Solution Pathway:

    • Confirm Identity: Use a more specific analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the preferred methods for identifying and quantifying these genotoxic impurities at trace levels.[2][18][19]

    • Review Process Conditions: Scrutinize your experimental protocol. Identify any steps where methanesulfonic acid or a mesylate salt is heated in the presence of an alcohol.

    • Implement Mitigation Strategy: If formation is confirmed, consider process modifications as described in Problem 2 .

Problem 2: My process requires heating a mesylate salt in an alcohol solvent, and I've confirmed the formation of the corresponding alkyl methanesulfonate. How can I prevent this?

  • Probable Cause: The combination of heat, an alcohol, and the methanesulfonic acid (or its conjugate acid form in solution) is catalyzing the esterification reaction.

  • Solution Pathway:

    • Reduce Temperature and Time: The most straightforward approach is to lower the reaction temperature and reduce the processing time as much as possible. The rate of ester formation is highly temperature-dependent.[8]

    • Introduce Water: As discussed in the FAQs, intentionally adding a controlled amount of water to the reaction mixture can inhibit the net formation of the ester by favoring its hydrolysis.[7]

    • pH Control: The formation of these esters requires highly acidic conditions.[9] Partially neutralizing any excess methanesulfonic acid with a non-nucleophilic base can dramatically reduce ester formation.[7][8] For example, using a slight molar excess of a basic API when forming the salt can consume the free acid.

    • Change Solvent: If feasible, replace the alcohol solvent with a non-hydroxylic solvent (e.g., acetonitrile, acetone, ethyl acetate) to eliminate one of the key reactants.[1]

Problem 3: I need to remove alkyl methanesulfonate impurities from my final product. What methods are effective?

  • Probable Cause: The impurity has already formed and must be actively removed or decomposed.

  • Solution Pathway:

    • Hydrolysis: The ester can be intentionally hydrolyzed back to methanesulfonic acid and the corresponding alcohol. This can be achieved by heating the product in an aqueous solution. The specific conditions (temperature, pH) will need to be optimized to ensure the stability of the desired API.

    • Treatment with Hydrogen Halides: A patented method describes the removal of alkyl alkanesulfonate esters by treating the mixture with a hydrogen halide, such as HCl.[6] This converts the ester into a volatile alkyl halide (e.g., methyl chloride), which can be easily removed, and methanesulfonic acid. This is particularly useful for purifying the acid itself.[6]

    • Chromatographic Purification: While challenging due to the reactivity of the esters, purification by chromatography may be an option, though it is often not practical on a large scale for removing trace impurities.

Data & Protocols

Table 1: Factors Influencing Methyl Methanesulfonate (MMS) Formation
ParameterConditionImpact on MMS FormationRationaleReference
Temperature Increased from 40°C to 60°CSignificant IncreaseEsterification is kinetically driven; higher temperature increases reaction rate.[8]
Water Content Presence of ~7% (w/w) waterReduced by ~66%Water promotes the reverse reaction (hydrolysis) of the ester.[7]
Acidity Partial neutralization of MSADramatic ReductionThe esterification reaction is acid-catalyzed. Reducing free acid slows formation.[7][8]
Solvent Use of non-hydroxylic solventsPreventionEliminates the alcohol reactant required for esterification.[1]
Protocol: Screening for Alkyl Methanesulfonate (AMS) Impurities by GC-MS

This protocol provides a general framework for the sensitive detection of common alkyl methanesulfonates like MMS and EMS in an API sample.

1. Objective: To qualitatively and quantitatively determine the presence of AMS impurities in a drug substance.

2. Materials:

  • API Sample

  • Reference standards for MMS, EMS, etc. (Caution: These are potent carcinogens)

  • Diluent: A suitable non-polar solvent like N,N-dimethylformamide or a mixture of acetonitrile, water, and ammonia (90:9:1 v/v/v).[2][18]

  • GC-MS system with a suitable capillary column (e.g., DB-WAX, GSBP-INOWAX).[18][20]

3. Standard Preparation:

  • Prepare a stock solution of each AMS reference standard (e.g., 100 µg/mL) in the chosen diluent. Handle with extreme care in a fume hood.

  • Perform serial dilutions to create a calibration curve covering the expected concentration range (e.g., 0.1 ppm to 5 ppm).

4. Sample Preparation:

  • Accurately weigh a suitable amount of the API (e.g., 300 mg) into a volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a final concentration (e.g., 30 mg/mL).[2]

  • The solution may require sonication to fully dissolve the API.

5. GC-MS Instrumental Conditions (Example):

  • Column: GSBP-INOWAX (30 m x 0.25 mm x 0.25 µm)[18]

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 1/10 or 1/50)[8]

  • Carrier Gas: Helium

  • Oven Program: Start at 100°C (hold 3 min), ramp at 15°C/min to 220°C (hold 16 min).[18]

  • MS Detector: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode for highest sensitivity. Monitor characteristic ions for each target analyte (e.g., for MMS, m/z 79, 95, 110).[8]

6. Analysis:

  • Inject the standards to establish the calibration curve.

  • Inject the sample solution.

  • Identify peaks by comparing retention times and mass spectra with the reference standards.

  • Quantify any detected AMS impurities using the calibration curve.

Visualizations

Diagram: Formation Pathway of Alkyl Methanesulfonates

This diagram illustrates the acid-catalyzed reaction between methanesulfonic acid and an alcohol, which leads to the formation of a potentially genotoxic alkyl methanesulfonate ester.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products MSA Methanesulfonic Acid (CH₃SO₃H) AMS Alkyl Methanesulfonate (R-OSO₂CH₃) {Genotoxic Impurity} MSA->AMS Esterification ROH Alcohol (R-OH) ROH->AMS Heat Elevated Temperature (e.g., >40°C) Heat->AMS Acid Acidic Environment (H⁺) Acid->AMS AMS->MSA Hydrolysis Water Water (H₂O) Water_out + AMS->Water_out Water_out->Water G Start Start: Unexpected Peak in Stressed Sample ConfirmID 1. Confirm Identity (GC-MS or LC-MS/MS) Start->ConfirmID IsAMS Is impurity an Alkyl Methanesulfonate? ConfirmID->IsAMS Review 2. Review Process Conditions (Temp, Solvent, Time, pH) IsAMS->Review Yes Stop End: Not an AMS Impurity. Investigate other causes. IsAMS->Stop No Modify 3. Modify Process Review->Modify Validate 4. Validate New Process (Re-analyze for AMS) Modify->Validate End End: Process Optimized, Impurity Controlled Validate->End

Caption: Decision workflow for identifying and mitigating alkyl methanesulfonate impurities.

References

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions | Organic Process Research & Development - ACS Publications. (n.d.).
  • Evaluation of DNA Damage by Methyl Methane Sulfonate in Allium cepa Root Cells by Comet Assay - World Journal of Environmental Biosciences. (n.d.).
  • Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC. (n.d.).
  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - MDPI. (2022, March 17).
  • US7297813B2 - Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media - Google Patents. (n.d.).
  • Methyl methanesulfonate - Santa Cruz Biotechnology. (n.d.).
  • Methyl methanesulfonate - Apollo Scientific. (2023, March 12).
  • SAFETY DATA SHEET - Moltox. (n.d.).
  • (PDF) Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - ResearchGate. (2025, October 31).
  • An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide - Benchchem. (n.d.).
  • Thermal decomposition of metal methanesulfonates in air | Request PDF - ResearchGate. (2025, August 5).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid - Google Patents. (n.d.).
  • LY2835219 (methanesulfonate) SAFETY DATA SHEET Section 2. Hazards Identification - Amazon S3. (2015, June 30).
  • Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical - SciSpace. (n.d.).
  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A - Product Quality Research Institute. (n.d.).
  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation - ACS Publications. (2009, January 14).
  • Alkyl Methane Sulfonates - Fatty Acid & Lipids / Alfa Chemistry. (n.d.).
  • Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer - PMC. (n.d.).
  • (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ResearchGate. (n.d.).
  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients Research Article. (2017, September 9).

Sources

Troubleshooting

Avoiding emulsion formation during aqueous extraction of propyl methanesulfonate

Technical Support Center: Troubleshooting Aqueous Extraction of Propyl Methanesulfonate Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Extraction of Propyl Methanesulfonate

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the synthesis and purification of alkylating agents. Specifically, it addresses the persistent issue of emulsion formation during the liquid-liquid extraction (LLE) of propyl methanesulfonate (PMS).

By understanding the physiochemical causality behind phase separation failures, you can implement self-validating protocols to ensure high yield and purity without the bottleneck of stubborn emulsions.

Workflow: Emulsion Prevention & Resolution Decision Tree

G Start Crude PMS in Organic Phase (e.g., EtOAc or DCM) Wash Add Aqueous Wash (Water or NaHCO3) Start->Wash Mix Gentle Swirling (Avoid Vigorous Shaking) Wash->Mix Check Phase Separation Check Mix->Check Emulsion Emulsion Forms? Check->Emulsion Brine Add Saturated NaCl (Brine) To Increase Ionic Strength Emulsion->Brine Yes Filter Filter through Celite To Remove Particulates Emulsion->Filter Persistent Centrifuge Centrifuge (2500 rpm) Mechanical Separation Emulsion->Centrifuge Stubborn Success Isolate Organic Phase Emulsion->Success No Brine->Check Filter->Success Centrifuge->Success

Decision tree for preventing and resolving emulsions during propyl methanesulfonate extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do emulsions form so frequently during the aqueous workup of propyl methanesulfonate? A: Emulsions are stable mixtures of two immiscible liquids where one is dispersed as microscopic droplets within the other[1]. During the synthesis of propyl methanesulfonate (typically from propanol, methanesulfonyl chloride, and a base like triethylamine), several byproducts are generated, including triethylamine hydrochloride and unreacted methanesulfonic acid[2]. Methanesulfonate salts are highly soluble in water and can act as mild surfactant-like impurities, lowering the interfacial tension between the organic solvent (e.g., dichloromethane or ethyl acetate) and the aqueous layer[3][4]. When combined with vigorous shaking, this creates fine, stabilized droplets that fail to coalesce, resulting in a cloudy, inseparable mid-layer[1].

Q2: How can I prevent emulsion formation before it starts? A: Prevention relies on minimizing shear force and maximizing density differentials.

  • Gentle Mixing: Instead of vigorously shaking the separatory funnel, gently invert it or swirl it in a circular motion[3]. This provides enough surface area contact for the extraction of water-soluble impurities without providing the kinetic energy required to shear the liquids into micro-droplets[1].

  • Solvent Selection: If you are using dichloromethane (DCM), its density (1.33 g/cm³) is relatively close to dense aqueous salt solutions, which slows phase separation[5]. Consider using ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) as the extraction solvent, as their lower densities create a sharper contrast with the aqueous phase.

Q3: An emulsion has formed in my separatory funnel. What is the immediate first step to resolve it? A: The most reliable first-line intervention is "salting out"[3]. Add a small volume of saturated sodium chloride solution (brine) to the separatory funnel and gently swirl[1]. Brine drastically increases the ionic strength and density of the aqueous layer. This forces the organic molecules (including the slightly polar propyl methanesulfonate) out of the aqueous phase and increases the density differential between the two layers, prompting the microscopic droplets to coalesce[5].

Q4: The emulsion persists despite the addition of brine. What mechanical interventions are reliable? A: If chemical adjustment fails, you must rely on mechanical disruption:

  • Centrifugation: This is the most highly effective mechanical method[1]. Transfer the emulsion to balanced centrifuge tubes and spin at 2000–3000 rpm for 5–10 minutes. The g-force rapidly overcomes the stabilization energy of the emulsion, forcing the denser phase to the bottom[3].

  • Celite Filtration: If the emulsion is stabilized by fine, insoluble particulates (such as precipitated amine salts), vacuum filtration of the entire biphasic mixture through a pad of Celite or a glass wool plug will physically strip the stabilizing solids and break the emulsion[1][3].

Quantitative Comparison of Emulsion-Breaking Techniques

To aid in rapid decision-making at the bench, the following table summarizes the quantitative metrics and practical trade-offs of standard emulsion-breaking techniques.

Troubleshooting TechniquePrimary Mechanism of ActionEstimated Resolution TimeTypical Success RatePrimary Risk / Drawback
Saturated NaCl (Brine) Increases aqueous density & ionic strength5–10 minsHigh (80%)May precipitate organic salts if overused.
Centrifugation Mechanical phase separation via g-force10–15 minsVery High (95%)Volume limited by available centrifuge rotor capacity.
Celite Filtration Physically removes particulate emulsifiers15–20 minsMedium-High (75%)Potential loss of target product trapped on the filter cake.
Solvent Dilution Alters organic phase density to increase differential5 minsMedium (60%)Increases total extraction volume, complicating evaporation.

Self-Validating Experimental Protocols

Protocol A: Optimized Emulsion-Free Aqueous Extraction of Propyl Methanesulfonate

This protocol is designed to validate itself: if steps are followed correctly, the phase boundary will remain sharp and visible throughout the procedure.

  • Preparation: Transfer the crude reaction mixture containing propyl methanesulfonate (dissolved in EtOAc or DCM) into a separatory funnel. Ensure the funnel is no more than 60% full to allow for proper mixing[6].

  • First Wash (Quench): Add an equal volume of cold 5% aqueous NaHCO3​ to neutralize any residual methanesulfonic acid.

  • Agitation: Do not shake. Hold the funnel by the stopper and stopcock, and gently invert it 5 to 8 times. Vent the stopcock after every two inversions to release CO2​ gas[5].

  • Separation Check: Secure the funnel on a ring stand. The layers should begin separating immediately. Wait 5 minutes. A sharp, distinct boundary indicates a successful, emulsion-free wash.

  • Drain: Carefully drain the lower layer. Self-validation step: If you are unsure which layer is aqueous, add 2-3 drops of water; watch where the drops travel to confirm the aqueous phase[5][6].

  • Final Wash: Repeat the gentle inversion process with saturated aqueous NaCl (brine) to remove residual water from the organic phase prior to drying over anhydrous Na2​SO4​ .

Protocol B: Breaking a Stubborn Emulsion via Celite Filtration

Use this protocol when brine addition fails and centrifugation is not viable due to large volumes.

  • Setup: Assemble a Buchner funnel over a clean filter flask connected to a vacuum line.

  • Pad Preparation: Slurry 10–15 grams of Celite 545 in the same organic solvent used for your extraction. Pour the slurry into the Buchner funnel under a gentle vacuum to create a uniform, flat pad (approx. 1 cm thick).

  • Filtration: Pour the stubborn emulsion directly from the separatory funnel onto the Celite pad under vacuum[1].

  • Phase Re-evaluation: Transfer the filtrate from the vacuum flask back into a clean separatory funnel. The mechanical shearing through the microscopic pores of the Celite, combined with the removal of stabilizing particulates, will cause the layers to separate rapidly into two distinct phases[3].

  • Recovery: Rinse the Celite pad with an additional 20 mL of your organic solvent to ensure no propyl methanesulfonate is left behind, and add this rinse to the separatory funnel.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Chromatography Online.
  • Problems with extractions - Chemistry Teaching Labs. University of York.
  • Technical Support Center: Resolving Emulsion Issues During Aqueous Workup of 2-Bromo. Benchchem.
  • 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts.
  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. PMC.
  • Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for the Synthesis of an MR Antagonist. ACS Publications.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Sulfonate Ester Detection

For researchers, scientists, and drug development professionals, ensuring the safety and purity of pharmaceutical products is paramount. A significant challenge in this endeavor is the control of potentially genotoxic im...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the safety and purity of pharmaceutical products is paramount. A significant challenge in this endeavor is the control of potentially genotoxic impurities (PGIs), such as sulfonate esters. These compounds can arise from the use of sulfonic acids or their derivatives in the presence of alcohols during the manufacturing process of active pharmaceutical ingredients (APIs). Due to their ability to alkylate DNA, their presence, even at trace levels, is a major safety concern, drawing strict scrutiny from regulatory bodies worldwide.[1][2]

This guide provides an in-depth comparison of the primary analytical methodologies for detecting and quantifying sulfonate esters. It is designed to move beyond a simple recitation of protocols, instead offering a rationale for methodological choices, insights into potential pitfalls, and a clear framework for robust method validation, grounded in scientific first principles and regulatory expectations.

The Regulatory Imperative: Why We Test for Sulfonate Esters

The core directive for controlling these impurities comes from guidelines like the International Council for Harmonisation's (ICH) M7 guideline.[1][3] This framework introduces the concept of the Threshold of Toxicological Concern (TTC) , which for most genotoxic impurities is set at 1.5 µ g/day for lifetime exposure.[1][3][4] This incredibly low limit necessitates highly sensitive and specific analytical methods. The goal of any control strategy, supported by analytical testing, is to demonstrate that the level of any sulfonate ester in the final drug product is consistently below this threshold.

A risk-based approach is central to the ICH M7 guideline.[1] This involves evaluating the manufacturing process to identify potential sources of sulfonate ester formation and assessing the process's capability to purge these impurities. Analytical testing becomes the definitive tool to validate this risk assessment and ensure patient safety.

cluster_0 Risk Assessment & Control Workflow (ICH M7) A Identify Potential Impurities (Synthesis Route Analysis) B In Silico Assessment (QSAR for Genotoxicity) A->B C Impurity Classified as Mutagenic (Class 1 or 2)? B->C D Define Control Strategy C->D Yes E Option 1: Control at or below Acceptable Intake (AI/TTC) D->E F Option 2: 'As Low As Reasonably Practicable' (ALARP) D->F G Option 3: Process Controls & Purge Factor Justification D->G H Develop & Validate Analytical Method E->H F->H G->H If data required to support purge I Routine Testing or Skip-Testing Justified? H->I

Caption: High-level workflow for assessing and controlling genotoxic impurities per ICH M7 guidelines.

Core Methodologies: A Head-to-Head Comparison

The two primary analytical techniques for trace-level sulfonate ester analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them is not arbitrary; it is dictated by the physicochemical properties of the target analytes and the drug substance matrix.

cluster_1 Decision Tree for Method Selection Start Target Sulfonate Ester(s) & Drug Substance Matrix Q1 Are analytes volatile & thermally stable? (e.g., MMS, EMS, MPS) Start->Q1 GC_Path GC-MS is a strong candidate Q1->GC_Path Yes LC_Path LC-MS is the preferred method Q1->LC_Path No Q2 Is derivatization required for GC suitability? GC_Path->Q2 Final_LC Proceed with LC-MS LC_Path->Final_LC Q3 Risk of false positives from residual alcohols in matrix? Q2->Q3 Yes Final_GC Proceed with GC-MS (Direct or Derivatization) Q2->Final_GC No Q3->Final_GC No Q3->Final_LC Yes

Caption: Decision-making framework for selecting between GC-MS and LC-MS for sulfonate ester analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds. It excels in separating simple, low-molecular-weight alkyl sulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).

  • The Causality of Choice: The fundamental requirement of GC is that the analyte must be volatilized without degradation in the heated injector port. This makes it inherently suitable for small, thermally stable sulfonate esters.

  • To Derivatize or Not to Derivatize? This is a critical experimental decision.

    • Direct Injection: For the most volatile esters, direct injection is simpler and avoids potential side reactions.[5] This is the preferred approach when possible, as it minimizes sample handling and sources of error.

    • Derivatization: For less volatile or more polar sulfonate esters, derivatization is employed to increase volatility and improve chromatographic peak shape.[6] However, this introduces complexity. A significant risk is the potential for residual alcohols in the API sample to react with the derivatization agent, leading to false-positive results.[7] This necessitates rigorous specificity studies during validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is arguably the more versatile and widely applied technique for sulfonate ester analysis today. It is particularly suited for a broader range of esters, including aromatic (e.g., besylates, tosylates) and higher-molecular-weight alkyl sulfonates, as well as those that are thermally labile.[1][8]

  • The Causality of Choice: LC separates compounds in the liquid phase, eliminating the need for volatilization and thus broadening the scope of analyzable compounds.

  • The Ionization Conundrum: APCI vs. ESI: The choice of ionization source is the most critical parameter for successful LC-MS analysis of sulfonate esters.

    • Electrospray Ionization (ESI): While common, ESI often provides poor sensitivity and reproducibility for sulfonate esters. This is because these molecules have low proton affinity and are easily outcompeted by the formation of sodium ([M+Na]+) or ammonium ([M+NH4]+) adducts, which fragments inefficiently.[7][9]

    • Atmospheric Pressure Chemical Ionization (APCI): APCI has proven to be a more robust and sensitive ionization technique for this compound class.[7][8][9] It often produces a stable precursor ion in negative mode, [M-alkyl]-, which allows for highly specific and sensitive detection using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[7][9]

Comparative Summary
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analytes Suited For Volatile, thermally stable, low MW alkyl sulfonates (e.g., MMS, EMS).Broad range: Alkyl & aryl sulfonates, non-volatile, thermally labile compounds.[8][10]
Sample Preparation Direct injection or derivatization. Derivatization adds complexity and risk of false positives.[7]Typically "dilute-and-shoot" after extraction. Simpler and more direct.
Key Strengths Excellent chromatographic resolution for simple esters.High versatility, applicability to a wide range of compounds, and typically higher sensitivity.
Key Weaknesses Limited to volatile/thermally stable compounds. Derivatization can be problematic.Potential for matrix effects. Ionization source selection (APCI often superior to ESI) is critical.[9]
Typical LOQ 0.1 - 1.0 ng/mL (ppm levels relative to API).[5][7]1 - 15 ng/mL, highly compound-dependent. Can reach sub-ppm levels relative to API.[8][11]

The Pillars of Method Validation

Once a method is developed, it must be rigorously validated to prove it is fit for purpose, as per ICH Q2(R1) guidelines. This is not a checklist exercise; it is the process of building a self-validating system that ensures trustworthy data.

Validation ParameterPurpose & CausalityTypical Acceptance Criteria
Specificity / Selectivity Proves the method can unequivocally assess the analyte in the presence of other components (API, other impurities, matrix). This is the foundation of a reliable method.No interference at the retention time of the analyte(s) in blank and placebo samples. Peak purity should be demonstrated.[12]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Important for confirming the absence of an impurity.Signal-to-Noise (S/N) ratio ≥ 3.[13]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is the most critical parameter for GTI analysis , as the method's LOQ must be at or below the control threshold (e.g., TTC).S/N ratio ≥ 10.[2][13] Precision (%RSD) ≤ 20%, Accuracy (Recovery) 70-130%.
Linearity Demonstrates a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99. Visual inspection of the calibration curve.[12]
Range The interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.Typically from LOQ to 120% of the specification limit.[12]
Accuracy The closeness of the test results to the true value. Assessed by spike/recovery experiments at multiple levels, including the LOQ.Recovery typically within 80-120% for trace impurities.[14]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Includes Repeatability (same lab, short interval) and Intermediate Precision (different days, analysts, equipment).Relative Standard Deviation (%RSD) should be evaluated at multiple concentrations and should not exceed 15-20% at the LOQ.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).The results should remain within the established precision of the method.

Experimental Protocols: From Theory to Practice

The following protocols are generalized examples. They must be optimized and fully validated for the specific analyte, drug substance, and instrumentation used.

Protocol: GC-MS for Methyl, Ethyl, and Isopropyl Methanesulfonate (Direct Injection)
  • Standard Preparation: Prepare a stock solution of the sulfonate esters in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).[7] Serially dilute to create calibration standards bracketing the target concentration (e.g., from 0.5 ppm to 5 ppm relative to the API concentration).

  • Sample Preparation: Dissolve a known amount of the drug substance (e.g., 100 mg) in the chosen solvent (e.g., 2 mL) to achieve the target concentration (e.g., 50 mg/mL). Vortex and centrifuge if necessary.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: 240 °C, Splitless mode.[5]

    • Oven Program: 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.

    • Carrier Gas: Helium at 1.0 mL/min.[5]

    • MS Conditions: Electron Ionization (EI) at 70 eV.[5]

    • Acquisition: Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for each analyte.

Protocol: LC-APCI-MS/MS for a Broad Range of Sulfonate Esters
  • Standard Preparation: Prepare a mixed stock solution of the target sulfonate esters (e.g., methyl, ethyl, propyl esters of methanesulfonate, benzenesulfonate, and p-toluenesulfonate) in Acetonitrile.[8] Serially dilute to create calibration standards.

  • Sample Preparation: Dissolve a known amount of drug substance (e.g., 20 mg) in a suitable solvent (e.g., 10 mL of Acetonitrile/Water). Vortex to dissolve and filter through a 0.22 µm filter.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A time-based gradient optimized to separate the target analytes.

    • Flow Rate: 0.3 mL/min.

    • MS Conditions:

      • Ion Source: APCI (Atmospheric Pressure Chemical Ionization), often in negative ion mode.[9]

      • Acquisition: Multiple Reaction Monitoring (MRM). Optimize precursor-product ion transitions for each analyte.[8]

A Novel Alternative: Indirect Analysis of Reactive Esters

For certain highly reactive and unstable sulfonate esters, direct analysis by GC-MS or LC-MS can be challenging. A novel approach takes advantage of this reactivity.[2][15] The method involves intentionally hydrolyzing the unstable sulfonate ester to its corresponding stable sulfonate anion and alcohol.[15] The stable sulfonate anion can then be readily quantified by a validated LC-MS method, serving as an indirect measure of the original reactive ester.[2] This strategy transforms a difficult analytical problem into a more manageable one, demonstrating the importance of adapting methodologies to the specific chemical nature of the impurity.

Conclusion: A Commitment to Scientific Integrity

The validation of analytical methods for sulfonate ester detection is a critical component of ensuring pharmaceutical safety. It is a process that demands more than technical execution; it requires a deep understanding of the chemistry of the impurities, the strengths and limitations of the analytical instrumentation, and the logic underpinning regulatory guidelines. By choosing the appropriate technique—be it the targeted precision of GC-MS or the broad versatility of LC-APCI-MS/MS—and validating it against rigorous performance standards, scientists can generate data that is not only accurate and reliable but also fundamentally trustworthy. This commitment to scientific integrity is the ultimate safeguard for the patients who depend on the quality of our products.

References

  • Control of Genotoxic Impurities as a Critical Quality Attribute - TAPI. TAPI.
  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes - ResearchGate. ResearchGate.
  • Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science.
  • Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention - PubMed. PubMed.
  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis . ACS Publications. Available at: [Link]

  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC . NCBI. Available at: [Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. Available at: [Link]

  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed . PubMed. Available at: [Link]

  • Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050 . Shimadzu. Available at: [Link]

  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - Semantic Scholar . Semantic Scholar. Available at: [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester - Novatia, LLC . Novatia, LLC. Available at: [Link]

  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis - ACS Publications. ACS Publications.
  • Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science.
  • Analysis of Sulfonic acid ester . Inertsil. Available at: [Link]

  • PhRMA, USFDA, and EMA recommended acceptable qualification thresholds for genotoxic impurities in pharmaceuticals in clinical studies - ResearchGate. ResearchGate.
  • Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - MDPI . MDPI. Available at: [Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC . NCBI. Available at: [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes - Semantic Scholar. Semantic Scholar.
  • Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography - PubMed. PubMed.
  • M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry - Food and Drug Administration . FDA. Available at: [Link]

  • Sulfonate Esters - Product Quality Research Institute . PQRI. Available at: [Link]

  • Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry - PubMed. PubMed.
  • GC Derivatization . University of Arizona. Available at: [Link]

  • Validation of Analytical Methods - IntechOpen . IntechOpen. Available at: [Link]

  • Validation of analytical methods for active constituents and agricultural products . Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]

  • Validation of Analytical Methods: A Review - Gavin Publishers . Gavin Publishers. Available at: [Link]

Sources

Comparative

Quantitative NMR (qNMR) for Purity Assessment of Propyl Methanesulfonate: A Comparative Guide

The accurate determination of chemical purity is the cornerstone of reliable pharmaceutical development. Propyl methanesulfonate (PMS) is an alkyl sulfonate ester that frequently arises as a byproduct during the synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of chemical purity is the cornerstone of reliable pharmaceutical development. Propyl methanesulfonate (PMS) is an alkyl sulfonate ester that frequently arises as a byproduct during the synthesis of active pharmaceutical ingredients (APIs) when methanesulfonic acid reacts with propanol. Because alkyl sulfonates are direct-acting bacterial mutagens, regulatory agencies (such as the ICH M7 guideline) classify them as potential genotoxic impurities (PGIs)[1].

To control PMS at parts-per-million (ppm) levels in drug substances, analytical laboratories rely on highly sensitive chromatographic methods (GC-MS or LC-MS). However, calibrating these instruments requires a certified reference standard of PMS with a known, absolute purity . This guide explores why Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard for establishing the absolute purity of PMS reference materials, objectively comparing its performance against traditional chromatographic alternatives.

The Analytical Challenge: Why Traditional Methods Fall Short

Assessing the absolute purity of a reference standard presents a unique metrological challenge. Traditional methods rely heavily on the "mass balance" approach (100% minus the sum of impurities) or require a pre-existing standard of the analyte itself.

  • HPLC-UV/MS: PMS lacks a conjugated π -system, meaning it has virtually no UV chromophore. While LC-MS can detect PMS, mass spectrometry is highly susceptible to matrix effects and ionization suppression, making absolute quantification without an identical isotopic standard highly inaccurate.

  • GC-FID/MS: Gas chromatography is the standard for trace analysis of volatile alkyl methanesulfonates [2]. However, using GC to determine the absolute purity of the PMS standard itself is flawed. GC requires response factor calibration against a known standard—creating a circular dependency. Furthermore, GC cannot detect non-volatile inorganic salts or highly polar impurities that may be present in the PMS batch, leading to an overestimation of purity.

The qNMR Advantage

qNMR bypasses these limitations by operating as a primary ratio analytical method [3]. The fundamental causality of qNMR is that the area under a nuclear resonance signal is directly proportional to the number of nuclei (protons) generating it, regardless of the molecule's chemical structure. Therefore, the absolute mass fraction of PMS can be determined by comparing its proton signals against a completely different, highly pure internal standard (IS).

Experimental Methodology: Step-by-Step qNMR Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . It does not merely list steps but explains the physicochemical causality dictating each parameter.

Step 1: Internal Standard (IS) and Solvent Selection
  • Action: Select Maleic Acid (Certified Reference Material, >99.9% purity) as the IS and Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) as the solvent.

  • Causality: Maleic acid produces a sharp, distinct singlet at ~6.3 ppm in DMSO- d6​ . PMS exhibits signals at ~4.2 ppm (O-CH 2​ , triplet), ~3.0 ppm (S-CH 3​ , singlet), ~1.8 ppm (CH 2​ , multiplet), and ~1.0 ppm (CH 3​ , triplet). Choosing Maleic acid ensures zero signal overlap, which is a strict prerequisite for accurate integration. DMSO- d6​ is selected because it completely solubilizes both the polar IS and the organic PMS.

Step 2: Gravimetric Sample Preparation
  • Action: Using a microbalance (resolution 0.001 mg), accurately weigh ~10 mg of the PMS sample and ~5 mg of the Maleic acid IS into the same vial. Co-dissolve in 0.75 mL of DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Causality: Because qNMR calculates the molar ratio of the components, gravimetric precision is the primary bottleneck for accuracy [4]. Co-dissolving the analyte and IS in the same vial eliminates volumetric transfer errors.

Step 3: NMR Acquisition Parameters
  • Action: Acquire the 1 H-NMR spectrum on a 400 MHz or 600 MHz spectrometer using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to 60 seconds.

  • Causality: The D1​ must exceed 5 × T1​ (the longitudinal relaxation time of the slowest relaxing proton in the mixture). This ensures that >99.3% of the bulk magnetization vector returns to the z-axis before the next pulse. If D1​ is too short, the signals will saturate, artificially lowering the integral area and destroying quantitative accuracy.

Step 4: Self-Validating Purity Calculation
  • Action: Process the data with strict manual phase and baseline correction. Calculate the absolute purity ( PPMS​ ) using the following equation:

    PPMS​=IIS​IPMS​​×NPMS​NIS​​×MIS​MPMS​​×WPMS​WIS​​×PIS​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

  • Self-Validating Mechanism: Calculate PPMS​ twice—once using the PMS S-CH 3​ singlet (3.0 ppm, N=3 ) and once using the O-CH 2​ triplet (4.2 ppm, N=2 ). If the two calculated purities match within statistical variance (<0.5%), the protocol self-validates. A match proves that no hidden, structurally related impurities are co-resonating under either target peak.

Workflow Visualization

Below is the logical workflow for the qNMR purity assessment, emphasizing the critical self-validation checkpoint.

G Start Propyl Methanesulfonate (PMS) Batch Sample Prep Sample Preparation Co-dissolve PMS & Maleic Acid (IS) in DMSO-d6 Start->Prep Acq NMR Acquisition Set D1 > 5×T1 to Ensure Complete Relaxation Prep->Acq Process Data Processing Phase/Baseline Correction & Target Signal Integration Acq->Process Validate Self-Validation Compare Purities from S-CH3 and O-CH2 Signals Process->Validate Result Absolute Purity (%) Reported Validate->Result

Figure 1: qNMR workflow for PMS purity assessment, highlighting the self-validating signal check.

Comparative Performance Data

To objectively evaluate qNMR against alternative methods for reference standard purity assessment, we summarize the quantitative performance metrics below. While GC-FID is superior for detecting trace PMS in a bulk API matrix, qNMR is unequivocally superior for certifying the PMS reference standard itself.

Analytical ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Primary Principle Direct nuclear response (Ratio)Partitioning & thermal detectionPartitioning & UV absorbance
Reference Standard Required? No (Uses independent IS)Yes (Requires pure PMS)Yes (Requires pure PMS)
Detection of Inorganics Yes (via mass balance deviation)No (Invisible to FID)No (Invisible to UV)
Typical Accuracy ± 0.5% to 1.0%± 1.0% to 2.0%± 1.5% to 3.0%
Sample Destructiveness Non-destructiveDestructiveDestructive
Run Time 15 – 30 minutes20 – 45 minutes10 – 30 minutes
Best Use Case Absolute purity certification Trace PGI quantification in APIsRoutine batch monitoring (if derivatized)

Conclusion

For drug development professionals tasked with controlling genotoxic impurities, the accuracy of trace analytical methods is entirely dependent on the quality of the reference standards used. Traditional chromatographic techniques fail to provide an independent, absolute measure of Propyl Methanesulfonate purity due to their reliance on homologous calibration and inability to detect non-volatile matrix components.

qNMR circumvents these issues by utilizing intrinsic nuclear physics. By enforcing strict relaxation delays and employing a self-validating multi-signal integration strategy, qNMR delivers an absolute, highly accurate mass fraction of PMS. This ensures that subsequent trace GC/LC analyses of APIs are anchored to a metrologically sound foundation.

References

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions Organic Process Research & Development - ACS Publications URL:[Link]

  • Analysis of Potential Genotoxic Impurities (PGI) in Active Pharmaceutical Ingredients (API) by GCMS/MS Shimadzu Application News URL:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works ResolveMass Laboratories Inc. URL:[Link]

  • Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals PubMed - National Institutes of Health URL:[Link]

Validation

Benchmarking propyl methanesulfonate synthesis against other methods

Benchmarking Propyl Methanesulfonate Synthesis: A Comparative Guide for Process Chemists As a Senior Application Scientist, I frequently encounter challenges in optimizing the synthesis of alkyl sulfonates. Propyl methan...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Propyl Methanesulfonate Synthesis: A Comparative Guide for Process Chemists

As a Senior Application Scientist, I frequently encounter challenges in optimizing the synthesis of alkyl sulfonates. Propyl methanesulfonate (PMS) is a highly reactive alkylating agent widely utilized in the synthesis of pharmaceutical intermediates, polymers, and specialized surface coatings. However, selecting the optimal synthetic route requires balancing yield, purity, scalability, and the specific tolerance of your substrate to byproducts.

This guide objectively benchmarks the traditional synthesis of propyl methanesulfonate against modern alternative methodologies, providing the mechanistic causality and self-validating experimental protocols necessary to ensure scientific integrity in your workflows.

Mechanistic Overview & Logical Relationships

The synthesis of propyl methanesulfonate fundamentally relies on the conversion of the hydroxyl group of 1-propanol into a superior leaving group. This is achieved via a nucleophilic acyl substitution at the sulfur center of a sulfonylating agent[1]. The oxygen atom of 1-propanol acts as the nucleophile, attacking the electrophilic sulfur to form a transient tetrahedral intermediate, which subsequently collapses to yield the target ester[2].

Pathway A 1-Propanol (Nucleophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack B Sulfonylating Agent (Electrophile) B->C Sulfonyl Transfer D Propyl Methanesulfonate (Target Ester) C->D Collapse & Elimination E Leaving Group (Cl⁻ or MsO⁻) C->E Byproduct Cleavage

Logical pathway of propyl methanesulfonate synthesis via nucleophilic acyl substitution.

Benchmarking Synthetic Methodologies

To make an informed decision for your specific application, we must benchmark the three primary methods for synthesizing propyl methanesulfonate:

  • Method A: Methanesulfonyl Chloride (MsCl) + Base. The industry standard. It is highly cost-effective and scalable but generates chloride ions, which can lead to the formation of propyl chloride as an unwanted byproduct[1].

  • Method B: Methanesulfonic Anhydride (Ms₂O) + Base. The halogen-free alternative. Because the leaving group is a resonance-stabilized methanesulfonate anion rather than a chloride ion, this method entirely prevents chlorinated byproducts, making it ideal for highly sensitive or pharmaceutical-grade syntheses[3].

  • Method C: Silver Methanesulfonate (AgOMs) Salt Metathesis. A highly specialized approach where propyl iodide is reacted with AgOMs. The reaction is driven forward by the precipitation of silver iodide. It avoids acidic/basic conditions entirely but is limited by high reagent costs[4].

Quantitative Performance Comparison
MetricMethod A: MsCl (Standard)Method B: Ms₂O (Halogen-Free)Method C: AgOMs (Metathesis)
Typical Yield 90–95%85–90%70–80%
Crude Purity >95% (Trace propyl chloride)>98% (Halogen-free)>95%
Reaction Time 1–2 hours2–4 hours12–24 hours
Primary Byproduct Amine hydrochloride saltAmine methanesulfonate saltSilver Iodide (solid precipitate)
Cost / Scalability Low Cost / High ScalabilityMedium Cost / Medium ScalabilityHigh Cost / Low Scalability

Validated Experimental Protocols

The following protocols are designed as self-validating systems. I have explicitly detailed the causality behind each step to ensure you understand why the chemistry behaves the way it does, allowing for real-time troubleshooting.

Protocol A: Synthesis via Methanesulfonyl Chloride (MsCl)

1. Preparation & Setup: Dissolve 1.0 equivalent of 1-propanol and 1.2 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Causality: TEA acts as an acid scavenger. By neutralizing the HCl generated during the reaction, TEA prevents acid-catalyzed side reactions and drives the equilibrium toward the product[1].

2. Temperature Control: Cool the reaction flask to 0°C using an ice-water bath.

  • Causality: The mesylation reaction is highly exothermic. Localized overheating increases the kinetic energy of the chloride leaving group, promoting a secondary Sₙ2 attack on the newly formed ester, which yields unwanted propyl chloride.

3. Reagent Addition: Add 1.1 equivalents of MsCl dropwise over 30 minutes.

  • Self-Validation Checkpoint: Monitor the internal temperature; it must remain below 5°C. The immediate formation of a dense white precipitate (TEA·HCl) serves as visual confirmation that the nucleophilic attack is successfully occurring.

4. Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

  • Self-Validation Checkpoint: Perform TLC or GC/MS analysis. The reaction is complete when the 1-propanol starting material is no longer detectable.

5. Quench & Wash: Quench the reaction with distilled water. Separate the organic layer and wash it consecutively with 5% aqueous NaHCO₃, followed by brine.

  • Causality: Washing with an alkali metal carbonate is critical. It neutralizes residual methanesulfonic acid and HCl, preventing the thermal degradation of the alkyl methanesulfonate during the subsequent concentration step[5]. Furthermore, alkyl methanesulfonates exhibit relative stability to mild aqueous bases at room temperature, ensuring the product is not prematurely hydrolyzed[6].

6. Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield propyl methanesulfonate as a colorless liquid.

Protocol B: Synthesis via Methanesulfonic Anhydride (Ms₂O)

1. Preparation: Dissolve 1.0 equivalent of 1-propanol and 1.5 equivalents of pyridine in anhydrous DCM. Cool to 0°C.

  • Causality: Pyridine is preferred over TEA for anhydride reactions because it acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the transfer of the mesyl group.

2. Reagent Addition: Add 1.1 equivalents of Ms₂O in small portions.

  • Causality: Because Ms₂O is a solid, dropwise addition is impossible. Portion-wise addition controls the exotherm. This route is chosen specifically because the absence of chloride ions guarantees zero chlorinated byproducts[3].

3. Maturation & Isolation: Stir at room temperature for 2–4 hours. Quench with water, wash with cold 1M HCl (to remove excess pyridine), then wash with NaHCO₃ and brine. Dry and concentrate.

  • Self-Validation Checkpoint: Check the pH of the aqueous phase after the HCl wash. It must be acidic to confirm the complete protonation and removal of pyridine, as trace amines can cause the final mesylate to polymerize over time.

Experimental Workflow Visualization

Workflow S1 Step 1: Setup Dissolve 1-Propanol + Base in DCM Cool to 0°C S2 Step 2: Reagent Addition Add MsCl or Ms₂O Maintain T < 5°C S1->S2 S3 Step 3: Reaction Maturation Stir at RT Monitor via TLC/GC S2->S3 S4 Step 4: Quench & Wash Quench with H₂O Wash with NaHCO₃ & Brine S3->S4 S5 Step 5: Isolation Dry over MgSO₄ Concentrate in vacuo S4->S5

Step-by-step experimental workflow for the synthesis and isolation of propyl methanesulfonate.

Conclusion & Recommendations

For standard laboratory and industrial scale-ups, Method A (MsCl) remains the most cost-effective and efficient route, provided stringent temperature controls are maintained to minimize propyl chloride formation. However, if your downstream application involves highly sensitive pharmaceutical active ingredients where halogenated impurities are strictly regulated, Method B (Ms₂O) is the scientifically superior choice despite the longer reaction times and slightly higher reagent costs.

Sources

Comparative

Comparative Study of Sulfinate vs. Sulfonate Esters in Organic Synthesis

Executive Summary In organic synthesis and drug development, sulfur-based esters are indispensable intermediates. While they share structural similarities, sulfonate esters ( R−SO2​−OR′ ) and sulfinate esters ( R−SO−OR′...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organic synthesis and drug development, sulfur-based esters are indispensable intermediates. While they share structural similarities, sulfonate esters ( R−SO2​−OR′ ) and sulfinate esters ( R−SO−OR′ ) exhibit fundamentally divergent reactivity profiles dictated by the oxidation state of their central sulfur atom. As a Senior Application Scientist, I have designed this guide to objectively compare these two functional groups, detailing their mechanistic differences, providing field-proven experimental protocols, and highlighting their distinct applications in pharmaceutical synthesis.

Structural and Mechanistic Divergence

The synthetic utility of these esters is entirely dependent on their electronic structure and the resulting site of nucleophilic attack:

  • Sulfonate Esters [S(VI)]: Formed via the reaction of alcohols with sulfonyl chlorides, the central sulfur atom is in the +6 oxidation state. The two highly electronegative oxygen atoms pull electron density away from the sulfur, which in turn heavily polarizes the C-O bond of the alkoxy group. This makes the sulfonate anion an exceptionally stable, weak base. Consequently, sulfonates (e.g., mesylates, tosylates, triflates) are premier leaving groups for SN​2 and E2 reactions, where nucleophilic attack occurs exclusively at the carbon atom ()[1].

  • Sulfinate Esters [S(IV)]: These esters feature a sulfur atom in the +4 oxidation state that retains a lone pair of electrons, making it a stereogenic (chiral) center ()[2]. Because the sulfinate anion is a relatively poor leaving group compared to a sulfonate, hard nucleophiles (such as Grignard reagents) preferentially attack the sulfur atom. This cleaves the S-O bond to yield chiral sulfoxides with inversion of configuration ()[3].

Reactivity Pathways

G Substrate Alcohol (R-OH) Sulfonate Sulfonate Ester [S(VI) Center] Substrate->Sulfonate Sulfonyl Chloride (Pyridine, 0°C) Sulfinate Sulfinate Ester [S(IV) Chiral Center] Substrate->Sulfinate Sulfinyl Chloride (Asymmetric Catalyst) SN2 Nucleophilic Substitution (Attack at Carbon) Sulfonate->SN2 C-O Cleavage Sulfoxide Chiral Sulfoxides (Attack at Sulfur) Sulfinate->Sulfoxide S-O Cleavage

Workflow comparing the divergent synthetic reactivity of sulfonate and sulfinate esters.

Quantitative Performance Profile

To guide reagent selection, the following table summarizes the quantitative and qualitative differences between these ester classes:

PropertySulfonate Esters (e.g., Mesylate, Tosylate)Sulfinate Esters
General Structure R−SO2​−OR′ R−SO−OR′
Sulfur Oxidation State +6 (S(VI))+4 (S(IV))
Geometry at Sulfur Tetrahedral (Achiral)Pyramidal (Chiral, sp3)
Primary Electrophilic Site Carbon (C-O cleavage)Sulfur (S-O cleavage)
Leaving Group Ability Excellent (Triflate > Tosylate > Mesylate)Poor
Primary Synthetic Utility Alcohol activation for SN​2 / EliminationSynthesis of chiral sulfoxides / sulfinamides
Typical Yields (Synthesis) 85 - 98%60 - 85% (Stereoselective)

Self-Validating Experimental Protocols

Protocol A: Synthesis of Methanesulfonate (Mesylate) Esters

Objective: Convert a poor leaving group (-OH) into an excellent leaving group (-OMs) with strict retention of stereoconfiguration ()[4].

  • Reaction Setup: Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

    • Causality: DCM is an aprotic solvent that readily dissolves the reagents without participating in nucleophilic side reactions.

  • Base Addition: Add triethylamine (TEA) or pyridine (1.5 equiv) and cool the mixture to 0 °C in an ice bath ()[4].

    • Causality: The base acts as an acid scavenger to neutralize the HCl byproduct. Preventing acidic conditions is critical, as acids trigger SN​1 or E1 pathways that completely erase the stereochemistry of the molecule ()[1]. Cooling to 0 °C controls the exothermic reaction rate and minimizes side reactions like accidental halogenation (alkyl chloride formation) ()[5].

  • Reagent Addition: Slowly add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise while maintaining the temperature at 0 °C.

    • Causality: Dropwise addition prevents localized heating and runaway kinetics, ensuring high chemoselectivity.

  • Self-Validating Workup: Quench with cold 10% HCl, separate the organic layer, and wash with saturated sodium bicarbonate.

    • Validation: The acidic wash removes excess amine base, while the bicarbonate wash neutralizes residual acid. TLC analysis must show the complete disappearance of the polar alcohol spot and the emergence of a less polar sulfonate ester spot.

Protocol B: Asymmetric Synthesis of Chiral Sulfinate Esters

Objective: Synthesize enantioenriched sulfinate esters as precursors for chiral sulfur pharmacophores.

  • Reaction Setup: Dissolve the prochiral sulfinic acid (1.0 equiv) and the target alcohol (1.2 equiv) in a non-polar solvent (e.g., toluene).

  • Catalyst & Activator Addition: Introduce a chiral organocatalyst (e.g., pentanidium catalyst, 5-10 mol%) and a condensation agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) ()[6].

    • Causality: Traditional acidic condensation of sulfinic acids leads to disproportionation into thiosulfonates and sulfonic acids ()[2]. Using a mild carbodiimide coupling agent (EDC) yields highly selective formation of the target sulfinate esters ()[6]. The chiral pentanidium catalyst creates a highly structured chiral pocket via hydrogen bonding, directing the stereoselective attack of the alcohol onto the S(IV) center ()[7].

  • Temperature Control: Stir the reaction at -20 °C to -40 °C for 12-24 hours.

    • Causality: Lower temperatures maximize the enantiomeric excess (ee) by amplifying the energy difference between the competing diastereomeric transition states.

  • Self-Validating Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

    • Validation: Chiral HPLC analysis must be performed to validate the enantiomeric excess. A successful reaction will show a highly skewed ratio of enantiomers (typically >90% ee), confirming the efficacy of the chiral catalyst system.

Applications in Drug Development

  • Sulfonates: Used extensively in the synthesis of active pharmaceutical ingredients (APIs) to facilitate carbon-heteroatom bond formation. For example, converting a complex intermediate's hydroxyl group into a tosylate allows for subsequent displacement by amines or azides to build the drug's core nitrogenous scaffold ()[8].

  • Sulfinates: Chiral sulfur functional groups are increasingly recognized as critical pharmacophores that expand the chemical space for drug discovery ()[7]. Sulfinate esters are the premier intermediates for synthesizing chiral sulfoxide drugs—such as the blockbuster proton pump inhibitor Esomeprazole—via stereospecific Grignard additions (the Andersen method) ()[3].

References

  • Organic Chemistry Tutor. "Sulfonate Esters of Alcohols." Organic Chemistry Tutor. URL: [Link]

  • Suguru Yoshida. "Recent advances in the synthesis and transformations of sulfinate esters." Chemical Communications (2025). URL: [Link]

  • "Synthesis of chiral sulfinate esters by asymmetric condensation." Nature (2022). URL: [Link]

  • "Synthesis of N-Protected Sulfilimines from Grignard Reagents." Organic Letters (2021). URL: [Link]

Sources

Validation

Comparative Genotoxicity of Alkyl Sulfonate Esters: A Mechanistic and Analytical Guide

The formation of alkyl sulfonate esters—specifically mesylates, besylates, and tosylates—is a critical quality and safety concern in pharmaceutical manufacturing. When sulfonic acids are utilized as salt-forming counteri...

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Author: BenchChem Technical Support Team. Date: March 2026

The formation of alkyl sulfonate esters—specifically mesylates, besylates, and tosylates—is a critical quality and safety concern in pharmaceutical manufacturing. When sulfonic acids are utilized as salt-forming counterions or catalysts in the presence of low-molecular-weight alcohols (e.g., methanol, ethanol, isopropanol), trace levels of these esters can form[1]. As potent alkylating agents, they are classified as Potential Genotoxic Impurities (PGIs) under the ICH M7 guidelines and require rigorous control strategies[2].

This guide provides an objective, data-driven comparison of the relative genotoxicity of different alkyl sulfonate esters, detailing the mechanistic causality behind their toxicity profiles and outlining self-validating experimental workflows for their assessment and control.

Mechanistic Causality: Reaction Kinetics and DNA Repair Evasion

The genotoxic potential of an alkyl sulfonate ester is not merely a function of its presence, but a complex interplay between its chemical reactivity (SN1 vs. SN2 mechanisms) and the biological system's ability to repair the resulting DNA adducts[3].

Alkyl sulfonate esters act as direct alkylating agents, primarily targeting the nucleophilic centers of DNA, such as the N7 and O6 positions of guanine.

  • Methyl and Ethyl Esters (MMS, EMS): These predominantly react via an SN2 mechanism, attacking the highly nucleophilic N7 position of guanine. While highly cytotoxic, the resulting O6-methylguanine and O6-ethylguanine adducts are efficiently recognized and repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT)[3].

  • Isopropyl Esters (IPMS): Isopropyl methanesulfonate exhibits higher SN1 character. The resulting O6-isopropylguanine adduct is sterically bulky. This bulkiness allows the adduct to evade recognition by MGMT. The persistence of this unrepaired damage leads to DNA replication fork stalling, double-strand breaks, and severe clastogenic effects (micronucleus induction)[3].

Conversely, as the steric bulk of both the alkyl group and the leaving group (e.g., tosylate vs. mesylate) increases significantly, the absolute chemical reactivity drops to a point where DNA alkylation is thermodynamically and kinetically hindered[4].

G A Alkyl Sulfonate Ester (e.g., IPMS, EMS, MMS) C SN1 / SN2 Alkylation A->C B DNA Guanine (O6 or N7 position) B->C D O6-Alkylguanine Adduct C->D E MGMT Repair (Effective for Methyl/Ethyl) D->E Small Alkyl (MMS/EMS) F Repair Evasion (Bulky Isopropyl Adducts) D->F Bulky Alkyl (IPMS) G Double Strand Breaks & Micronucleus Induction F->G

Mechanism of DNA alkylation by sulfonate esters and adduct size impact on MGMT repair.

Quantitative Comparison of Relative Genotoxicity

The relative mutagenic and clastogenic potencies of these esters vary depending on the assay employed. While mammalian point mutation assays (like CHO/HGPRT) often show EMS as highly potent due to specific locus mutations[5], broader clastogenicity and bacterial reverse mutation assays reveal that isopropyl esters are frequently the most severe mutagens due to the repair evasion mechanism described above[3][4].

Table 1: Comparative Genotoxicity Profiles of Selected Alkyl Sulfonates
Alkyl Sulfonate EsterDominant ReactionAmes Test (TA100)In Vitro MicronucleusMGMT Repair EfficiencyOverall Genotoxic Potency
Methyl methanesulfonate (MMS) SN2PositivePositiveHighHigh[5]
Ethyl methanesulfonate (EMS) Mixed SN1/SN2PositivePositiveModerateHigh[5]
Isopropyl methanesulfonate (IPMS) SN1Strong PositiveStrong PositiveVery Low (Evades)Very High[3][4]
p-Toluenesulfonic acid isobutyl ester Sterically HinderedNegativeNegativeN/A (No Adduct)Devoid of Genotoxicity[4]

Data synthesized from in vitro Ames and mammalian cell assessments.

Self-Validating Experimental Methodologies

To accurately assess and control these impurities, laboratories must employ self-validating protocols. A protocol is "self-validating" when it contains internal systemic checks (e.g., specific positive controls, isotope dilution) that inherently prove the assay's validity for that specific iteration, independent of historical data.

Workflow S1 API Salt Formation (Sulfonic Acid + Alcohol) S2 Risk Assessment (ICH M7) In Silico (QSAR) S1->S2 S3 Ames Test (TA100/TA1535) Detects Point Mutations S2->S3 S4 In Vitro Micronucleus (TK6) Detects Clastogenicity S3->S4 If Ames Negative/Equivocal S5 Genotoxic Potential Confirmed S3->S5 If Ames Positive S4->S5 If MN Positive S6 Implement Purge Strategy & LC-MS/MS Control (< TTC) S5->S6

Self-validating experimental workflow for assessing and controlling sulfonate ester PGIs.

Protocol A: Bacterial Reverse Mutation (Ames) Assay for Sulfonate Esters

Because sulfonate esters cause G:C → A:T transitions, Salmonella typhimurium strains TA100 and TA1535 are the critical indicators for this assay[4].

Step-by-Step Methodology:

  • Strain Preparation & Quality Control: Culture TA100 and TA1535 overnight. Self-Validation Check: Plate on histidine-deficient agar with ampicillin (for TA100) to confirm specific auxotrophy and R-factor plasmid retention.

  • Dose Range Finding: Expose strains to the target sulfonate ester (e.g., 0.1 to 5000 µ g/plate ) to determine the cytotoxicity threshold (indicated by clearing of the background bacterial lawn).

  • Plate Incorporation: Mix 0.1 mL of bacterial culture, 0.1 mL of test article (at 5 non-toxic concentrations), and 0.5 mL of S9 mix (or buffer for -S9 conditions) into top agar. Pour over minimal glucose agar plates.

  • Incubation: Incubate at 37°C for 48–72 hours.

  • Data Validation (The Self-Validating Step): Count revertant colonies. The assay is only valid if:

    • Negative Control (DMSO): Falls within the laboratory's historical spontaneous reversion baseline.

    • Positive Control (-S9): Sodium azide (TA1535) and MMS (TA100) must yield a >3-fold increase in revertants, proving the strains are currently sensitive to direct alkylation.

    • Positive Control (+S9): 2-Aminoanthracene must yield a >3-fold increase, proving the metabolic activation system is functional, even though sulfonate esters are direct-acting.

Protocol B: Trace Quantification via LC-APCI-MS/MS

To ensure API safety, sulfonate esters must be controlled below the Threshold of Toxicological Concern (TTC), typically requiring sub-ppm limits of quantitation (LOQ). Because these esters lack strong chromophores and are neutral, Atmospheric Pressure Chemical Ionization (APCI) is vastly superior to Electrospray Ionization (ESI)[6].

Step-by-Step Methodology:

  • Sample Preparation & Isotope Spiking: Dissolve the API in a suitable diluent (e.g., water/acetonitrile). Self-Validation Check: Spike every sample with a known concentration of stable-isotope labeled internal standards (e.g., MMS-d3, EMS-d5). This corrects for matrix suppression and validates extraction efficiency per individual injection.

  • Chromatographic Separation: Inject the sample onto a C18 reversed-phase column. Utilize a gradient elution of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) to separate the esters from the massive API peak.

  • APCI-MS/MS Detection: Operate the mass spectrometer in positive APCI mode using Multiple Reaction Monitoring (MRM). Monitor specific transitions (e.g., m/z 111 → 79 for MMS; m/z 125 → 97 for EMS)[6].

  • System Suitability Validation:

    • The Signal-to-Noise (S/N) ratio for the LOQ standard must be ≥ 10.

    • The recovery of the internal standard must fall between 80% and 120%, proving that the matrix did not quench the ionization of the target analytes.

References

  • Comparative mutagenicity of alkylsulfate and alkanesulfonate derivatives in Chinese hamster ovary cells. nih.gov.
  • ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director. service.gov.uk.
  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. acs.org.
  • Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC-deficient cells. nih.gov.
  • Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?. researchgate.net.
  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. nih.gov.

Sources

Comparative

Efficiency comparison of different bases in propyl methanesulfonate synthesis

Efficiency Comparison of Bases in Propyl Methanesulfonate Synthesis: A Practical Guide Executive Summary The synthesis of propyl methanesulfonate (propyl mesylate) from 1-propanol and methanesulfonyl chloride (MsCl) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Efficiency Comparison of Bases in Propyl Methanesulfonate Synthesis: A Practical Guide

Executive Summary

The synthesis of propyl methanesulfonate (propyl mesylate) from 1-propanol and methanesulfonyl chloride (MsCl) is a foundational transformation in organic chemistry and drug development. It converts a poor hydroxyl leaving group into a highly reactive mesylate, priming the molecule for subsequent nucleophilic substitution. While the reaction is conceptually straightforward, the choice of the non-nucleophilic base dictates the reaction's efficiency, purity, and scalability. This guide objectively compares the performance of common bases—Triethylamine (TEA), Pyridine, and N,N-Diisopropylethylamine (DIPEA)—providing mechanistic causality and a self-validating experimental protocol.

Mechanistic Causality: The E1cB Pathway

To understand why base selection is critical, one must first understand the reaction mechanism. Unlike the synthesis of toluenesulfonates (tosylates), which typically proceeds via direct nucleophilic attack on the sulfur atom, the formation of methanesulfonates operates predominantly through an1[1].

The base abstracts an acidic alpha-proton from MsCl to generate a highly reactive, transient sulfene intermediate (CH2=SO2)[1]. The alcohol (1-propanol) subsequently attacks the sulfene, followed by rapid proton transfer to yield the propyl methanesulfonate ester[1]. Because the base actively participates in generating the electrophilic species rather than merely scavenging HCl, its pKa, steric bulk, and nucleophilicity are the primary variables dictating reaction efficiency.

E1cB_Mechanism MsCl MsCl Sulfene Sulfene (CH2=SO2) MsCl->Sulfene -HCl Base Base Base->MsCl Mesylate Propyl Mesylate Sulfene->Mesylate Propanol 1-Propanol Propanol->Sulfene Addition

Caption: E1cB mechanism for methanesulfonate synthesis via the highly reactive sulfene intermediate.

Comparative Analysis of Bases

The ideal base must rapidly promote sulfene formation while remaining strictly non-nucleophilic to prevent side reactions. A primary side reaction in mesylation is the 2 (1-chloropropane), which is exacerbated at higher temperatures or when excess base is used[2].

  • Triethylamine (TEA): TEA is highly basic and promotes rapid E1cB elimination. However, its use generates a high localized concentration of chloride ions (as TEA-HCl). If the highly exothermic reaction is not strictly maintained at 0 °C, the chloride ions can act as nucleophiles, displacing the newly formed mesylate group to yield 1-chloropropane[2].

  • Pyridine: Pyridine is a weaker base and is often used as both the solvent and the acid scavenger. While it minimizes alkyl chloride formation due to its buffering capacity, the reaction kinetics are significantly slower, often requiring extended reaction times at room temperature[3].

  • N,N-Diisopropylethylamine (DIPEA / Hünig's Base): DIPEA offers the optimal balance. It is sufficiently basic to drive the E1cB elimination but is highly sterically hindered. This steric bulk renders it virtually non-nucleophilic, preventing unwanted side reactions with the sulfene or the final mesylate product, ensuring high yields and exceptional purity.

BaseEfficiency MsCl MsCl + 1-Propanol TEA TEA (Triethylamine) High Exotherm MsCl->TEA Pyridine Pyridine Sluggish Kinetics MsCl->Pyridine DIPEA DIPEA (Hünig's Base) Sterically Hindered MsCl->DIPEA Byproduct 1-Chloropropane (Side Product) TEA->Byproduct Excess Cl- PureProduct Propyl Methanesulfonate (>98% Purity) TEA->PureProduct 0°C Strict Pyridine->PureProduct 12h+ at RT DIPEA->PureProduct 0°C to RT, 2h

Caption: Logical workflow comparing base efficiency and side-reaction pathways in mesylation.

Quantitative Efficiency Metrics

The following table summarizes the experimental performance of each base during the synthesis of propyl methanesulfonate (1.0 eq 1-propanol, 1.1 eq MsCl, 1.2 eq Base in DCM at 0 °C to RT). Note that sulfonate ester formation dynamics are 4[4].

BasepKa (Conjugate Acid)Typical Yield (%)Reaction Time1-Chloropropane Byproduct (%)Scalability & Operational Notes
Triethylamine (TEA) 10.7585 - 901 - 2 h2.0 - 5.0High exotherm upon MsCl addition; requires strict cryogenic cooling to prevent runaway byproduct formation.
Pyridine 5.2575 - 858 - 12 h< 0.5Sluggish kinetics; often requires use as a neat solvent. Safer thermal profile but lower throughput.
DIPEA 10.592 - 981 - 2 h< 0.1Optimal choice. Steric hindrance prevents nucleophilic side reactions, yielding the highest purity profile.

Self-Validating Experimental Protocol (DIPEA-Mediated)

To achieve >98% purity, the following protocol utilizes DIPEA. This workflow is designed as a self-validating system: the sequential aqueous washes inherently verify the removal of specific impurities, ensuring the final organic layer contains only the target ester.

Reagents:

  • 1-Propanol (1.0 eq, 10 mmol, 0.60 g)

  • Methanesulfonyl chloride (1.1 eq, 11 mmol, 1.26 g)

  • N,N-Diisopropylethylamine (1.2 eq, 12 mmol, 1.55 g)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • Setup & Inertion: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-propanol and DIPEA in anhydrous DCM under a nitrogen atmosphere.

    • Causality: Water reacts exothermically with MsCl to form methanesulfonic acid and HCl[2], destroying the reagent and lowering the yield.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Add MsCl dropwise over 15 minutes via a syringe.

    • Causality: Dropwise addition controls the highly exothermic E1cB elimination, preventing local temperature spikes that drive the formation of 1-chloropropane.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 1.5 hours.

    • Validation Checkpoint: Perform TLC (Hexane/EtOAc 7:3). The disappearance of the 1-propanol spot and the appearance of a UV-inactive, KMnO4-stainable higher Rf spot confirms conversion.

  • Quench & Workup (Self-Validating Washes):

    • Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl (2 x 15 mL). Purpose: Protonates and extracts all unreacted DIPEA into the aqueous layer.

    • Wash with saturated aqueous NaHCO3 (1 x 15 mL). Purpose: Neutralizes any residual methanesulfonic acid or HCl. Validation: The cessation of CO2 gas evolution (bubbling) confirms complete neutralization.

    • Wash with brine (1 x 15 mL), dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Final Verification: The resulting propyl methanesulfonate should be a clear, colorless oil. 1H NMR should display a sharp, distinct singlet at ~3.0 ppm (the -OSO2CH3 protons), with no trace of DIPEA alkyl multiplets, validating the efficiency of the acidic workup.

References

  • Methanesulfonyl chloride - Wikipedia. Source: wikipedia.org. URL:[Link]

  • EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents. Source: google.com.
  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation - ACS Publications. Source: acs.org. URL:[Link]

Sources

Validation

Comparative Stability and Validation Guide: Propyl Methanesulfonate (PMS) as a Reference Standard in Genotoxic Impurity Profiling

Executive Summary In pharmaceutical drug development, the quantification of potentially mutagenic impurities (PMIs) is strictly governed by [1]. Alkyl methanesulfonates—specifically methyl methanesulfonate (MMS), ethyl m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical drug development, the quantification of potentially mutagenic impurities (PMIs) is strictly governed by [1]. Alkyl methanesulfonates—specifically methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and propyl methanesulfonate (PMS)—are frequently monitored Class 1/2 mutagens formed during the synthesis of sulfonic acid salts (e.g., imatinib methanesulfonate)[2].

When validating trace-level GC-MS/MS or LC-MS/MS methods, the chemical stability of the reference standard is as critical as the sensitivity of the instrument. This guide objectively compares the kinetic stability of PMS against MMS and EMS under various storage conditions and provides a self-validating experimental protocol to ensure the integrity of your analytical standards.

Mechanistic Causality: The Alkylating Nature of Methanesulfonates

To understand the storage requirements for PMS, one must understand its reactivity. Alkyl methanesulfonates are potent electrophiles. Their function as DNA-alkylating agents in vivo is precisely what makes them mutagenic, and this identical reactivity governs their kinetic instability in solution[3].

The Causality of Degradation: The mesylate group (CH₃SO₃⁻) is an exceptional leaving group. In the presence of protic solvents (such as methanol, ethanol, or water), these esters undergo rapid bimolecular nucleophilic substitution ( SN​2 ) solvolysis or hydrolysis. The reaction rate is inversely proportional to the steric hindrance at the electrophilic carbon:

  • MMS (Methyl): Possesses zero steric hindrance at the electrophilic carbon, resulting in extremely rapid solvolysis.

  • EMS (Ethyl): The addition of a methyl group creates slight steric shielding, slowing the nucleophilic attack compared to MMS.

  • PMS (Propyl): The propyl chain provides the highest steric bulk among the three, further retarding the SN​2 reaction[3].

Despite PMS being the most sterically hindered of the three, its half-life in protic media remains unacceptably short for use as an analytical reference standard. This mechanistic reality dictates that strictly aprotic diluents—such as acetonitrile (ACN), dichloromethane (DCM), or ethyl acetate (EtOAc)—are mandatory for standard preparation and storage[2].

Comparative Stability Profiling

The following table summarizes the quantitative degradation kinetics of MMS, EMS, and PMS reference standards (at 20 ng/mL) across different solvent matrices and temperatures. Data reflects the profound impact of solvent choice on standard integrity[2][4].

Alkylating AgentSolvent MatrixStorage Temp (°C)Estimated Half-Life ( t1/2​ )48h Recovery (%)
MMS Methanol (Protic)25°C~8 hours< 10.0%
MMS Acetonitrile (Aprotic)25°C> 100 hours98.2%
EMS Methanol (Protic)25°C~15 hours24.5%
EMS Acetonitrile (Aprotic)25°C> 100 hours98.8%
PMS Methanol (Protic)25°C~22 hours38.1%
PMS Acetonitrile (Aprotic)25°C> 100 hours99.1%
PMS Acetonitrile (Aprotic)2-8°C> 200 hours100.0%

Insight: While PMS demonstrates superior stability in protic solvents compared to MMS due to steric hindrance, a 38.1% recovery at 48 hours completely invalidates any quantitative analytical method. Acetonitrile at 2-8°C is the optimal storage condition.

Self-Validating Experimental Protocol: GC-MS/MS Stability Assessment

To objectively validate the stability of PMS in your specific laboratory environment, use the following step-by-step methodology.

The Self-Validation Mechanism: This protocol utilizes Methyl benzenesulfonate (MBS) as an Internal Standard (IS). Unlike PMS, MBS features a sulfonate group attached to an aromatic ring, rendering it highly resistant to aliphatic SN​2 solvolysis while maintaining similar MS ionization efficiency[2]. By monitoring the PMS/MBS peak area ratio , the system inherently self-corrects for autosampler evaporation, injection volume discrepancies, and matrix-induced ion suppression.

  • Instrument Failure: If the absolute peak area of MBS drops >5%, the system flags an instrument error (e.g., dirty MS source).

  • Chemical Degradation: If the MBS area is stable but the PMS/MBS ratio declines, the system definitively confirms chemical degradation of the PMS standard.

Step-by-Step Methodology
  • Diluent Preparation: Prepare two diluent matrices: 100% Acetonitrile (ACN) and 100% Methanol (MeOH, used as a positive degradation control).

  • Standard Spiking: Prepare a mixed stock solution of PMS, MMS, and EMS. Dilute into the ACN and MeOH matrices to achieve a final concentration of 20 ng/mL for each analyte.

  • Internal Standard Addition: Spike all standard solutions with MBS to a final concentration of 20 ng/mL. Vortex thoroughly.

  • Aliquot and Storage: Transfer 1 mL aliquots into amber GC vials with PTFE-lined septa. Store half the vials at ambient temperature (25°C) and the other half refrigerated (2-8°C).

  • Time-Course Analysis: Inject samples into a GC-MS/MS (Triple Quadrupole) operating in Multiple Reaction Monitoring (MRM) mode at T=0,12,24,36, and 48 hours.

  • Data Processing: Calculate the recovery percentage based on the PMS/MBS area ratio normalized to the T=0 injection. A recovery of 90%–110% validates the storage condition[2][4].

Workflow Visualization

PMS_Stability_Workflow Step1 1. Standard Preparation Prepare 20 ng/mL PMS, MMS, EMS in ACN and MeOH Step2 2. Internal Standard Addition Spike with MBS (Self-Validation) Step1->Step2 Step3 3. Storage Conditions Aliquot into sealed vials Incubate at 4°C and 25°C Step2->Step3 Step4 4. GC-MS/MS Analysis MRM Mode Time-course (0, 12, 24, 36, 48h) Step3->Step4 Decision Is PMS/MBS Area Ratio Recovery > 90%? Step4->Decision Valid Aprotic Solvents (ACN) Validated for 48h Storage Decision->Valid Yes (ACN) Invalid Protic Solvents (MeOH) Degradation via Solvolysis Decision->Invalid No (MeOH)

GC-MS/MS Stability Validation Workflow for PMS Reference Standards.

Conclusion & Best Practices

Propyl methanesulfonate (PMS) exhibits slightly higher kinetic stability than its methyl and ethyl counterparts due to steric shielding, but it remains highly susceptible to solvolysis. For reliable genotoxic impurity profiling, PMS reference standards must never be stored or prepared in protic solvents (alcohols, water). Standardizing your laboratory protocols to utilize strictly aprotic diluents (like Acetonitrile) and storing working solutions at 2-8°C guarantees standard integrity for up to 48 hours, ensuring compliance with ICH M7 analytical requirements.

References

  • European Medicines Agency (EMA). "ICH guideline M7(R2) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." Scientific Guidelines. Available at:[Link]

  • Elder, D. P., et al. "Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions." Organic Process Research & Development, ACS Publications, 2015. Available at:[Link]

  • "Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using GC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, Elsevier, 2018. Available at:[Link]

  • "Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques." Journal of Pharmaceutical Analysis, PMC, 2011. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity of Propyl Methanesulfonate (PMS) with Nucleophilic Functional Groups

As pharmaceutical syntheses increasingly rely on methanesulfonic acid to form stable mesylate salts, the inadvertent generation of alkyl methanesulfonate impurities has become a critical regulatory focus. These compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical syntheses increasingly rely on methanesulfonic acid to form stable mesylate salts, the inadvertent generation of alkyl methanesulfonate impurities has become a critical regulatory focus. These compounds are potent electrophiles and recognized Potential Genotoxic Impurities (PGIs).

To design safe synthetic routes and robust control strategies, drug development professionals must understand the cross-reactivity of these impurities with various functional groups. This guide provides an in-depth, objective comparison of n-propyl methanesulfonate (n-PMS) against its structural analogs—methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and isopropyl methanesulfonate (IPMS)—supported by mechanistic causality and validated experimental workflows.

Mechanistic Causality: Sterics, Kinetics, and the Swain-Scott Model

The cross-reactivity of alkyl methanesulfonates with nucleophilic functional groups (whether on an Active Pharmaceutical Ingredient, an excipient, or biological DNA/proteins) is dictated by the competition between bimolecular ( SN​2 ) and unimolecular ( SN​1 ) substitution mechanisms.

The sensitivity of an alkylating agent to the nucleophilicity of the attacking functional group is quantified by the Swain-Scott substrate constant ( s ) .

  • High s values (e.g., MMS, EMS, n-PMS): Indicate a strict SN​2 mechanism. These agents cross-react aggressively with highly polarizable, "soft" nucleophiles such as primary amines, thiols, and the N7 position of guanine [ ][1].

  • Low s values (e.g., IPMS): Indicate significant SN​1 character. These agents cross-react readily with weaker, "hard" nucleophiles such as hydroxyl groups, carboxylates, and the O6 position of guanine.

The Steric Divergence of n-PMS vs. IPMS: While n-PMS and IPMS are structural isomers, their cross-reactivity profiles are fundamentally different. n-PMS maintains a primary carbon center, forcing an SN​2 pathway. However, the extended aliphatic propyl chain introduces significant steric hindrance, raising the activation energy for backside attack. Consequently, while n-PMS targets the same amine and thiol functional groups as MMS, its reaction kinetics are markedly slower.

Conversely, IPMS features a branched secondary carbon that stabilizes partial positive charge development, shifting its reactivity toward the SN​1 pathway. This allows IPMS to cross-react with oxygen-based nucleophiles (like the O6 of guanine), evading O6-methylguanine-DNA methyltransferase (MGMT) repair mechanisms and triggering severe double-strand DNA breaks [ ][2].

Pathway PMS n-Propyl Methanesulfonate (n-PMS) SN2 SN2 Transition State (Sterically Hindered) PMS->SN2 Primary Carbon IPMS Isopropyl Methanesulfonate (IPMS) SN1 SN1 Carbocation (Stable Intermediate) IPMS->SN1 Secondary Carbon StrongNuc Strong Nucleophiles (Amines, Thiols, N7-Guanine) SN2->StrongNuc High Swain-Scott (s) WeakNuc Weak Nucleophiles (Alcohols, Water, O6-Guanine) SN1->WeakNuc Low Swain-Scott (s)

Mechanistic divergence of alkyl methanesulfonates based on steric hindrance and nucleophilicity.

Comparative Cross-Reactivity Profile

The following table summarizes the quantitative and qualitative cross-reactivity of these alkylating agents across common functional groups encountered in pharmaceutical processing and biological systems.

Alkylating AgentPrimary MechanismSwain-Scott ( s )Reactivity with Amines/Thiols (High n )Reactivity with Hydroxyls/Water (Low n )Primary Genotoxic Target
MMS Pure SN​2 ~0.83Extremely High (Rapid degradation)LowN7-Guanine (Strong)
EMS SN​2 (Minor SN​1 )~0.67High ModerateN7 & O6-Guanine
n-PMS Pure SN​2 ~0.60 - 0.65Moderate (Sterically hindered)LowN7-Guanine (Moderate)
IPMS Strong SN​1 < 0.30Low Extremely High O6-Guanine (Potent)

Data synthesized from established nucleophilic substitution kinetics and genotoxicity assays [1][2][4].

Experimental Methodology: Self-Validating Kinetic Profiling

To accurately assess the cross-reactivity of n-PMS with specific functional groups (e.g., a piperazine ring or phenolic hydroxyl on an API), endpoint analysis is insufficient. A kinetic profiling approach utilizing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is required to calculate reaction half-lives and establish safe processing windows [ ][3].

Causality Behind the Protocol Design

Why Liquid-Liquid Extraction (LLE) with Hexane? Direct injection of the reaction mixture into a GC inlet is a fatal analytical error. The high heat of the GC inlet will force unreacted n-PMS to cross-react instantly with the API nucleophiles present in the sample, yielding falsely low n-PMS recovery. By utilizing a non-polar extraction solvent like hexane, the highly lipophilic n-PMS is partitioned into the organic layer, while polar nucleophiles (and the API) remain trapped in the aqueous layer. This physical separation arrests the cross-reactivity immediately, preserving the kinetic integrity of the time-point [ ][4].

Workflow Prep 1. Sample Preparation Spike API with n-PMS & Internal Standard Incubate 2. Kinetic Incubation React with target functional groups (Amine/Thiol/OH) Prep->Incubate Quench 3. Reaction Quenching Arrest cross-reactivity at time points (t=0 to t=120m) Incubate->Quench Extract 4. Liquid-Liquid Extraction Isolate residual n-PMS using Hexane/Water Quench->Extract Analyze 5. GC-MS/MS Analysis Quantify residual n-PMS via SIM (m/z 138) Extract->Analyze Validate 6. System Validation Calculate SST, Recovery, and Reaction Half-life Analyze->Validate

Step-by-step analytical workflow for quantifying PMS cross-reactivity using GC-MS/MS.

Step-by-Step Protocol: n-PMS Cross-Reactivity Assay

1. Preparation of the Self-Validating Matrix

  • Prepare a 10 mg/mL solution of the target nucleophile (e.g., API containing a primary amine) in a controlled solvent mixture (e.g., Acetonitrile/Water 50:50).

  • Validation Step: Spike the matrix with an isotopically labeled internal standard (e.g., n-PMS-d7) at a known concentration (e.g., 10 ppm) to continuously monitor extraction efficiency and matrix effects.

2. Kinetic Incubation

  • Introduce n-PMS into the solution to achieve a starting concentration of 50 ppm.

  • Incubate the reaction vessel in a thermomixer at the desired processing temperature (e.g., 40°C).

3. Quenching and Liquid-Liquid Extraction (LLE)

  • At predefined intervals ( t=0,15,30,60,120 minutes), withdraw a 1.0 mL aliquot.

  • Immediately quench the aliquot by adding it to 2.0 mL of ice-cold HPLC-grade water.

  • Add 2.0 mL of n-hexane. Vortex vigorously for 2 minutes to drive the unreacted n-PMS into the organic phase.

  • Centrifuge at 4000 rpm for 5 minutes to achieve clean phase separation. Transfer the upper hexane layer to a GC vial.

4. GC-MS/MS Instrumental Analysis

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Injection: 1 µL, Splitless mode, Inlet temperature 200°C (kept low to prevent thermal degradation).

  • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Detection: Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) targeting m/z 138 (molecular ion for n-PMS) and m/z 109 (loss of ethyl).

5. System Suitability and Data Synthesis

  • Self-Validation Check: Before plotting kinetic data, verify that the recovery of the n-PMS-d7 internal standard remains between 90% and 110% with an RSD of < 5% across all time points. If recovery drops, it indicates emulsion formation during LLE or thermal degradation in the GC inlet, invalidating the run.

  • Plot the natural log of residual n-PMS concentration versus time to determine the pseudo-first-order rate constant ( kobs​ ) and the reaction half-life ( t1/2​ ) for that specific functional group.

References

  • Base alterations in yeast induced by alkylating agents with differing Swain-Scott substrate constants. PubMed (National Library of Medicine).[Link]

  • Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC-deficient cells. PMC (National Institutes of Health).[Link]

  • Trace analysis of residual methyl methanesulfonate, ethyl methanesulfonate and isopropyl methanesulfonate in pharmaceuticals by capillary gas chromatography with flame ionization detection. PubMed (National Library of Medicine).[Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development (ACS Publications).[Link]

Validation

Spectroscopic comparison of propyl methanesulfinate and propyl methanesulfonate

Spectroscopic Differentiation of Propyl Methanesulfinate and Propyl Methanesulfonate: A Comprehensive Analytical Guide Executive Summary In pharmaceutical development and synthetic organic chemistry, accurately monitorin...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Differentiation of Propyl Methanesulfinate and Propyl Methanesulfonate: A Comprehensive Analytical Guide

Executive Summary

In pharmaceutical development and synthetic organic chemistry, accurately monitoring the oxidation state of sulfur intermediates is critical. Methanesulfonates (mesylates), such as propyl methanesulfonate, are widely used as alkylating agents but are also heavily scrutinized as potential Genotoxic Impurities (GTIs) in drug substances[1]. Conversely, propyl methanesulfinate represents a lower oxidation state analog, often appearing as an intermediate or degradant[2].

Differentiating these two species relies heavily on spectroscopic techniques. Because they share the same carbon skeleton and differ only by a single oxygen atom, their physical properties are similar, but their electronic environments are distinctly different. This guide provides a self-validating analytical framework to objectively compare and identify propyl methanesulfinate and propyl methanesulfonate using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural and Mechanistic Foundations

The core causality behind the spectroscopic differences of these two molecules lies in the oxidation state and the resulting electron-withdrawing capacity of the sulfur atom.

  • Propyl Methanesulfonate ( CH3​−SO2​−O−C3​H7​ ): The sulfur atom is in a +6 oxidation state, bonded to two oxygen atoms via double bonds (in classic Lewis representation) and one via a single bond. This creates a highly electronegative, strongly electron-withdrawing sulfonyl group. The intense electron withdrawal heavily deshields the adjacent methyl protons and the α -protons of the propyl chain[3][4].

  • Propyl Methanesulfinate ( CH3​−SO−O−C3​H7​ ): The sulfur atom is in a +4 oxidation state, possessing only one S=O double bond and a lone pair of electrons. The sulfinyl group is significantly less electron-withdrawing than the sulfonyl group. Consequently, the adjacent protons experience less deshielding[2][5]. Furthermore, the lone pair renders the sulfur atom a chiral center, which can make the α -protons of the propyl group diastereotopic, often resulting in more complex multiplet splitting in high-resolution NMR compared to the sulfonate.

Comparative Spectroscopic Data

To facilitate rapid identification, the quantitative spectroscopic data is summarized below.

Table 1: Infrared (IR) Spectroscopy Comparison

The force constant of the S=O bond is the primary driver for IR differentiation. The presence of two S=O bonds in the sulfonate leads to symmetric and asymmetric stretching modes at higher frequencies.

FeaturePropyl MethanesulfinatePropyl MethanesulfonateMechanistic Causality
S=O Asymmetric Stretch N/A (Single S=O bond)~1350 - 1365 cm−1 (Strong)Two S=O bonds couple to create a high-energy asymmetric mode[3].
S=O Symmetric Stretch ~1120 - 1140 cm−1 (Strong)~1170 - 1180 cm−1 (Strong)The single S=O bond in sulfinates has a lower force constant, absorbing at a lower frequency[2][3].
S−O−C Stretch ~900 - 950 cm−1 ~950 - 1000 cm−1 Reduced electron density in the sulfonate stiffens the S−O ester linkage.
Table 2: 1H and 13C NMR Chemical Shifts ( CDCl3​ , δ ppm)

The chemical shifts are directly proportional to the electron-withdrawing effect of the sulfur functional group.

Nucleus / PositionPropyl MethanesulfinatePropyl MethanesulfonateSplitting Pattern
1H : CH3​−S ~2.60 - 2.70 ppm~2.95 - 3.05 ppmSinglet (3H)[4][6]
1H : −O−CH2​− ~3.80 - 4.00 ppm~4.20 - 4.30 ppmTriplet or Multiplet (2H)[4]
1H : −CH2​− (beta) ~1.65 - 1.75 ppm~1.75 - 1.85 ppmMultiplet (2H)
1H : −CH3​ (terminal) ~0.95 - 1.00 ppm~1.00 - 1.05 ppmTriplet (3H)
13C : CH3​−S ~40.0 - 44.0 ppm~37.0 - 39.0 ppm-
13C : −O−CH2​− ~65.0 - 68.0 ppm~71.0 - 73.0 ppm-

(Note: While the 1H signals of the sulfonate are more deshielded, the 13C signal of the CH3​−S group in sulfonates often appears slightly upfield compared to sulfinates due to complex heavy-atom and steric shielding effects[6][7].)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: ATR-FTIR Acquisition
  • System Suitability: Before sample analysis, clean the diamond ATR crystal with isopropanol and acquire a background spectrum. Validate the system by analyzing a polystyrene standard film; ensure the 1601 cm−1 peak is within ±1cm−1 .

  • Sample Application: Apply 1-2 drops of the neat liquid sample (propyl methanesulfinate or sulfonate) directly onto the ATR crystal[3][8]. Ensure complete coverage of the sensor.

  • Acquisition: Collect 32 scans at a resolution of 4 cm−1 from 4000 to 600 cm−1 .

  • Data Validation: Inspect the baseline. A self-validating check is the presence of the aliphatic C−H stretching bands between 2800-3000 cm−1 . If these are absent or weak, sample contact is insufficient. Proceed to evaluate the 1100−1400cm−1 region for S=O stretches.

Protocol B: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a clean, dry 5 mm NMR tube.

  • System Suitability: Lock the spectrometer to the deuterium signal of CDCl3​ . Shim the magnet (Z, Z2, Z3) until the CDCl3​ residual solvent peak (7.26 ppm) exhibits a peak width at half-height ( W1/2​ ) of < 1.0 Hz.

  • Acquisition ( 1H ): Acquire a standard 1D proton spectrum using a 30° pulse angle, a relaxation delay (D1) of 2 seconds, and 16-32 transients[4].

  • Data Validation: Calibrate the spectrum by setting the TMS singlet to exactly 0.00 ppm. Check the integration ratio of the CH3​−S singlet to the terminal −CH3​ triplet; it must be exactly 3:3 (1:1 ratio). Any deviation indicates impurity or degradation. Assess the chemical shift of the CH3​−S peak (2.6 ppm vs 3.0 ppm) to determine the oxidation state[4][7].

Mandatory Visualization: Analytical Workflow

SpectroscopicWorkflow Sample Unknown Propyl Ester (Sulfinate vs. Sulfonate) IR_Node FT-IR Spectroscopy Sample->IR_Node NMR_Node 1H NMR (CDCl3) Sample->NMR_Node IR_1 ν(S=O) at ~1130 cm⁻¹ IR_Node->IR_1 Single band IR_2 ν(S=O) at ~1350 & 1170 cm⁻¹ IR_Node->IR_2 Asym/Sym bands NMR_1 CH3-S: ~2.6 ppm O-CH2: ~3.9 ppm NMR_Node->NMR_1 More shielded NMR_2 CH3-S: ~3.0 ppm O-CH2: ~4.2 ppm NMR_Node->NMR_2 More deshielded Sulfinate Propyl Methanesulfinate IR_1->Sulfinate Sulfonate Propyl Methanesulfonate IR_2->Sulfonate NMR_1->Sulfinate NMR_2->Sulfonate

Analytical workflow for the spectroscopic differentiation of propyl methanesulfinate and sulfonate.

References

  • Fluorochem.
  • Pure-Synth.
  • Tokyo Chemical Industry Co., Ltd.
  • AWS / Various Authors. "Hydrogen Storage Materials Based on Imidazolium Ionic Liquids". amazonaws.com.
  • Semantic Scholar.
  • Wiley-VCH. "Eur. J. Org. Chem.
  • Copernicus.
  • University of Bologna.
  • The University of Manchester.

Sources

Comparative

Confirming the structure of reaction products from propyl methanesulfonate

Structural Confirmation of Propyl Methanesulfonate Reaction Products: A Comparative Analytical Guide As a Senior Application Scientist in pharmaceutical development, the control and characterization of genotoxic impuriti...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of Propyl Methanesulfonate Reaction Products: A Comparative Analytical Guide

As a Senior Application Scientist in pharmaceutical development, the control and characterization of genotoxic impurities (GTIs) is a paramount regulatory expectation under ICH M7 guidelines. Alkyl methanesulfonates, such as propyl methanesulfonate (PMS), are potent electrophiles that readily alkylate DNA and nucleophilic active pharmaceutical ingredients (APIs) via an SN2 mechanism[1].

Confirming the exact structure of these reaction products (adducts) is not merely an academic exercise; it is a critical step in toxicological risk assessment and process chemistry optimization. When PMS reacts with a nucleophile, it transfers a propyl group, resulting in a mass increase of 42.0470 Da. However, because molecules like guanine or complex APIs possess multiple nucleophilic centers (e.g., N7 vs. O6 in guanine), simply detecting a mass shift is insufficient. We must definitively confirm the regiochemistry of the alkylation to understand its mutagenic potential[2].

This guide objectively compares the analytical modalities used to confirm the structure of PMS reaction products and provides field-proven, self-validating experimental protocols.

Mechanistic Overview and Analytical Workflow

Propyl methanesulfonate acts as an alkylating agent by transferring its propyl chain to a nucleophile, releasing methanesulfonate as a leaving group. The downstream analytical challenge lies in isolating this adduct and proving exactly where the propyl group attached.

G PMS Propyl Methanesulfonate (Electrophile) Rxn SN2 Alkylation Pathway PMS->Rxn Nuc API / DNA Nucleophile (e.g., Guanine) Nuc->Rxn Adduct Propylated Adduct Rxn->Adduct Covalent Bond Formation LCMS HR-LC-MS/MS Mass Shift (+42.047 Da) Adduct->LCMS Trace Detection NMR 2D NMR (HMBC) Regiochemical Linkage Adduct->NMR Structural Elucidation

Workflow of propyl methanesulfonate alkylation and downstream structural confirmation modalities.

Comparison of Analytical Alternatives

To definitively characterize PMS adducts, researchers must choose the correct analytical tool. While gas chromatography (GC) is excellent for quantifying unreacted, volatile PMS[3], it is highly unsuitable for the polar, non-volatile adducts formed after the reaction.

Table 1: Comparative Performance of Analytical Techniques for PMS Adducts

Analytical ModalityPrimary UtilityLimit of Detection (LOD)Structural ResolutionMatrix SuitabilityCausality / Limitation
HR-LC-MS/MS Trace adduct detection & fragmentation profilingLow pg/mLModerate (Isobaric challenges)High (Complex biological/API matrices)Excellent for trace analysis, but cannot always distinguish between closely related regiomers (e.g., N7 vs. N3 alkylation) without synthetic standards.
1D & 2D NMR Absolute regiochemical and conformational elucidationHigh µg to mgHigh (Atomic-level connectivity)Low (Requires high-purity isolation)HMBC/HSQC experiments definitively map the covalent bond location, but the technique suffers from low sensitivity.
GC-MS / GC-FID Residual unreacted PMS quantificationLow ng/mLLow (Relies on retention time/EI libraries)Moderate (Requires volatility)Ideal for quantifying the unreacted GTI[3], but highly unsuitable for the polar, non-volatile reaction products (adducts).

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems—meaning the data generated inherently proves the accuracy of the experimental setup.

Protocol 1: HR-LC-MS/MS Workflow for Trace Adduct Confirmation

This protocol is designed to detect and structurally fingerprint trace levels of propylated adducts in a complex matrix.

  • Sample Preparation (Solid Phase Extraction - SPE)

    • Step: Condition a mixed-mode cation exchange (MCX) SPE cartridge. Load the reaction mixture, wash with 0.1% formic acid, and elute with 5% ammonium hydroxide in methanol.

    • Causality: Propylated nucleobases (e.g., N7-propylguanine) acquire a permanent positive charge at physiological pH. MCX selectively retains these cationic adducts while washing away neutral or anionic matrix components, preventing ion suppression in the Electrospray Ionization (ESI) source.

  • Chromatographic Separation

    • Step: Inject 5 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column using a gradient of Acetonitrile and 10 mM Ammonium Formate (pH 3.0).

    • Causality: Conventional C18 reversed-phase columns fail to retain highly polar adducts. HILIC provides orthogonal retention based on partitioning into an aqueous-enriched layer on the stationary phase, ensuring the adduct elutes away from the solvent front.

  • Mass Spectrometry (ESI-TOF or Orbitrap)

    • Step: Operate in ESI+ mode. Isolate the [M+H]⁺ precursor ion and apply Collision-Induced Dissociation (CID) at 20-40 eV.

    • Causality: The high-resolution MS confirms the exact mass addition of the propyl group (+42.0470 Da). CID fragmentation forces the molecule to break at its weakest bonds. This acts as a self-validating fingerprint: a characteristic neutral loss of propene (-42 Da) or cleavage of the API backbone provides structural proof verifying the covalent attachment.

MS_Frag Precursor Precursor Ion [M+H]+ Propylated Adduct CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Neutral Loss of Propene (-42 Da) CID->Frag1 Frag2 Cleavage of Glycosidic Bond (If DNA Adduct) CID->Frag2 Data MS/MS Spectra Structural Fingerprint Frag1->Data Frag2->Data

HR-LC-MS/MS collision-induced dissociation (CID) fragmentation pathways for propylated adducts.

Protocol 2: NMR Structural Elucidation of Isolated PMS Products

When LC-MS/MS cannot distinguish between two propylated isomers, NMR is the ultimate arbiter of truth[4].

  • Preparative Isolation

    • Step: Scale up the PMS-nucleophile reaction and isolate the major adduct using semi-preparative HPLC. Lyophilize the fraction to obtain >2 mg of pure solid.

    • Causality: NMR is inherently insensitive compared to MS. A highly pure, concentrated sample is strictly required to resolve complex multiplet splitting and observe low-abundance ¹³C signals.

  • ¹H and ¹³C 1D NMR Acquisition

    • Step: Dissolve the sample in DMSO-d6. Acquire ¹H (600 MHz) and ¹³C (150 MHz) spectra.

    • Causality: DMSO-d6 is chosen because polar adducts are highly soluble in it, and it does not exchange with labile amine/amide protons, allowing their observation. The ¹H spectrum will reveal the characteristic propyl signature: a terminal methyl triplet (~0.9 ppm), an internal methylene sextet (~1.6 ppm), and a deshielded heteroatom-adjacent triplet (~4.0 ppm)[4].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation)

    • Step: Acquire a ¹H-¹³C HMBC spectrum optimized for long-range couplings (J = 8 Hz).

    • Causality: This is the self-validating crux of the structural confirmation. HMBC detects correlations across 2 to 3 chemical bonds. By observing a cross-peak between the protons of the propyl group's alpha-carbon and a specific carbon on the nucleophile's ring (e.g., the C6 carbonyl carbon vs. the C8 methine carbon of guanine), the exact regiochemical site of alkylation is unambiguously proven.

References

  • Source: researchgate.
  • Source: nih.
  • Source: researchgate.
  • Source: semanticscholar.
  • Title: Eur. J. Org. Chem. 2008 · © WILEY-VCH Verlag GmbH & Co.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Methanesulfinic Acid, Propyl Ester

For Immediate Use by Laboratory Professionals Understanding the Compound: A Note on Chemical Identity It is crucial to distinguish Methanesulfinic acid, propyl ester (also known as propyl methanesulfinate) from the more...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory Professionals

Understanding the Compound: A Note on Chemical Identity

It is crucial to distinguish Methanesulfinic acid, propyl ester (also known as propyl methanesulfinate) from the more commonly referenced Methanesulfonic acid, propyl ester (propyl methanesulfonate)[1][2][3][4]. The former is an ester of methanesulfinic acid, characterized by a sulfur atom with one double-bonded oxygen and one single-bonded oxygen. The latter is an ester of methanesulfonic acid, with two double-bonded oxygens attached to the sulfur atom. This structural difference significantly impacts the chemical reactivity and potential hazards of the compound.

FeatureMethanesulfinic acid, propyl esterMethanesulfonic acid, propyl ester
Synonyms Propyl methanesulfinatePropyl methanesulfonate, Propyl mesylate
Molecular Formula C₄H₁₀O₂SC₄H₁₀O₃S
Key Functional Group Sulfinate EsterSulfonate Ester
Hazard Assessment and Safety Precautions
  • Flammability: Assume the compound is a flammable liquid. Keep it away from open flames, hot surfaces, and other sources of ignition.

  • Skin and Eye Irritation: Esters and organosulfur compounds can cause irritation upon contact with skin and eyes. In some cases, they may cause burns[1].

  • Inhalation Hazards: Vapors may be harmful if inhaled, potentially causing respiratory irritation.

  • Malodorous Properties: Many organosulfur compounds are known for their strong, unpleasant odors[5][6][7].

Before handling Methanesulfinic acid, propyl ester, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated laboratory or a fume hood to minimize inhalation of vapors[8].

Step-by-Step Disposal Protocol

The primary method for the disposal of Methanesulfinic acid, propyl ester is through a licensed chemical waste contractor. Do not discharge this chemical down the drain or into the environment[9].

Step 1: Containment

  • Ensure the waste container is clearly and accurately labeled as "Waste Methanesulfinic acid, propyl ester" or with its chemical structure.

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[8][10].

Step 2: Handling Small Spills (<50 mL)

  • Ventilate the Area: Work within a fume hood.

  • Absorb the Spill: Use an inert absorbent material such as vermiculite, perlite, or dry sand to absorb the liquid[11].

  • Collect the Waste: Carefully scoop the absorbed material into a designated chemical waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Contaminated Materials: Place all contaminated materials, including paper towels and gloves, into the chemical waste container.

Step 3: Managing Larger Quantities (>50 mL)

  • For larger quantities of waste, direct transfer to a designated chemical waste container is recommended.

  • Use a funnel to avoid spills during transfer.

  • Ensure the waste container is compatible with organic solvents and is properly vented if necessary.

Step 4: Arranging for Pickup

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Follow your institution's procedures for hazardous waste pickup by a licensed contractor. All chemical waste must be disposed of in accordance with local, state, and federal regulations[12].

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of Methanesulfinic acid, propyl ester.

References

  • National Center for Biotechnology Information. (n.d.). Propyl methanesulfonate. PubChem Compound Database. Retrieved from [Link]

  • GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. Retrieved from [Link]

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Handling

Personal protective equipment for handling Methanesulfinic acid, propyl ester

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an engineered system of hazard mitigation. Handling Methanesulfinic acid, propyl ester (Propyl methanesulfinate) re...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an engineered system of hazard mitigation. Handling Methanesulfinic acid, propyl ester (Propyl methanesulfinate) requires a rigorous understanding of its chemical reactivity.

This guide provides the foundational safety architecture, operational workflows, and disposal protocols required to handle this reactive intermediate safely in a drug development or synthetic laboratory setting.

Mechanistic Hazard Profile: The Causality of Risk

Propyl methanesulfinate is an alkyl sulfinate ester. To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the dual-threat nature of its reactivity:

  • Electrophilic Alkylation: Like its sulfonate counterparts, the sulfinate ester acts as a potent electrophile. The propyl-oxygen bond is susceptible to nucleophilic attack. In biological systems, this makes it an alkylating agent capable of covalently modifying proteins and nucleic acids (e.g., alkylating the N7 position of guanine), which presents acute toxicity and potential mutagenic risks upon dermal or inhalation exposure[1].

  • Moisture-Induced Hydrolysis: Upon contact with ambient moisture, mucous membranes, or the aqueous film of the eye, the ester rapidly hydrolyzes to yield propanol and methanesulfinic acid. Methanesulfinic acid is highly corrosive and causes immediate, severe site-of-contact tissue damage.

Because of these properties, standard industrial hygiene practices dictate that exposure must be reduced to absolute zero. The compound is classified as harmful if swallowed, inhaled, or absorbed through the skin[2].

Quantitative PPE Architecture

To counteract the alkylating and corrosive properties of Propyl methanesulfinate, your PPE must act as a self-validating barrier system. Below is the quantitative breakdown of the required protective gear.

PPE CategoryTechnical SpecificationCausality / Rationale
Ocular Protection ANSI Z87.1 Chemical Splash GogglesSafety glasses are insufficient. Vapors can dissolve in corneal fluid, causing localized acid burns due to hydrolysis. Tight-fitting goggles prevent vapor ingress.
Dermal Protection Double-layered Nitrile Gloves (Outer layer >0.11 mm thickness)Alkylating agents can permeate thin latex. Nitrile provides a superior barrier against aliphatic esters. Double-gloving allows immediate shedding of the outer layer upon suspected contamination without exposing the skin[3].
Respiratory Class II Type B2 Biological Safety Cabinet or Ducted Fume HoodPrevents inhalation of volatile alkylating vapors. Face velocity must be verified at >100 feet per minute (fpm) prior to opening the reagent[1].
Body Protection Flame-Resistant (FR) Lab Coat (NFPA 2112)Provides a removable barrier against systemic dermal absorption and protects against secondary ignition during air-sensitive synthetic steps.

Standard Operating Procedure: Handling & Transfer

Because Propyl methanesulfinate degrades in the presence of moisture and poses severe exposure risks, it must be handled using strict air-free, enclosed-system techniques.

Step-by-Step Transfer Methodology:

  • System Verification: Ensure the fume hood sash is lowered to the designated operating height. Verify that the ambient humidity in the lab is controlled, as the substance must be kept in a dry, well-ventilated area[3].

  • Atmospheric Purging: Purge the receiving reaction vessel with an inert gas (Argon or Nitrogen) for a minimum of 5 minutes to displace ambient moisture.

  • Reagent Extraction: Do not pour the liquid. Use a gas-tight glass syringe equipped with a PTFE-tipped plunger and a stainless steel needle. This prevents vapor escape and ensures volumetric accuracy despite the liquid's vapor pressure.

  • Transfer Execution: Inject the Propyl methanesulfinate directly through a rubber septum into the inerted reaction vessel.

  • Immediate Decontamination: Immediately draw a 10% w/v aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) into the syringe to quench residual reagent inside the needle and barrel before removing it from the hood.

Spill Mitigation and Chemical Quenching Plan

In the event of a breach in containment, mechanical cleanup is insufficient. The electrophilic nature of the ester must be chemically neutralized (quenched) using a soft nucleophile.

Step-by-Step Disposal & Mitigation Protocol:

  • Evacuation & Isolation: Immediately halt work. If the spill occurs outside a fume hood, evacuate the immediate area to prevent inhalation of toxic vapors[1].

  • Don Emergency PPE: Responders must equip a NIOSH-approved half-mask respirator with Organic Vapor (OV) cartridges before approaching the spill.

  • Physical Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use paper towels, as the high surface area can accelerate vapor release.

  • Nucleophilic Quenching: Liberally apply a 10% w/v sodium thiosulfate solution over the absorbed spill. Causality: The thiosulfate ion ( S2​O32−​ ) is a highly effective, soft nucleophile that rapidly attacks the electrophilic ester, neutralizing its alkylating potential and converting it into a benign Bunte salt. Allow a 30-minute contact time for complete neutralization.

  • Collection and Disposal: Sweep the neutralized slurry using non-sparking tools into a High-Density Polyethylene (HDPE) hazardous waste container. Seal tightly and transfer to an approved waste disposal plant in accordance with local environmental regulations[2].

Operational Workflow Visualization

G cluster_PPE Mandatory PPE Architecture Start Propyl Methanesulfinate Handling Workflow Eye ANSI Z87.1 Goggles Start->Eye Skin Double Nitrile Gloves Start->Skin Resp Fume Hood (>100 fpm) Start->Resp Transfer Inert Atmosphere Transfer (Gas-Tight Syringe) Eye->Transfer Skin->Transfer Resp->Transfer Spill Spill Detected? Transfer->Spill Quench Quench: 10% Na2S2O3 (30 Min Contact) Spill->Quench Yes Dispose HDPE Hazardous Waste Disposal Spill->Dispose No Quench->Dispose

Fig 1. Logical workflow for handling, PPE verification, and spill mitigation of Propyl methanesulfinate.

Sources

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